molecular formula C12H18 B086705 Hexylbenzene CAS No. 1077-16-3

Hexylbenzene

Cat. No.: B086705
CAS No.: 1077-16-3
M. Wt: 162.27 g/mol
InChI Key: LTEQMZWBSYACLV-UHFFFAOYSA-N
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Description

Hexylbenzene (CAS 1077-16-3) is a significant aromatic hydrocarbon with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol . This compound, specifically the n-hexylbenzene isomer, is characterized by a boiling point of 226-227 °C and a melting point of -61 °C . Its physical properties include a density of 0.861 g/mL and a flash point of 83 °C, making it a relevant subject for safety and handling considerations in laboratory settings . In scientific research, this compound serves as a critical model compound for investigating the combustion chemistry of aromatic hydrocarbons, which constitute 20-40% of practical transportation fuels like gasoline, diesel, and aviation jet fuel . Its primary research value lies in understanding low-temperature oxidation kinetics , a key factor in developing advanced, low-emission combustion devices . Recent experimental and modeling studies using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) have utilized n-hexylbenzene to detect and quantify key low-temperature intermediates, such as phenyl ketohydroperoxides and cyclic ethers . These studies confirm that n-hexylbenzene exhibits pronounced low-temperature oxidation reactivity, which increases with the length of its alkyl side chain, providing invaluable data for the development of predictive kinetic models for larger alkylbenzenes . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexylbenzene
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InChI

InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3
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InChI Key

LTEQMZWBSYACLV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID8061476
Record name Benzene, hexyl-
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Molecular Weight

162.27 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name n-Hexylbenzene
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Vapor Pressure

0.12 [mmHg]
Record name n-Hexylbenzene
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CAS No.

1077-16-3
Record name Hexylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-hexylbenzene. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for key measurements.

Core Physicochemical Properties of n-Hexylbenzene

n-Hexylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It consists of a benzene ring substituted with a hexyl group. Understanding its physicochemical properties is crucial for its application in various research and industrial settings.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of n-hexylbenzene.

PropertyValueUnitsConditions
Molecular Weight 162.27 g/mol
Boiling Point 226 - 227°Cat 760 mmHg
Melting Point -61°C
Density 0.861g/mLat 25 °C
Refractive Index 1.486at 20 °C
Water Solubility 0.902[1] to 1.017[2][3][4]mg/Lat 25 °C
Vapor Pressure 0.121[1] to 0.125[3]mmHgat 25 °C
Flash Point 83 - 83.5°C
Log P (Octanol-Water Partition Coefficient) 5.52
Henry's Law Constant 0.029atm·m³/mol

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of n-hexylbenzene.

Determination of Boiling Point (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample volumes, the micro-reflux method is suitable.[5][7]

Apparatus:

  • Small test tube

  • Thermometer

  • Heating block or oil bath

  • Clamps and stand

  • Pasteur pipette

Procedure:

  • Using a Pasteur pipette, add approximately 0.5 mL of n-hexylbenzene to a small test tube.[5]

  • Place the test tube in a heating block or oil bath.[7]

  • Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.[5][7]

  • Gently heat the apparatus.

  • Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube.[5][7]

  • The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point of n-hexylbenzene.[5][7]

G cluster_setup Experimental Setup cluster_procedure Procedure A n-Hexylbenzene Sample (0.5 mL) in Test Tube B Heating Block/Oil Bath A->B Place in D Gently Heat the Apparatus B->D Apply heat to C Thermometer (Bulb 1 cm above liquid) E Observe Reflux Ring Formation D->E Leads to F Record Stable Temperature at Reflux Ring E->F Indicates G Boiling Point of n-Hexylbenzene F->G Result is

Experimental workflow for determining the boiling point of n-hexylbenzene.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid.[8][9] For crystalline solids, this transition is typically sharp. The capillary method is a common and straightforward technique for its determination.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the n-hexylbenzene sample is solidified and finely powdered.

  • Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.[10]

  • Place the capillary tube into the heating block of the melting point apparatus.[8]

  • Heat the sample at a moderate rate initially.

  • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[9][10]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

G cluster_prep Sample Preparation cluster_measurement Measurement A Solidified n-Hexylbenzene B Pack into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Moderately, then Slowly (1-2 °C/min) C->D E Observe First Liquid Droplet D->E F Observe Complete Liquefaction E->F G Melting Point Range F->G Defines

Workflow for melting point determination via the capillary method.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] A pycnometer provides a precise method for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with n-hexylbenzene and repeat step 3.

  • Dry the outside and weigh the pycnometer filled with n-hexylbenzene (m₃).

  • Calculate the density of n-hexylbenzene using the formula: Density of n-hexylbenzene = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

G cluster_mass Mass Measurements cluster_calc Calculation M1 Mass of Empty Pycnometer (m₁) C1 Mass of Water = m₂ - m₁ M1->C1 C2 Mass of n-Hexylbenzene = m₃ - m₁ M1->C2 M2 Mass of Pycnometer + Water (m₂) M2->C1 M3 Mass of Pycnometer + n-Hexylbenzene (m₃) M3->C2 C3 Density_Hexylbenzene = (Mass_this compound / Mass_Water) * Density_Water C1->C3 C2->C3 Result Density of n-Hexylbenzene C3->Result

Logical relationship for density calculation using the pycnometer method.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[12][13][14] The Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

  • Using a dropper, place a few drops of n-hexylbenzene onto the prism of the refractometer.

  • Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

  • Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.

G cluster_setup Instrument Setup cluster_measurement Measurement Steps A Calibrate Abbe Refractometer B Set Constant Temperature (20 °C) C Apply n-Hexylbenzene to Prism B->C D Allow for Thermal Equilibrium C->D E Adjust for Sharp Dividing Line D->E F Read Refractive Index from Scale E->F Result Refractive Index of n-Hexylbenzene F->Result

Procedure for determining the refractive index with an Abbe refractometer.

References

hexylbenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexylbenzene, a significant alkylbenzene used in various scientific and industrial applications. This document details its chemical and physical properties, synthesis methodologies, and analytical procedures, with a focus on providing practical information for laboratory and research settings.

Core Properties of this compound

This compound, also known as 1-phenylhexane, is an aromatic hydrocarbon characterized by a hexyl group attached to a benzene ring. It is a colorless liquid with a characteristic aromatic odor and is soluble in many organic solvents.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 1077-16-3[2][3][4]
Molecular Formula C₁₂H₁₈[2][3][4]
Molecular Weight 162.27 g/mol [2][3][4]
Appearance Colorless liquid[1]
Boiling Point 226 °C
Melting Point -61 °C
Density 0.861 g/mL at 25 °C
Flash Point 83 °C (closed cup)[5]

Synthesis of this compound

This compound is primarily synthesized through electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation. Another significant method for forming the carbon-carbon bond is the Suzuki coupling reaction.

Friedel-Crafts Alkylation

This classic method involves the reaction of benzene with a hexyl halide, such as 1-chlorohexane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The catalyst activates the alkyl halide to form a carbocation or a related electrophilic species, which then attacks the benzene ring.[8]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chlorohexane

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The apparatus should be dried to prevent deactivation of the Lewis acid catalyst.

  • Reactant Charging: Charge the flask with anhydrous benzene, which acts as both the solvent and the aromatic substrate.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the benzene with stirring. The reaction is exothermic, so the addition should be controlled.

  • Alkyl Halide Addition: Slowly add 1-chlorohexane to the stirred mixture. The reaction temperature should be maintained, typically at or below room temperature, to minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride and separate the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Diagram of the Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Benzene Anhydrous Benzene ReactionVessel Reaction Vessel (Stirring, Cooled) Benzene->ReactionVessel AlCl3 Anhydrous AlCl3 AlCl3->ReactionVessel Chlorohexane 1-Chlorohexane Chlorohexane->ReactionVessel Slow Addition Quenching Quenching (Ice) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (Separatory Funnel) Quenching->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide using a palladium catalyst and a base.[9][10][11][12] For the synthesis of this compound, this could involve the reaction of phenylboronic acid with a hexyl halide.

Experimental Protocol: Suzuki Coupling of Phenylboronic Acid with Hexyl Bromide

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine phenylboronic acid, hexyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent (e.g., a mixture of toluene and water) in a reaction flask.

  • Degassing: Degas the reaction mixture to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating and Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its derivatives are of interest in medicinal chemistry due to the prevalence of the benzene ring in bioactive compounds. The introduction of an alkyl chain can modify the lipophilicity of a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. While direct applications of this compound in drug development are not extensively documented, the synthesis of its derivatives is a common strategy in the exploration of new chemical entities.

Analytical Methodologies

The analysis of this compound is typically performed using chromatographic techniques, which allow for its separation from complex mixtures and quantification at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information.

Experimental Protocol: GC-MS Analysis of this compound in a Water Sample

  • Sample Preparation: For aqueous samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used to extract and concentrate this compound. For a liquid-liquid extraction, a known volume of the water sample is extracted with a small volume of an immiscible organic solvent (e.g., pentane). An internal standard is typically added for accurate quantification.

  • GC-MS System: An Agilent 8890 GC system coupled with a 5977B MS detector or a similar instrument can be used.[13]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating alkylbenzenes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A small volume of the extract is injected into the GC inlet, which is heated to vaporize the sample.

    • Temperature Program: A temperature gradient is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in scan mode to obtain a full mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve. The mass spectrum provides confirmation of the compound's identity.

Diagram of the GC-MS Analysis Workflow

GCMS_Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing WaterSample Water Sample Extraction Liquid-Liquid Extraction (e.g., with Pentane) WaterSample->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet Organic Extract GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram MassSpectrum Mass Spectrum (m/z) MS_Detector->MassSpectrum Quantification Quantification (Peak Area) Chromatogram->Quantification MassSpectrum->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for the quantitative analysis of this compound in a water sample using GC-MS.

Biological Activity and Metabolism

While specific signaling pathways for this compound are not well-defined in the literature, the metabolism of benzene and other alkylbenzenes has been studied. Benzene is metabolized in the liver by cytochrome P450 enzymes to form various phenolic compounds, which can be further metabolized to reactive quinones.[14][15] The alkyl side chain of this compound is also susceptible to oxidation. The biological effects of this compound are not as extensively studied as those of benzene, but exposure to alkylbenzenes, in general, can have health implications.[16] Further research is needed to fully elucidate the specific metabolic pathways and biological activities of this compound.

References

An In-depth Technical Guide to the Solubility of Hexylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexylbenzene in a variety of common organic solvents. As a nonpolar aromatic hydrocarbon, this compound's solubility is a critical parameter in numerous applications, including organic synthesis, formulation development, and as a model compound in toxicological and environmental studies. This document compiles available quantitative solubility data, details relevant experimental methodologies for its determination, and presents logical workflows for solubility studies.

Core Concepts in this compound Solubility

This compound (C₁₂H₁₈) is a colorless liquid characterized by a benzene ring substituted with a hexyl group. Its molecular structure dictates its solubility behavior, rendering it readily soluble in nonpolar and weakly polar organic solvents, while exhibiting very low solubility in highly polar solvents like water. The principle of "like dissolves like" is the primary determinant of its miscibility with other organic compounds.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in various organic solvents. It is important to note that comprehensive temperature-dependent solubility data for this compound is not widely available in the public domain. The majority of the precise quantitative data found is at a standard temperature of 20°C.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventChemical ClassSolubility (g/L) at 20°C
MethanolAlcohol4190.45
EthanolAlcohol4098.53
n-PropanolAlcohol3342.06
n-ButanolAlcohol3456.60
AcetoneKetone5276.87
Methyl Ethyl KetoneKetone4713.83
Diethyl EtherEther4291.76
Tetrahydrofuran (THF)Ether5075.08
1,4-DioxaneEther4935.87
n-HexaneAlkane1378.91
n-HeptaneAlkane1030.84
TolueneAromatic Hydrocarbon3450.74
ChloroformHalogenated Hydrocarbon3737.88
AcetonitrileNitrile3531.19
Dimethyl Sulfoxide (DMSO)Sulfoxide6130.09

Note: The data in this table is compiled from various sources. The original experimental conditions and methods should be consulted for a complete understanding of the data's context.

The Effect of Temperature on Solubility

While specific quantitative data across a range of temperatures for this compound is limited, the general principle is that the solubility of liquids in organic solvents tends to increase with temperature.[1] This is due to the increase in kinetic energy of the solvent molecules, which facilitates the disruption of intermolecular forces in the solute and allows for greater mixing. For a more precise understanding, experimental determination of the temperature-solubility profile for each specific solvent system is necessary.

Experimental Protocols for Solubility Determination

Several well-established methods are employed to determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand, allowing the undissolved this compound to separate from the saturated solution. Centrifugation can be employed to expedite this process.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

  • Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

G General Workflow for Shake-Flask Solubility Determination start Start prepare Prepare supersaturated mixture of this compound in solvent start->prepare equilibrate Equilibrate at constant temperature with agitation (24-72 hours) prepare->equilibrate separate Separate excess solute (e.g., centrifugation) equilibrate->separate sample Withdraw a known volume of the saturated supernatant separate->sample analyze Analyze this compound concentration (e.g., GC, HPLC) sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of this compound.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for determining the concentration of volatile and semi-volatile compounds and can be adapted for solubility measurements.

Protocol:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

  • Internal Standard Addition: A known amount of a suitable internal standard (a non-interfering compound) is added to a known volume of the saturated supernatant.

  • GC Analysis: The sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a flame ionization detector (FID).

  • Peak Area Integration: The peak areas of this compound and the internal standard are integrated.

  • Quantification: The concentration of this compound is calculated based on the ratio of its peak area to that of the internal standard, using a pre-established calibration curve.

G Workflow for GC-Based Solubility Determination start Start saturate Prepare saturated solution (Shake-Flask Method) start->saturate add_is Add internal standard to a known volume of supernatant saturate->add_is inject Inject sample into GC add_is->inject separate_detect Separation on GC column and detection by FID inject->separate_detect integrate Integrate peak areas of This compound and internal standard separate_detect->integrate quantify Quantify concentration using a calibration curve integrate->quantify end End quantify->end

Caption: A diagram showing the process of determining this compound solubility using gas chromatography with an internal standard.

Predictive Models for Solubility

In the absence of extensive experimental data, thermodynamic models can be employed to predict the solubility of this compound. One such widely used model is the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method. UNIFAC is a group-contribution method that estimates activity coefficients, which can then be used to calculate phase equilibria, including solubility.

The UNIFAC model considers molecules as being composed of functional groups. The activity coefficient of a component in a mixture is calculated based on the interactions between these functional groups. To predict the solubility of this compound in a given solvent using UNIFAC, the following are required:

  • UNIFAC Group Assignments: Both this compound and the solvent molecules are broken down into their constituent UNIFAC groups.

  • Group Interaction Parameters: A matrix of temperature-dependent interaction parameters between all pairs of functional groups is necessary. These parameters are typically derived from experimental vapor-liquid or liquid-liquid equilibrium data.

While powerful, the accuracy of UNIFAC predictions is highly dependent on the availability and quality of the group interaction parameters for the specific groups present in the system.

G Logical Flow of UNIFAC Solubility Prediction start Start define_system Define this compound + Solvent System start->define_system group_assignment Assign UNIFAC groups to This compound and Solvent define_system->group_assignment get_parameters Obtain Group Interaction Parameters from Database group_assignment->get_parameters calc_activity Calculate Activity Coefficients using UNIFAC Equations get_parameters->calc_activity calc_solubility Calculate Solubility from Activity Coefficients calc_activity->calc_solubility end End calc_solubility->end

Caption: A simplified representation of the steps involved in predicting solubility using the UNIFAC group-contribution model.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents, presenting available quantitative data and outlining standard experimental and theoretical approaches for its determination. For drug development professionals and researchers, a thorough understanding of these principles is essential for optimizing reaction conditions, developing stable formulations, and accurately assessing the environmental fate and toxicological profile of this compound and related compounds. Further experimental work to determine the temperature dependence of this compound solubility in a wider range of solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Reaction Fundamentals of Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis and chemical transformation of hexylbenzene. It is designed to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science. The content covers key synthetic routes, including Friedel-Crafts reactions and modern cross-coupling techniques, as well as fundamental reactions of the alkylbenzene moiety.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most common methods involve the alkylation or acylation of a benzene ring, followed by reduction. Additionally, modern cross-coupling reactions offer alternative pathways.

Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation of benzene with a hexylating agent, such as 1-chlorohexane or 1-hexene, is a straightforward approach. However, this method is often limited by carbocation rearrangements, leading to a mixture of isomers, and polyalkylation, where the product is more reactive than the starting material.[1]

The reaction of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the alkyl halide, facilitating the formation of a carbocationic species that is then attacked by the benzene ring.[2]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chlorohexane

  • Materials:

    • Benzene

    • 1-Chlorohexane

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous solvent (e.g., carbon disulfide or excess benzene)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • From the dropping funnel, add a solution of 1-chlorohexane in benzene dropwise with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure completion.

    • Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by distillation.

    • Purify the crude this compound by fractional distillation.

Alkylation can also be achieved using an alkene, such as 1-hexene, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid acid catalyst.[3] The acid protonates the alkene to form a carbocation, which then acts as the electrophile.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Hexene

  • Materials:

    • Benzene

    • 1-Hexene

    • Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., zeolite)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred mixture of benzene and the acid catalyst, add 1-hexene dropwise at a controlled temperature.

    • After the addition, continue stirring at room temperature or with gentle heating for a set period.

    • Quench the reaction by carefully adding it to water.

    • Separate the organic layer and neutralize it by washing with a saturated sodium bicarbonate solution.

    • Wash with water and dry over anhydrous magnesium sulfate.

    • Filter and remove the excess benzene by distillation.

    • Purify the product by fractional distillation.

Table 1: Quantitative Data for Friedel-Crafts Alkylation for Alkylbenzene Synthesis

Alkylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
DodeceneLanthanide promoted zeolite180-94[3]
Long-chain olefinsAluminum-magnesium silicate150-99 (conversion)[3]

Note: Data for closely related long-chain alkylbenzenes are provided due to the scarcity of specific quantitative data for this compound synthesis via this method in the readily available literature.

Logical Workflow for Friedel-Crafts Alkylation

FC_Alkylation_Workflow start Start reactants Mix Benzene and Alkylating Agent start->reactants catalyst Add Lewis Acid Catalyst (e.g., AlCl3) or Protic Acid (e.g., H2SO4) reactants->catalyst reaction Reaction (Controlled Temperature) catalyst->reaction workup Aqueous Workup (Quench, Wash, Dry) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Workflow for this compound Synthesis via Friedel-Crafts Alkylation.

Friedel-Crafts Acylation followed by Reduction

A more reliable method to synthesize straight-chain alkylbenzenes like this compound involves a two-step process: Friedel-Crafts acylation of benzene with hexanoyl chloride to form hexanoylbenzene, followed by the reduction of the ketone. This approach avoids carbocation rearrangements.

In this step, benzene is acylated using hexanoyl chloride and a Lewis acid catalyst, typically aluminum chloride. The product is an aryl ketone, hexanoylbenzene.[2]

Experimental Protocol: Synthesis of Hexanoylbenzene

  • Materials:

    • Benzene

    • Hexanoyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous carbon disulfide (CS₂) or excess benzene as solvent

    • Hydrochloric acid (HCl), aqueous solution

  • Procedure:

    • In a setup similar to the alkylation protocol, a mixture of anhydrous aluminum chloride in the solvent is prepared and cooled.

    • A solution of hexanoyl chloride in benzene is added dropwise.

    • After the addition, the mixture is heated under reflux (e.g., at 60°C for about 30 minutes) to complete the reaction.[2]

    • The reaction is worked up by pouring it onto a mixture of ice and concentrated HCl.

    • The organic layer is separated, washed, and dried.

    • The solvent is removed, and the resulting hexanoylbenzene can be purified by vacuum distillation.

The carbonyl group of hexanoylbenzene can be reduced to a methylene group using either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).

  • Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates that are stable in strong acid.[4]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. This method is ideal for substrates sensitive to acid.[4][5]

Experimental Protocol: Clemmensen Reduction of Hexanoylbenzene

  • Materials:

    • Hexanoylbenzene

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene (as a co-solvent)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.

    • In a round-bottom flask, place the zinc amalgam, water, concentrated HCl, and toluene.

    • Add hexanoylbenzene to the mixture.

    • Heat the mixture under reflux for an extended period, with periodic addition of more concentrated HCl.

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Extract the aqueous layer with an organic solvent (e.g., ether).

    • Combine the organic layers, wash with water and then with a sodium bicarbonate solution, and dry over an anhydrous drying agent.

    • Remove the solvent and purify the this compound by distillation.

Experimental Protocol: Wolff-Kishner Reduction of Hexanoylbenzene

  • Materials:

    • Hexanoylbenzene

    • Hydrazine hydrate (85%)

    • Potassium hydroxide (KOH)

    • Diethylene glycol

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine hexanoylbenzene, hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to a temperature that allows for the formation of the hydrazone and the removal of water.

    • Add potassium hydroxide pellets and increase the temperature to facilitate the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas.

    • After the gas evolution ceases, cool the reaction mixture.

    • Dilute with water and extract the product with an organic solvent (e.g., ether).

    • Wash the combined organic extracts, dry, and remove the solvent.

    • Purify the resulting this compound by distillation.

Table 2: Quantitative Data for the Synthesis of Alkylbenzenes via Acylation-Reduction

Acylating AgentReduction MethodOverall Yield (%)Reference
Propanoyl chlorideClemmensenGood (unspecified)[6]
Various acyl chloridesWolff-Kishner74 (for a complex substrate)[7]

Reaction Pathway for Acylation-Reduction Synthesis of this compound

Acylation_Reduction Benzene Benzene Hexanoylbenzene Hexanoylbenzene Benzene->Hexanoylbenzene Friedel-Crafts Acylation HexanoylChloride Hexanoyl Chloride + AlCl3 HexanoylChloride->Hexanoylbenzene This compound This compound Hexanoylbenzene->this compound Reduction Reduction (Clemmensen or Wolff-Kishner) Reduction->this compound

Caption: Two-step synthesis of this compound via acylation and reduction.

Cross-Coupling Reactions

Modern palladium- or nickel-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 1-bromohexane) in the presence of a palladium catalyst and a base.[8]

Experimental Protocol: Suzuki Coupling for this compound Synthesis (Illustrative)

  • Materials:

    • Phenylboronic acid

    • 1-Bromohexane

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

    • Solvent system (e.g., toluene/water or dioxane/water)

  • Procedure:

    • In a reaction vessel, combine phenylboronic acid, 1-bromohexane, the palladium catalyst, and the base in the chosen solvent system.

    • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

    • Heat the reaction mixture under an inert atmosphere for a specified duration, monitoring the reaction progress by TLC or GC.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Negishi coupling utilizes an organozinc reagent (e.g., phenylzinc chloride) and an organohalide (e.g., 1-bromohexane) with a palladium or nickel catalyst.[4]

Experimental Protocol: Negishi Coupling for this compound Synthesis (Illustrative)

  • Materials:

    • Phenylzinc chloride (prepared in situ from phenyllithium or a Grignard reagent and ZnCl₂)

    • 1-Bromohexane

    • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • Prepare the phenylzinc reagent in an anhydrous solvent under an inert atmosphere.

    • To this solution, add 1-bromohexane and the catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography or distillation.

The Kumada coupling involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with an organohalide (e.g., 1-bromohexane), catalyzed by a nickel or palladium complex.[9]

Experimental Protocol: Kumada Coupling for this compound Synthesis (Illustrative)

  • Materials:

    • Phenylmagnesium bromide

    • 1-Bromohexane

    • Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂)

    • Anhydrous ether or THF as solvent

  • Procedure:

    • To a solution of 1-bromohexane in the anhydrous solvent, add the catalyst.

    • Slowly add the phenylmagnesium bromide solution at a controlled temperature.

    • Stir the mixture at room temperature or with heating for the required time.

    • Carefully quench the reaction with dilute acid.

    • Extract the product, wash the organic layer, dry, and remove the solvent.

    • Purify the this compound via distillation or chromatography.

Table 3: General Conditions for Cross-Coupling Reactions for Alkylbenzene Synthesis

Reaction NameOrganometallic ReagentOrganohalideCatalystBaseSolvent
SuzukiPhenylboronic acidHexyl halidePd(PPh₃)₄Na₂CO₃Toluene/H₂O
NegishiPhenylzinc halideHexyl halidePd(PPh₃)₄ or Ni catalystNoneTHF
KumadaPhenylmagnesium halideHexyl halideNi(dppp)Cl₂NoneTHF/Ether

Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle center Pd(0)L_n Pd_II Hexyl-Pd(II)-X center->Pd_II OA OA Oxidative Addition TM Transmetalation RE Reductive Elimination R1R2 This compound RE->R1R2 R1X Hexyl-X R1X->OA Pd_II_R1R2 Hexyl-Pd(II)-Phenyl Pd_II->Pd_II_R1R2 TM R2BY2 Phenyl-B(OH)2 R2BY2->TM Base Base Base->TM Pd_II_R1R2->center RE

Caption: Catalytic cycle for the Suzuki coupling reaction.

Fundamental Reactions of this compound

The chemical reactivity of this compound is characterized by transformations involving both the aromatic ring and the alkyl side chain.

Electrophilic Aromatic Substitution

The hexyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to its electron-donating inductive effect.

Nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the benzene ring, primarily at the ortho and para positions. The reaction conditions, such as temperature, can influence the degree of nitration.[10]

Experimental Protocol: Nitration of this compound (General)

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add concentrated nitric acid to the sulfuric acid with stirring to form the nitrating mixture.

    • Add this compound dropwise to the cold nitrating mixture, maintaining a low temperature.

    • After the addition, allow the reaction to proceed at a controlled temperature (e.g., below 50°C to favor mononitration).[10]

    • Pour the reaction mixture onto ice and extract the nitrothis compound with an organic solvent.

    • Wash the organic layer to remove residual acid, dry, and remove the solvent.

    • Separate the ortho and para isomers by chromatography or distillation.

Mechanism of Electrophilic Nitration

Nitration_Mechanism step1 Generation of Electrophile: HNO3 + 2H2SO4 -> NO2+ + H3O+ + 2HSO4- step2 Electrophilic Attack: This compound + NO2+ -> Arenium Ion (Sigma Complex) step1->step2 step3 Deprotonation: Arenium Ion + HSO4- -> Nitrothis compound + H2SO4 step2->step3

Caption: Key steps in the electrophilic nitration of this compound.

Oxidation of the Alkyl Side Chain

The hexyl side chain of this compound can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The entire alkyl chain is cleaved, and the product is benzoic acid, provided there is at least one benzylic hydrogen.[11][12]

Experimental Protocol: Oxidation of this compound to Benzoic Acid

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium carbonate (Na₂CO₃) or another base (for alkaline conditions)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Procedure:

    • In a round-bottom flask, combine this compound with an aqueous solution of potassium permanganate and a base (e.g., sodium carbonate).

    • Heat the mixture under reflux until the purple color of the permanganate disappears.

    • Cool the mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with a strong acid (e.g., H₂SO₄) to precipitate the benzoic acid.

    • Collect the benzoic acid by filtration, wash with cold water, and dry.

Benzylic Bromination

The benzylic position of the hexyl chain (the carbon atom directly attached to the benzene ring) is susceptible to radical substitution. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light leads to the selective bromination at this position.[13]

Experimental Protocol: Benzylic Bromination of this compound

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Radical initiator (e.g., AIBN or benzoyl peroxide)

    • Anhydrous carbon tetrachloride (CCl₄) or another suitable solvent

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve this compound in the anhydrous solvent.

    • Add N-bromosuccinimide and the radical initiator.

    • Heat the mixture to reflux, or irradiate with a suitable light source, to initiate the reaction.

    • Continue the reaction until the denser NBS is consumed (it will float to the surface as succinimide).

    • Cool the mixture and filter off the succinimide by-product.

    • Wash the filtrate, dry the organic layer, and remove the solvent.

    • Purify the 1-bromo-1-phenylhexane by vacuum distillation.

Radical Chain Mechanism for Benzylic Bromination

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• R• R• Br• Br• R•->Br• + NBS Br2 Br2 Br•->Br2 + Br• This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical + Br• 1-Bromo-1-phenylhexane 1-Bromo-1-phenylhexane Benzylic Radical->1-Bromo-1-phenylhexane + Br2 (from NBS) Dimer Dimer Benzylic Radical->Dimer + Benzylic Radical

Caption: Radical chain mechanism for the benzylic bromination of this compound.

This guide has outlined the fundamental principles and methodologies for the synthesis and reactions of this compound, providing a solid foundation for its application in research and development. The provided protocols are illustrative and may require optimization for specific laboratory conditions and scales.

References

An In-depth Technical Guide to Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hexylbenzene, including its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways. The information is intended for professionals in research and development who utilize aromatic compounds in synthesis and analysis.

Chemical Identity and Synonyms

This compound is an aromatic hydrocarbon characterized by a hexyl group attached to a benzene ring.[1] Its formal IUPAC name is This compound .[2][3][4] It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical inventories.

Common synonyms for this compound include:

  • 1-Phenylhexane[1][2][4][5][6][7]

  • n-Hexylbenzene[1][2][4][5][7][8]

  • Benzene, hexyl-[1][2][4][5]

  • Hexane, 1-phenyl-[1][2][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its behavior in various solvents, and ensuring safe handling.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈[1][2][8][9]
Molecular Weight 162.27 g/mol [1][2][6][10]
CAS Number 1077-16-3[1][2][8][9][10]
Appearance Colorless to pale yellow liquid[1]
Density 0.861 g/mL at 25 °C[8][10]
Boiling Point 226 °C[8][9][10]
Melting Point -61 °C[8][10]
Flash Point 83 °C (closed cup)[10]
Refractive Index n20/D 1.486[10]
Solubility Insoluble in water; Soluble in organic solvents.[1][9]
Vapor Pressure 0.125 mmHg at 25°C[8]
XLogP3-AA 5.5[2][6]

Key Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research. The following sections provide protocols for common procedures.

Friedel-Crafts alkylation is a fundamental method for synthesizing alkylbenzenes like this compound.[11] The reaction involves the electrophilic aromatic substitution of benzene with an alkyl halide (e.g., 1-chlorohexane) using a strong Lewis acid catalyst.[3][8]

Materials:

  • Benzene (anhydrous)

  • 1-Chlorohexane (or other 1-halohexane)

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Anhydrous diethyl ether or other suitable solvent

  • Hydrochloric acid (aqueous, dilute)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃). Stir the mixture to form a suspension.

  • Addition of Alkyl Halide: Add 1-chlorohexane to the dropping funnel. Slowly add the 1-chlorohexane dropwise to the stirred benzene-catalyst mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • Reaction: After the addition is complete, heat the mixture to reflux for a specified time (e.g., 1-3 hours) to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, particularly for biaryl compounds.[12] While not the primary route for this compound itself, it is a key method for synthesizing more complex derivatives, for example, by coupling a hexylphenyl boronic acid with an aryl halide.[7]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Hexylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Schlenk flask or round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, hexylphenylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add the deoxygenated solvent system via syringe.

  • Reaction: Heat the resulting mixture at a specified temperature (e.g., 80-100 °C) under the inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC).

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

GC-MS is a powerful technique for determining the purity of this compound and identifying any potential impurities from the synthesis process. The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

GC Conditions:

  • Inlet Temperature: 250°C[2]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[2]

MS Conditions:

  • Ion Source Temperature: 230°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[2]

  • Scan Mode: Full Scan.[2]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Run the GC-MS method as described above. The gas chromatograph will separate the components of the sample, and the mass spectrometer will detect and provide mass spectra for each component.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative area percentage of each component. Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).[2]

Reaction Pathways and Workflows

Visual representations of experimental workflows and reaction mechanisms can aid in understanding the processes involved.

Friedel_Crafts_Alkylation_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Benzene Benzene Reaction Reaction in Anhydrous Solvent Benzene->Reaction HexylHalide 1-Hexyl Halide HexylHalide->Reaction Catalyst AlCl₃ Catalyst Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench 1. Cool Wash Aqueous Wash (HCl, H₂O, NaHCO₃) Quench->Wash 2. Extract Dry Dry with MgSO₄ Wash->Dry Isolate Solvent Removal (Rotovap) Dry->Isolate Purify Fractional Distillation Isolate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Suzuki_Coupling_Mechanism Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)₂ + Base) Ar-R Product (Ar-R) Ar-Pd(II)-R->Ar-R Reductive Elimination Ar-R->Pd(0) Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

GCMS_Analysis_Workflow Sample This compound Sample (in solvent) Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation by BP) Injector->Column IonSource MS Ion Source (EI Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Chromatogram & Spectra) Detector->Data

Caption: General workflow for the analysis of this compound by GC-MS.

References

Health and Safety Considerations for Hexylbenzene Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

Hexylbenzene (CAS No. 1077-16-3) is an aromatic hydrocarbon with a C6 alkyl chain attached to a benzene ring. While specific toxicological data for this compound is limited, information from structurally related compounds and available hazard classifications indicate potential for skin, eye, and respiratory irritation. This guide provides a comprehensive overview of the known health and safety considerations for this compound exposure, including its physicochemical properties, available toxicological data, and relevant experimental protocols for hazard assessment. Due to the scarcity of data for this compound, this guide incorporates information from surrogate molecules, such as other alkylbenzenes, to provide a more complete toxicological profile. All data derived from surrogate molecules are clearly identified.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to assessing its potential for exposure and implementing appropriate safety measures.

PropertyValueReference
Molecular Formula C₁₂H₁₈--INVALID-LINK--
Molecular Weight 162.27 g/mol --INVALID-LINK--
Appearance Clear, colorless liquid--INVALID-LINK--
Odor Aromatic--INVALID-LINK--
Boiling Point 226 °C--INVALID-LINK--
Melting Point -61 °C--INVALID-LINK--
Flash Point 83 °C (closed cup)--INVALID-LINK--
Density 0.861 g/mL at 25 °C--INVALID-LINK--
Vapor Pressure 0.12 mmHg--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--
Solubility in Organic Solvents Soluble in alcohol, ether, and benzene--INVALID-LINK--

Toxicological Data

GHS Hazard Classification for this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[1][2]

Note: One study on rabbits reported no skin or eye irritation, classifying it as "No hazard class" under GHS for these endpoints[3]. This contradicts the aggregated GHS information from multiple notifications. This discrepancy may be due to differences in test concentrations or formulations.

Acute Toxicity

Acute toxicity data helps in understanding the potential for harm from short-term exposure.

SubstanceTestRouteSpeciesValue
This compound (as Cassiffix) NO(A)ELOral-150 mg/kg bw/day[4]
Ethylbenzene (Surrogate)LD50OralRat3500 mg/kg
Ethylbenzene (Surrogate)LC50InhalationRat17.2 mg/L (4 h)
n-Hexane (Surrogate)LD50OralRat15840 mg/kg[5][6]
n-Hexane (Surrogate)LC50InhalationRat48000 ppm (4 h)[5][6]
Benzene (Surrogate)LD50OralRat930 mg/kg[5][7]
Benzene (Surrogate)LC50InhalationRat10000 ppm (7 h)[5]
Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the health effects of long-term exposure.

SubstanceTestRouteSpeciesValue
This compound (as Cassiffix) NO(A)ELOral-150 mg/kg bw/day[4]
n-Hexane (Surrogate)LOAELOralRat570 mg/kg-day (based on body weight reduction)[8]
2-Ethylhexanol (Surrogate)NOAELInhalationRat120 ppm[9]
Genotoxicity

Genotoxicity assays are used to assess the potential of a chemical to damage genetic material.

SubstanceTestResult
This compound (as Cassiffix) Ames TestNon-mutagenic[4]
This compound (as Cassiffix) In vitro Chromosomal AberrationNot clastogenic[4]
Carcinogenicity

There is no direct data on the carcinogenicity of this compound. However, related compounds have been studied.

SubstanceClassificationAgency
Ethylbenzene (Surrogate)Possibly carcinogenic to humans (Group 2B)IARC[10]
Benzene (Surrogate)Carcinogenic to humans (Group 1)IARC

Potential Signaling Pathways of Toxicity

The toxicity of aromatic hydrocarbons is often mediated through specific cellular signaling pathways. While direct evidence for this compound is lacking, the following pathways are highly relevant based on the known mechanisms of similar compounds.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many aromatic hydrocarbons are ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Activation of the AHR pathway can lead to the induction of metabolic enzymes and other cellular responses.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_complex AHR-Hsp90-XAP2 Complex This compound->AHR_complex Binds AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Induces Metabolic_Enzymes Metabolic Enzymes (e.g., CYP1A1) Gene_Transcription->Metabolic_Enzymes Leads to

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Oxidative Stress Pathway

Exposure to aromatic hydrocarbons can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

Oxidative_Stress_Pathway This compound This compound Metabolism ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Nrf2 Nrf2 Activation ROS->Nrf2 Induces Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation Antioxidant_Response Antioxidant Response ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Oxidative Stress Pathway induced by Aromatic Hydrocarbons.

Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail methodologies for key toxicity endpoints, based on OECD Test Guidelines.

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

Skin_Irritation_Workflow start Start prep Prepare Reconstructed Human Epidermis (RhE) Tissue Cultures start->prep apply Topically Apply This compound (or Vehicle) to RhE Tissue prep->apply incubate Incubate for a Defined Period (e.g., 60 minutes) apply->incubate rinse Rinse and Blot Dry Tissue incubate->rinse post_incubate Post-incubation in Fresh Medium (e.g., 42 hours) rinse->post_incubate viability Assess Cell Viability (MTT Assay) post_incubate->viability analyze Analyze Data and Determine Irritation Potential viability->analyze end End analyze->end Eye_Irritation_Workflow start Start prep Isolate Bovine Corneas and Mount in Holders start->prep apply Apply this compound (or Vehicle) to the Epithelial Surface prep->apply incubate Incubate for a Defined Period (e.g., 10 minutes) apply->incubate rinse Rinse Cornea incubate->rinse measure_opacity Measure Corneal Opacity (Opacitometer) rinse->measure_opacity measure_permeability Measure Corneal Permeability (Fluorescein Leakage) rinse->measure_permeability calculate_ivis Calculate In Vitro Irritancy Score (IVIS) measure_opacity->calculate_ivis measure_permeability->calculate_ivis classify Classify Eye Irritation Potential calculate_ivis->classify end End classify->end Inhalation_Toxicity_Workflow start Start acclimatize Acclimatize Rodents (e.g., Rats) start->acclimatize expose Expose Animals to this compound Aerosol/Vapor (e.g., 6h/day, 5d/wk) for 28 or 90 days acclimatize->expose monitor Daily Clinical Observations, Body Weight, and Food Consumption expose->monitor necropsy Terminal Necropsy, Organ Weights, and Histopathology expose->necropsy End of Exposure interim_analysis Interim Hematology and Clinical Chemistry monitor->interim_analysis interim_analysis->expose analyze Analyze Data, Determine NOAEL/LOAEL, and Identify Target Organs necropsy->analyze end End analyze->end

References

The Environmental Fate of Long-Chain Alkylbenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear or branched alkyl chain. This guide focuses on linear alkylbenzenes (LABs), which are primarily used as intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, a major component of detergents.[1][2] Due to their widespread use, LABs and their derivatives can enter the environment through various waste streams, making their environmental fate a subject of significant interest. This technical guide provides an in-depth overview of the biodegradation, abiotic degradation, and intermedia transport of long-chain alkylbenzenes.

Biodegradation of Long-Chain Alkylbenzenes

The primary mechanism for the removal of LABs from the environment is biodegradation. The rate and extent of this process are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, LABs are readily biodegradable.[3] The degradation process is initiated by the terminal oxidation of the alkyl chain, followed by a series of β-oxidation steps. This pathway is analogous to the well-studied degradation of fatty acids.

The primary degradation of linear alkylbenzene sulfonates (LAS) in aerobic soil is rapid, with half-lives ranging from 1 to 4 days.[4] The ultimate biodegradation, measured by the mineralization of the benzene ring to CO2, has half-lives ranging from 18 to 26 days in sludge-amended soils.[5] In natural waters, the half-life for the primary biodegradation of LAS has been estimated to be as low as 0.23 days in the presence of sediment, with the half-life for the mineralization of the benzene ring being 0.73 days.[6] In river water alone, the half-lives for ring carbon mineralization are longer, ranging from 1.4 to 14 days.[6]

The key steps in the aerobic biodegradation of LABs are:

  • Terminal Hydroxylation: The degradation is initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the alkyl chain, forming a primary alcohol.

  • Oxidation to Carboxylic Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, forming a phenylalkanoic acid.

  • β-Oxidation: The resulting phenylalkanoic acid undergoes successive rounds of β-oxidation, where the alkyl chain is shortened by two-carbon units in each cycle, releasing acetyl-CoA.

  • Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic ring is hydroxylated and subsequently cleaved by dioxygenase enzymes.

  • Central Metabolism: The resulting smaller organic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.

The complete biodegradation of LAS involves terminal oxidation of the alkyl chain, desulfonation, and aromatic-ring cleavage.[7]

Aerobic_Biodegradation_of_LABs LAB Long-Chain Alkylbenzene Primary_Alcohol Primary Phenylalkanol LAB->Primary_Alcohol Monooxygenase Aldehyde Phenylalkanal Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Phenylalkanoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Spiral Carboxylic_Acid->Beta_Oxidation Short_Chain_Acid Short-Chain Phenylalkanoic Acid Beta_Oxidation->Short_Chain_Acid releases Acetyl-CoA Ring_Hydroxylation Aromatic Ring Hydroxylation Short_Chain_Acid->Ring_Hydroxylation Ring_Cleavage Ring Cleavage (Dioxygenase) Ring_Hydroxylation->Ring_Cleavage Intermediates Metabolic Intermediates Ring_Cleavage->Intermediates Mineralization CO2 + H2O Intermediates->Mineralization Central Metabolism

Anaerobic Biodegradation

Historically, LABs were considered to be persistent under anaerobic conditions.[8] However, more recent studies have demonstrated that they can be biodegraded in the absence of oxygen, albeit at a slower rate than under aerobic conditions. For LAS, degradation percentages of up to 79% have been observed in anoxic marine sediments over 165 days, with an estimated half-life of approximately 90 days.[9][10][11]

The anaerobic degradation of aromatic hydrocarbons often proceeds through different initial activation mechanisms compared to aerobic pathways. For toluene and ethylbenzene, a well-established anaerobic activation step involves the addition of fumarate to the alkyl side chain.[12] A similar mechanism has been proposed for the anaerobic degradation of LAS, where the initial reaction involves the addition of fumarate to the alkyl chain.[9] This is followed by biotransformation into sulfophenyl carboxylic acids (SPCs) and their progressive degradation through β-oxidation.[9] Identified metabolites in the anaerobic degradation of LAS include benzenesulfonic acid and benzaldehyde.[13][14]

Anaerobic_Biodegradation_of_LABs LAB Long-Chain Alkylbenzene Fumarate_Addition Fumarate Addition LAB->Fumarate_Addition Alkylsuccinate Phenylalkylsuccinate Fumarate_Addition->Alkylsuccinate Benzylsuccinate Synthase (analog) CoA_Activation CoA Activation Alkylsuccinate->CoA_Activation Activated_Intermediate Phenylalkylsuccinyl-CoA CoA_Activation->Activated_Intermediate Beta_Oxidation β-Oxidation-like Pathway Activated_Intermediate->Beta_Oxidation Benzoyl_CoA Benzoyl-CoA Analog Beta_Oxidation->Benzoyl_CoA Ring_Reduction Aromatic Ring Reduction Benzoyl_CoA->Ring_Reduction Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Mineralization CO2 + CH4 Ring_Cleavage->Mineralization Further Degradation

Abiotic Degradation

In addition to biodegradation, abiotic processes can contribute to the transformation of LABs in the environment, although they are generally considered to be of lesser importance compared to microbial degradation.

Photodegradation

Direct photolysis of LABs in aqueous solutions exposed to sunlight is not considered a significant degradation pathway.[15] However, indirect or sensitized photolysis can occur through the action of photooxidants such as hydroxyl radicals (HO•) and singlet oxygen (¹O₂), which are naturally present in sunlit surface waters. The photocatalytic degradation of LAS using TiO₂ nanoparticles and UV irradiation has been shown to be effective, with up to 99.5% degradation under optimal conditions.[16] This process leads to the complete mineralization of the surfactant.

Hydrolysis

LABs do not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for these compounds.[17]

Intermedia Transport and Partitioning

The environmental distribution of LABs is governed by their physicochemical properties, particularly their hydrophobicity and volatility.

ParameterValue RangeReference
Log K_ow_ (Octanol-Water Partition Coefficient) 8.0 - 9.5 (for C₁₀-C₁₄ LABs)[15]
Water Solubility Very low[2]
Vapor Pressure Low[2]

Intermedia_Transport cluster_water Water cluster_soil Soil/Sediment cluster_air Air Water Dissolved LABs Soil Sorbed LABs Water->Soil Sorption (High K_oc_) Air Volatilized LABs Water->Air Volatilization (Low) Soil->Water Desorption Air->Water Deposition

Experimental Protocols

Aerobic Biodegradation in Water (OECD 301 C Modified)

This protocol is a modification of the OECD 301 C (MITI I) test to assess the ready biodegradability of LABs in an aqueous medium.

1. Materials:

  • Test substance (LAB).

  • Mineral salts medium.

  • Activated sludge from a domestic wastewater treatment plant (as inoculum).

  • Control substance (e.g., aniline, sodium benzoate).

  • Apparatus for measuring oxygen consumption (e.g., respirometer).

2. Procedure:

  • Prepare a mineral salts medium and inoculate it with a small amount of activated sludge.

  • Add the test substance to the inoculated medium at a known concentration (typically a few mg/L).

  • Prepare control flasks containing only the inoculum and the control substance.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.

  • Measure the biological oxygen demand (BOD) over a period of 28 days.

  • The percentage of biodegradation is calculated based on the ratio of the measured BOD to the theoretical oxygen demand (ThOD) of the test substance.

Aerobic_Biodegradation_Workflow Start Prepare Mineral Medium + Activated Sludge Inoculum Add_Substance Add Test Substance (LAB) and Control Substance Start->Add_Substance Incubation Incubate at Constant Temperature with Stirring (28 days) Add_Substance->Incubation Measure_BOD Measure Biological Oxygen Demand (BOD) Incubation->Measure_BOD Calculate Calculate % Biodegradation (BOD/ThOD) Measure_BOD->Calculate End End Calculate->End

Abiotic Degradation: Hydrolysis as a Function of pH (OECD 111)

This protocol determines the rate of hydrolysis of LABs at different pH values.

1. Materials:

  • Test substance (LAB).

  • Sterile buffer solutions (e.g., pH 4, 7, and 9).

  • Constant temperature bath or incubator.

  • Analytical instrument for quantifying the test substance (e.g., GC-MS, HPLC).

2. Procedure:

  • Prepare sterile aqueous solutions of the test substance in buffer solutions at a concentration below its water solubility.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At selected time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of the test substance in the aliquots.

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k_obs_) for hydrolysis at each pH.

  • The half-life (t_1/2_) is calculated as ln(2)/k_obs_.

Hydrolysis_Protocol_Workflow Start Prepare Sterile Buffered Solutions of LAB (pH 4, 7, 9) Incubation Incubate at Constant Temperature in the Dark Start->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Analysis Analyze LAB Concentration (e.g., GC-MS, HPLC) Sampling->Analysis Data_Analysis Plot ln(Concentration) vs. Time Determine Rate Constant (k) and Half-life (t½) Analysis->Data_Analysis End End Data_Analysis->End

Conclusion

Long-chain alkylbenzenes, particularly linear alkylbenzenes, are subject to significant environmental degradation, primarily through microbial processes. Aerobic biodegradation is a relatively rapid process initiated by terminal oxidation of the alkyl chain, leading to complete mineralization. Anaerobic biodegradation, while slower, has been demonstrated to occur, likely proceeding through an initial fumarate addition mechanism. Abiotic degradation pathways such as photolysis and hydrolysis are generally not considered significant for the environmental fate of LABs. Due to their hydrophobic nature, LABs tend to partition to soil and sediment, which influences their bioavailability and transport. Understanding these fate processes is crucial for assessing the environmental risk associated with the widespread use of these compounds and their derivatives.

References

The Dawn of Synthetic Surfactants: A Technical History of Alkylbenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide tracing the discovery and evolution of alkylbenzene chemistry, from the serendipitous Friedel-Crafts reaction to the billion-dollar detergent industry.

This technical whitepaper provides an in-depth exploration of the discovery and history of alkylbenzene compounds, a class of chemicals that fundamentally reshaped the landscape of industrial and consumer cleaning products. We delve into the seminal 19th-century discovery of the Friedel-Crafts reaction, the foundational method for alkylbenzene synthesis, and chart the subsequent development of branched and linear alkylbenzene sulfonates (BAS and LAS) that became the backbone of the modern detergent industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols from key historical periods, quantitative data for comparative analysis, and visualizations of critical chemical pathways and industrial workflows.

The Foundational Discovery: The Friedel-Crafts Alkylation (1877)

The history of alkylbenzenes begins with a serendipitous discovery in 1877 by French chemist Charles Friedel and his American collaborator, James Crafts.[1][2][3] While investigating the reaction of amyl chloride with aluminum in benzene, they unexpectedly synthesized amylbenzene.[1][4] This marked the first instance of what would become known as the Friedel-Crafts reaction, a cornerstone of organic synthesis for creating carbon-carbon bonds on an aromatic ring.[1][2]

The reaction proceeds via an electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a carbocation from an alkyl halide.[1] This electrophile then attacks the electron-rich benzene ring, leading to the formation of the corresponding alkylbenzene.[1]

Key Limitations of Early Alkylation

Despite its utility, the Friedel-Crafts alkylation presented several challenges that were recognized early on. One significant issue is the propensity for carbocation rearrangement, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts, leading to a mixture of isomeric products.[4][5] Additionally, the alkyl group introduced into the benzene ring is an activating group, making the product more reactive than the starting material. This often leads to polyalkylation, where multiple alkyl groups are added to the aromatic ring.[5]

The Rise of Synthetic Detergents: Branched Alkylbenzene Sulfonates (1930s-1960s)

The 1930s and 1940s saw the advent of synthetic detergents, with branched alkylbenzene sulfonates (BAS) emerging as a key class of surfactants.[6][7] These were produced by the Friedel-Crafts alkylation of benzene with propylene tetramer, a complex mixture of branched C12 olefins, followed by sulfonation.[7] Propylene tetramer itself was synthesized through the oligomerization of propene.[7]

Compared to traditional soaps, BAS offered superior performance in hard water and produced better foaming.[7] This led to their widespread adoption in household cleaning products.[7]

Experimental Protocol: Synthesis of Propylene Tetramer (circa 1950s)

The following is a representative experimental protocol for the polymerization of propylene to its tetramer, based on patents and industrial practices of the era.

Objective: To produce a mixture of C12 olefins (propylene tetramer) from a propylene-rich feed.

Apparatus: A high-pressure reactor equipped with a heating and cooling system, a catalyst bed, and a means for introducing and removing reactants and products.

Materials:

  • Propylene feed (e.g., a mixture of propylene and propane)

  • Solid phosphoric acid (SPA) catalyst

Procedure:

  • A gaseous feed containing propylene is introduced into the lower portion of a reactor containing a fixed bed of a solid phosphoric acid polymerization catalyst.

  • The reaction is maintained at a temperature of approximately 300-400°F (149-204°C) and a pressure of 250-400 pounds per square inch.[8]

  • The reactor is kept full of the liquid polymerization products.[8]

  • The liquid propylene tetramer product, along with some lighter polymers (dimer and trimer), is withdrawn from the top of the reactor.[8]

  • Lighter polymer fractions are often recycled back into the reactor to increase the yield of the desired tetramer.[8]

G cluster_feed Feed Preparation cluster_reaction Polymerization cluster_separation Separation cluster_products Products & Recycle propylene_feed Propylene Feed reactor High-Pressure Reactor (Solid Phosphoric Acid Catalyst) propylene_feed->reactor phase_separator Phase Separator reactor->phase_separator distillation Distillation Column phase_separator->distillation tetramer_product Propylene Tetramer (C12 Olefins) distillation->tetramer_product lighter_polymers Lighter Polymers (Dimer, Trimer) distillation->lighter_polymers recycle Recycle lighter_polymers->recycle Recycle to increase yield recycle->reactor Recycle to increase yield

The Environmental Turn: Linear Alkylbenzene Sulfonates (1960s-Present)

By the early 1960s, a significant environmental issue emerged with the widespread use of BAS. The highly branched structure of the alkyl chain made these compounds resistant to biodegradation, leading to the formation of persistent foam in rivers and wastewater treatment plants.[7] This environmental concern drove the industry to develop a more biodegradable alternative: linear alkylbenzene sulfonates (LAS).[6][9]

LAS is produced from linear alkylbenzenes (LAB), which are synthesized by alkylating benzene with linear mono-olefins.[10] The linear alkyl chain is readily broken down by microorganisms, addressing the environmental persistence of their branched counterparts.[6]

Industrial Production of Linear Alkylbenzenes: The UOP HF Process

A common industrial method for producing linear alkylbenzenes in the 1960s was the UOP HF Detergent Alkylate process. This process involves the dehydrogenation of n-paraffins to linear internal mono-olefins, followed by the alkylation of benzene using hydrofluoric acid (HF) as a catalyst.[10]

Experimental Workflow: UOP HF Detergent Alkylation Process

The following workflow outlines the key stages of the UOP HF process for producing linear alkylbenzenes.

G cluster_feed Feed Preparation cluster_reaction Reaction Stages cluster_separation Separation & Purification cluster_products Products & Recycle n_paraffins n-Paraffins dehydrogenation Dehydrogenation Reactor (e.g., Pacol Unit) n_paraffins->dehydrogenation benzene Benzene alkylation Alkylation Reactor (HF Catalyst) benzene->alkylation dehydrogenation->alkylation Linear Olefins hf_stripper HF Stripper alkylation->hf_stripper benzene_column Benzene Column hf_stripper->benzene_column paraffin_column Paraffin Column benzene_column->paraffin_column recycle_benzene Recycled Benzene benzene_column->recycle_benzene rerun_column Rerun Column paraffin_column->rerun_column recycle_paraffins Recycled n-Paraffins paraffin_column->recycle_paraffins lab_product Linear Alkylbenzene (LAB) rerun_column->lab_product heavy_alkylate Heavy Alkylate rerun_column->heavy_alkylate recycle_benzene->alkylation recycle_paraffins->dehydrogenation

Comparative Data: Branched vs. Linear Alkylbenzene Sulfonates

The transition from BAS to LAS was driven primarily by differences in biodegradability. The following tables summarize key comparative data from the era.

PropertyBranched Alkylbenzene Sulfonate (BAS)Linear Alkylbenzene Sulfonate (LAS)Reference
Biodegradability Poor; resistant to microbial degradationReadily biodegradable[7]
Primary Biodegradation (7 days) ~70%~90%[11]
Environmental Impact Persistent foam in waterwaysSignificantly reduced environmental persistence[7]
Detergency GoodGood, slightly better in hard water[7]
Physical PropertyBranched Alkylbenzene Sulfonate (BAS)Linear Alkylbenzene Sulfonate (LAS)Reference
Structure Highly branched alkyl chainLinear alkyl chain[7]
Acute Toxicity (to fish, LD50) Less toxic (per unit)More toxic (per unit), but degrades faster[7]

Conclusion

The history of alkylbenzene compounds is a compelling narrative of scientific discovery, industrial innovation, and environmental responsibility. From the academic curiosity of Friedel and Crafts to the large-scale production of biodegradable detergents, the evolution of alkylbenzene chemistry demonstrates the profound impact of chemical synthesis on modern society. The transition from branched to linear alkylbenzene sulfonates, in particular, serves as an early and significant example of green chemistry principles influencing industrial practices. The foundational reactions and processes detailed in this guide continue to be relevant in the ongoing development of sustainable and effective chemical products.

References

Theoretical Models of Hexylbenzene's Molecular Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylbenzene, a simple alkylbenzene, serves as a fundamental model system for understanding the conformational dynamics and structural properties of more complex molecules bearing phenyl and flexible alkyl moieties. These structural motifs are prevalent in numerous pharmacologically active compounds, where the three-dimensional arrangement of atoms is critical for molecular recognition and biological activity. An accurate theoretical model of this compound's molecular structure is therefore invaluable for computational chemistry, drug design, and materials science. This technical guide provides a detailed overview of the theoretical models of this compound, focusing on its conformational landscape and the computational and experimental methodologies used to elucidate its structure.

Theoretical Framework: Conformational Analysis

The primary determinant of this compound's three-dimensional structure is the rotational freedom around the single bonds of its hexyl chain and the bond connecting the alkyl chain to the phenyl ring. This flexibility gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformation or "conformer." The most stable conformers represent the most probable shapes the molecule will adopt.

The conformational space of n-alkylbenzenes is primarily governed by the dihedral angles along the alkyl chain. For this compound, the key dihedral angles determine the orientation of the hexyl chain relative to the benzene ring and the chain's own geometry. The two principal classes of conformers are:

  • Trans (or Anti) Conformers: These are extended structures where the alkyl chain is directed away from the benzene ring, resulting in a more linear geometry.

  • Gauche Conformers: In these conformers, the alkyl chain is bent back over the phenyl ring, leading to a more compact, coiled structure.

Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are essential for exploring this conformational landscape and identifying the most stable isomers.

Computational Models and Data

The molecular structure of this compound has been modeled using various computational chemistry techniques. One of the most prominent and accessible models is provided by the Automated Topology Builder (ATB), which utilizes DFT calculations at the B3LYP/6-31G* level of theory to generate an optimized molecular geometry and a corresponding force field for molecular dynamics simulations.[1]

Optimized Molecular Geometry

The following tables summarize the key geometrical parameters for a representative conformer of this compound, derived from computational models. These parameters include bond lengths, bond angles, and dihedral angles.

Table 1: Selected Bond Lengths in this compound

Atom 1Atom 2Bond Length (Å)
C (aromatic)C (aromatic)~1.39
C (aromatic)H (aromatic)~1.08
C (aromatic)C (alkyl)~1.51
C (alkyl)C (alkyl)~1.53 - 1.54
C (alkyl)H (alkyl)~1.09

Note: These are typical values and can vary slightly between different conformers and computational methods.

Table 2: Selected Bond Angles in this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C (aromatic)C (aromatic)C (aromatic)~120
C (aromatic)C (aromatic)H (aromatic)~120
C (aromatic)C (aromatic)C (alkyl)~120
C (aromatic)C (alkyl)C (alkyl)~112
C (alkyl)C (alkyl)C (alkyl)~112 - 114
H (alkyl)C (alkyl)H (alkyl)~109.5

Note: These are typical values and can vary slightly between different conformers and computational methods.

Table 3: Key Dihedral Angles and Conformational Energies

Dihedral AngleDescriptionValue (°)Relative Energy (kJ/mol)
C-C-C-C (alkyl chain)Defines chain conformation~180 (anti) or ~±60 (gauche)Gauche conformers are generally slightly higher in energy
C(ar)-C(ar)-C(alk)-C(alk)Orientation of alkyl chainVaries significantly between conformersContributes to the overall conformational energy

Note: The relative energies of different conformers are typically small, on the order of a few kJ/mol, allowing for a dynamic equilibrium between various forms at room temperature.

Experimental Protocols for Structural Elucidation

Experimental techniques are crucial for validating and refining theoretical models of molecular structure. For molecules like this compound, a combination of spectroscopic and chromatographic methods is often employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying alkylbenzenes in complex mixtures. The protocol involves separating the components of a sample based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by detection and identification using a mass spectrometer.

A Detailed Experimental Protocol for the Analysis of Long-Chain Alkylbenzenes using GC/MS:

  • Sample Preparation: Marine sediment samples, for instance, are extracted and fractionated to isolate the long-chain alkylbenzenes.

  • Instrumental Analysis:

    • Gas Chromatograph: An Agilent 6890 GC equipped with a specific capillary column (e.g., 60 m x 0.25 mm i.d. fused silica coated with 5% phenyl methyl polysiloxane) is used for separation.

    • Temperature Program: The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 300°C) at a controlled rate to ensure the separation of different alkylbenzene isomers.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Mass Spectrometer: An Agilent 5973 mass selective detector is directly interfaced with the GC. The interface and ion source are maintained at specific high temperatures.

    • Ionization: Analyte molecules are ionized by electron impact at 70 eV.

    • Detection: The instrument is operated in full scan mode, scanning a mass-to-charge ratio (m/z) range of 50 to 500 amu.

  • Data Analysis: The resulting chromatograms are analyzed to identify and quantify the different long-chain alkylbenzenes based on their retention times and mass spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizing Molecular Models and Workflows

Diagrams are essential for representing the complex relationships in molecular modeling and experimental workflows.

Conformational_Analysis_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation start Initial 3D Structure Generation conf_search Conformational Search start->conf_search opt Geometry Optimization (DFT/ab initio) freq Frequency Calculation opt->freq energy Energy Calculation of Conformers opt->energy conf_search->opt comp Comparison of Theoretical and Experimental Data energy->comp exp_data Spectroscopic Data (NMR, IR, etc.) exp_data->comp final_model final_model comp->final_model Refined Molecular Model

Caption: Workflow for the theoretical modeling and experimental validation of this compound's molecular structure.

Hexylbenzene_Conformers Trans (anti) Trans (anti) Gauche Gauche Trans (anti)->Gauche Rotational Barrier Energy Level Energy Level Gauche->Trans (anti) Rotational Barrier

References

An In-depth Technical Guide to the Spectral Data of Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for hexylbenzene (C₁₂H₁₈), a common organic compound. The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is essential for its identification, characterization, and quality control in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

Wavenumber (cm⁻¹)IntensityAssignment
~3025MediumAromatic C-H Stretch
~2925, ~2855StrongAliphatic C-H Stretch
~1605, ~1495Medium-WeakAromatic C=C Bending
~1455MediumCH₂ Bending
~745, ~695StrongMonosubstituted Benzene C-H Bending (Out-of-plane)

Data sourced from various spectral databases.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.28 - 7.15Multiplet5HAromatic protons (C₆H₅)
~2.60Triplet2HBenzylic protons (-CH₂-Ph)
~1.62Quintet2H-CH₂-CH₂-Ph
~1.31Multiplet6H-(CH₂)₃-CH₃
~0.89Triplet3HTerminal methyl protons (-CH₃)

Data compiled from multiple sources.[1][3][6]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Chemical Shift (δ, ppm)Assignment
~142.9C1 (ipso-carbon)
~128.4C3, C5 (meta-carbons)
~128.2C2, C6 (ortho-carbons)
~125.6C4 (para-carbon)
~36.0Benzylic -CH₂-
~31.8-CH₂-
~31.4-CH₂-
~29.1-CH₂-
~22.6-CH₂-
~14.1Terminal -CH₃

Data sourced from spectral databases.[1][3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

m/zRelative Intensity (%)Assignment
162~15[M]⁺ (Molecular Ion)
92~100[C₇H₈]⁺ (Tropylium ion, Base Peak)
91~80[C₇H₇]⁺ (Benzyl cation)
77~10[C₆H₅]⁺ (Phenyl cation)

Fragmentation data obtained from GC-MS analysis.[1][3][7]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the clean salt plates is collected.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[9]

Instrumentation: A 300 MHz or higher field NMR spectrometer.[9]

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.[9]

  • Solvent: CDCl₃.[9]

  • Temperature: 298 K.[9]

  • Number of Scans: 8-16.[9]

  • Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: Typically higher than ¹H NMR (e.g., 128 or more) to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates it from any impurities. Electron Ionization (EI) is the most common ionization technique used.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1][3]

Data Acquisition:

  • The GC column separates the components of the sample, with this compound eluting at a specific retention time.

  • Upon entering the ion source, this compound molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Acquire & Process IR Spectrum IR->IR_Data NMR_Data Acquire & Process NMR Spectra (1H, 13C) NMR->NMR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data IR_Analysis Functional Group Identification IR_Data->IR_Analysis NMR_Analysis Structural Elucidation (Connectivity) NMR_Data->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern Analysis MS_Data->MS_Analysis Conclusion Structure Confirmation & Purity Assessment IR_Analysis->Conclusion NMR_Analysis->Conclusion MS_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and widely utilized reaction in organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.[2][4][5] Common catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[4] Alternatively, alkenes can be used as alkylating agents in the presence of a strong acid like sulfuric acid.[6]

This protocol details the synthesis of hexylbenzene, a valuable intermediate in the production of various organic compounds, through the Friedel-Crafts alkylation of benzene. The procedure outlines the use of 1-chlorohexane as the alkylating agent and aluminum chloride as the Lewis acid catalyst.

Reaction Principle

The synthesis of this compound via Friedel-Crafts alkylation proceeds in several steps. First, the Lewis acid catalyst (AlCl₃) activates the alkyl halide (1-chlorohexane) to form a carbocation or a carbocation-like complex.[1][7][8] This electrophile is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of a non-aromatic carbocation intermediate.[5][8] Finally, deprotonation of this intermediate restores the aromaticity of the ring, yielding the this compound product and regenerating the catalyst.[8][9]

It is important to note some limitations of the Friedel-Crafts alkylation. The reaction is prone to carbocation rearrangement, which can lead to the formation of isomeric products.[4][6] Additionally, the product, an alkylbenzene, is more reactive than the starting material, which can result in polyalkylation.[6][10] To mitigate this, an excess of the aromatic compound is often used.[3][11]

Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolesProperties
BenzeneC₆H₆78.11100 mL~1.13Colorless liquid, flammable, carcinogen
1-ChlorohexaneC₆H₁₃Cl120.6224.1 g (27.5 mL)0.2Colorless liquid, flammable, irritant
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g0.22White/yellow solid, reacts violently with water
5% Hydrochloric AcidHCl36.46100 mL-Corrosive aqueous solution
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-Aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-White crystalline solid, drying agent
Diethyl Ether(C₂H₅)₂O74.12As needed-Colorless liquid, highly flammable

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Addition: Add 100 mL of benzene to the flask. In the dropping funnel, place a solution of 24.1 g of 1-chlorohexane in 50 mL of benzene.

  • Catalyst Addition: While stirring the benzene in the ice bath, slowly and carefully add 29.3 g of anhydrous aluminum chloride in portions. The addition is exothermic and will produce HCl gas, which should be vented to a fume hood.

  • Alkylation: Once the catalyst has been added, begin the dropwise addition of the 1-chlorohexane solution from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 10-20°C using the ice bath.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker. This should be done in a fume hood as large amounts of HCl gas will be evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with 100 mL of 5% hydrochloric acid, 100 mL of water, and 50 mL of saturated sodium bicarbonate solution. Finally, wash with 100 mL of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic layer and remove the benzene and any remaining diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 226°C.[12]

Experimental Parameters:

ParameterValue
Reaction Temperature10-20°C during addition, then room temperature
Reaction Time2-3 hours
Expected Yield60-70%
Boiling Point of this compound226°C

Experimental Workflow

Friedel_Crafts_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Glassware Assembly (Flask, Condenser, Funnel) B Add Benzene to Flask A->B C Add Anhydrous AlCl3 (in portions, with cooling) B->C D Add 1-Chlorohexane Solution (dropwise, 10-20°C) C->D E Stir at Room Temperature (1-2 hours) D->E F Quench with Ice E->F G Separatory Funnel Extraction F->G H Wash with HCl, H2O, NaHCO3 G->H I Dry with Na2SO4 H->I J Solvent Removal (Rotary Evaporator) I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas. It is also corrosive. Handle with care, avoiding moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Chlorohexane: 1-Chlorohexane is flammable and an irritant. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with appropriate PPE.

  • General: The reaction is exothermic and produces HCl gas. Ensure proper temperature control and ventilation.

Potential Pitfalls and Troubleshooting

  • Low Yield: Low yields can result from moisture in the reagents or glassware, which deactivates the aluminum chloride catalyst. Ensure all equipment is thoroughly dried and use anhydrous reagents.

  • Polyalkylation: As the product is more reactive than benzene, multiple alkylations can occur. Using a large excess of benzene helps to minimize this side reaction.

  • Carbocation Rearrangement: While less of an issue with primary haloalkanes under these conditions compared to others, some rearrangement to form more stable secondary carbocations can occur, leading to isomeric products. Careful control of the reaction temperature can help to minimize this.

  • Incomplete Reaction: Ensure sufficient reaction time and efficient stirring to allow for complete conversion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

References

Application Notes and Protocols for Hexylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of hexylbenzene as a high-boiling point solvent in various chemical applications. Detailed protocols for key reactions are provided, along with quantitative data on its physical properties and solubility characteristics.

Properties of this compound

This compound (C₁₂H₁₈) is a colorless, aromatic hydrocarbon with a high boiling point, making it an excellent solvent for chemical reactions requiring elevated temperatures. Its nonpolar nature dictates its solubility profile, rendering it miscible with many organic solvents while being immiscible with water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 162.27 g/mol [1][2]
Boiling Point 226 °C[3][4]
Melting Point -61 °C[3]
Density 0.861 g/mL at 25 °C[3]
Flash Point 83 °C[3]
Water Solubility Insoluble[2][5]
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, hexane, and toluene.[2][5]

Solubility Data

This compound's non-polar character makes it a suitable solvent for a range of non-polar and moderately polar organic compounds. While specific quantitative solubility data in this compound is not extensively available in the literature, its similarity to other aromatic hydrocarbons like toluene and xylene allows for reasonable solubility predictions. Experimental determination is recommended for precise applications.

Table 2: Qualitative Solubility of Various Compounds in Aromatic Solvents

CompoundCompound TypeSolubility in Aromatic Solvents (e.g., Toluene, Xylene)Expected Solubility in this compoundReference
NaphthalenePolycyclic Aromatic HydrocarbonSolubleHigh[4][6]
Benzoic AcidAromatic Carboxylic AcidSolubleModerate to High[7][8]
PhenolAromatic AlcoholSolubleHigh[9][10]
AnilineAromatic AmineSolubleHigh[11][12]
StyreneVinyl AromaticMiscibleHigh[13][14]
PolystyrenePolymerSolubleHigh[15][16]

Applications in Organic Synthesis

Due to its high boiling point and stability, this compound is an ideal solvent for organic reactions that require sustained high temperatures to proceed at a reasonable rate.

High-Temperature Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the formation of cyclic systems, often requires elevated temperatures, especially with less reactive dienes or dienophiles. This compound provides a stable, high-boiling medium for these transformations.

Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride

This protocol is adapted from established procedures using high-boiling aromatic solvents like xylene.[1][2][3][17][18]

Materials:

  • Anthracene

  • Maleic anhydride

  • This compound

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add anthracene (5.0 g, 28.0 mmol) and maleic anhydride (2.75 g, 28.0 mmol).

  • Add 50 mL of this compound to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the mixture to a gentle reflux (approximately 226 °C) and maintain for 45 minutes. The solution should become colorless.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask further in an ice bath for 15 minutes to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold this compound.

  • Dry the product in a vacuum oven to remove residual solvent.

Expected Outcome: The reaction yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride as a white crystalline solid.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Anthracene + Maleic Anhydride Reflux Reflux at 226 °C for 45 min Reactants->Reflux Solvent This compound Solvent->Reflux Cooling Cool to RT, then Ice Bath Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying Product Crystalline Product Drying->Product

Diels-Alder Reaction Workflow
Suzuki-Miyaura Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The use of a high-boiling point solvent like this compound can be advantageous for coupling less reactive substrates.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is a model system that can be adapted for other substrates.[19][20][21]

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Heating mantle with magnetic stirring

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add 10 mL of degassed this compound to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract with 3 x 20 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: The reaction yields 4-methoxybiphenyl.

Suzuki_Coupling_Pathway cluster_reactants Reactants ArylHalide 4-Bromoanisole Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, this compound 110 °C ArylHalide->Catalyst BoronicAcid Phenylboronic Acid BoronicAcid->Catalyst Product 4-Methoxybiphenyl Catalyst->Product

Suzuki-Miyaura Coupling Pathway
Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. While often performed in lower-boiling solvents, this compound can be used when higher temperatures are necessary to drive the reaction to completion, particularly with deactivated aromatic substrates.

Protocol: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This is a representative protocol; reaction conditions may need to be optimized for different substrates.[5][22][23][24][25]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Ice bath

  • Concentrated hydrochloric acid

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in 20 mL of this compound.

  • Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in 10 mL of this compound.

  • Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 60 °C for 1 hour.

  • Cool the reaction mixture back to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the this compound under reduced pressure.

  • Purify the product by distillation or recrystallization.

Expected Outcome: The primary product is 4-methoxyacetophenone.

Application in Polymer Synthesis

Solution polymerization is a method where the monomer and initiator are dissolved in a non-reactive solvent. This compound can serve as a solvent for the polymerization of nonpolar monomers like styrene, especially when precise temperature control at elevated temperatures is required.

Protocol: Solution Polymerization of Styrene

This protocol is based on general procedures for the solution polymerization of styrene.[26][27][28][29]

Materials:

  • Styrene (inhibitor removed)

  • Benzoyl peroxide (initiator)

  • This compound

  • Reaction vessel with a stirrer, thermometer, and nitrogen inlet

  • Heating bath

  • Methanol (non-solvent for precipitation)

Procedure:

  • Wash styrene with 10% aqueous NaOH solution to remove the inhibitor, then wash with water and dry over anhydrous calcium chloride.

  • In a reaction vessel, dissolve the purified styrene (e.g., 20 g) and benzoyl peroxide (e.g., 0.2 g) in this compound (e.g., 80 mL).

  • Purge the system with nitrogen for 15 minutes to remove oxygen.

  • Heat the reaction mixture to 80-90 °C in a heating bath with constant stirring under a nitrogen atmosphere.

  • Maintain the temperature for the desired reaction time (e.g., 4-8 hours) to achieve the target conversion.

  • Cool the viscous solution to room temperature.

  • Precipitate the polystyrene by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven at 60 °C.

Expected Outcome: The process yields polystyrene as a white solid.

Potential Use in Nanoparticle Synthesis

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is irritating to the skin, eyes, and respiratory system.[1] Work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific experimental conditions and scales. All chemical procedures should be carried out by trained personnel in a properly equipped laboratory, following all institutional safety guidelines.

References

Application Notes and Protocols: Hexylbenzene as a Surrogate for Diesel Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diesel fuel is a complex mixture of hydrocarbons, making it challenging to model and study its combustion and emission characteristics accurately. To simplify these studies, surrogate fuels with a small number of well-characterized components are often used to emulate the properties and behavior of real diesel. Hexylbenzene, an alkylbenzene, is a crucial component in many diesel surrogate mixtures as it represents the aromatic class of hydrocarbons present in diesel fuel. This document provides detailed application notes and protocols for utilizing this compound in diesel fuel research.

Data Presentation: Physicochemical Properties

A comparison of the key physicochemical properties of this compound and typical No. 2 diesel fuel is presented in the table below. This data is essential for understanding the suitability of this compound as a surrogate component and for designing surrogate mixtures.

PropertyThis compoundNo. 2 Diesel FuelASTM Test Method
Chemical Formula C₁₂H₁₈Approx. C₁₂H₂₃N/A
Molecular Weight ( g/mol ) 162.27~170N/A
Density at 15°C (g/cm³) ~0.8650.82 - 0.88D4052[1][2]
Kinematic Viscosity at 40°C (mm²/s) ~1.51.9 - 4.1[3]D445[4][5][6]
Cetane Number ~20-3040 - 55[7]D613[8][9][10][11]
Boiling Point (°C) 226[4]170 - 340[12]N/A
Flash Point (°C) 88>52[3]N/A
Sulfur Content None<15 ppm (ULSD)N/A

Rationale for Use as a Diesel Surrogate Component

The use of this compound as a component in diesel surrogates is justified by the need to represent the aromatic content of diesel fuel, which significantly influences combustion characteristics such as ignition delay and soot formation. While this compound as a single-component surrogate does not fully replicate all properties of diesel, its well-defined chemical structure and properties are invaluable for fundamental combustion studies and for building more complex, multi-component surrogate models.[13][14][15][16]

Experimental Protocols

Detailed methodologies for key experiments to characterize and evaluate this compound as a diesel surrogate component are provided below. These protocols are based on standard ASTM methods.

Protocol 1: Determination of Cetane Number

Objective: To measure the ignition quality of this compound or a surrogate mixture containing this compound.

Standard Method: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.[8][9][10][11]

Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.[11][17]

  • Instrumentation for measuring ignition delay.

  • Reference fuels of known cetane numbers (n-cetane and 2,2,4,4,6,8,8-heptamethylnonane).

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified operating conditions of speed, temperatures (coolant, oil, and intake air), and injection timing.

  • Sample Introduction: Introduce the this compound or surrogate fuel sample into the engine's fuel system.

  • Bracketing:

    • Select two reference fuel blends with cetane numbers that are expected to bracket the cetane number of the sample.

    • Operate the engine on one of the reference fuels and adjust the compression ratio to achieve a standard ignition delay. Record the handwheel reading for the compression ratio.

    • Repeat the process for the other reference fuel.

  • Sample Testing: Operate the engine on the this compound or surrogate sample and adjust the compression ratio to obtain the same standard ignition delay. Record the handwheel reading.

  • Calculation: Determine the cetane number of the sample by linear interpolation of the handwheel readings of the sample and the two reference fuels.

Protocol 2: Determination of Kinematic Viscosity

Objective: To measure the kinematic viscosity of this compound or a surrogate mixture.

Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[4][5][6]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath with precise temperature control (to ±0.02°C).[18]

  • Timer with an accuracy of ±0.1 seconds.

Procedure:

  • Temperature Equilibration: Place the viscometer containing the sample in the constant temperature bath set to 40°C. Allow at least 30 minutes for the sample to reach thermal equilibrium.[18]

  • Flow Measurement:

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the vacuum and allow the liquid to flow back down under gravity.

    • Start the timer as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeatability: Perform the measurement at least twice. The two flow times should agree within the specified repeatability of the method.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time in seconds by the calibration constant of the viscometer.[5]

Protocol 3: Determination of Density

Objective: To measure the density of this compound or a surrogate mixture.

Standard Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1][2]

Apparatus:

  • Digital density meter with an oscillating U-tube.

  • Syringe or autosampler for sample injection.

  • Constant temperature control for the measuring cell.

Procedure:

  • Calibration: Calibrate the density meter using two reference standards of known density (e.g., dry air and distilled water).

  • Sample Injection: Inject a small volume (typically 1-2 mL) of the this compound or surrogate sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.[1][2]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube due to the mass of the sample. This frequency is then used to calculate the density of the sample at the test temperature (e.g., 15°C).

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before introducing the next sample.

Visualizations

Logical Relationship of this compound as a Surrogate Component

G Diesel Diesel Fuel (Complex Mixture) Aromatics Aromatic Hydrocarbons (e.g., Alkylbenzenes) Diesel->Aromatics contains This compound This compound (Represents Aromatics) Aromatics->this compound is represented by Surrogate Multi-component Diesel Surrogate This compound->Surrogate is a key component of

Caption: Role of this compound in Diesel Surrogate Formulation.

Experimental Workflow for Surrogate Evaluation

G start Start: Select This compound protocol1 Protocol 1: Determine Cetane Number (ASTM D613) start->protocol1 protocol2 Protocol 2: Determine Kinematic Viscosity (ASTM D445) start->protocol2 protocol3 Protocol 3: Determine Density (ASTM D4052) start->protocol3 data_analysis Data Analysis and Comparison with Diesel protocol1->data_analysis protocol2->data_analysis protocol3->data_analysis surrogate_dev Use in Multi-component Surrogate Development data_analysis->surrogate_dev end End: Characterized Surrogate Component surrogate_dev->end

Caption: Workflow for this compound Property Characterization.

Simplified Oxidation Pathway of this compound

G This compound This compound (C₆H₅(CH₂)₅CH₃) H_abstraction H-Abstraction (+OH, +O₂, +H) This compound->H_abstraction Alkyl_Radical Hexylphenyl Radical (C₆H₅ĊH(CH₂)₄CH₃) H_abstraction->Alkyl_Radical Peroxy_Radical Peroxy Radical (C₆H₅CH(OO•)(CH₂)₄CH₃) Alkyl_Radical->Peroxy_Radical +O₂ Decomposition Decomposition & Rearrangement Peroxy_Radical->Decomposition Products Smaller Hydrocarbons, Aldehydes, CO, CO₂ Decomposition->Products

Caption: Simplified this compound Combustion Chemistry.

References

Application Note: Determination of Hexylbenzene Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of hexylbenzene purity using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to identify and quantify this compound and its potential process-related impurities.

Introduction

This compound is an aromatic hydrocarbon used as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and surfactants.[1] The purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions and affect the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[2] This application note details a robust GC-MS method for the qualitative and quantitative analysis of this compound purity.

Experimental Protocol

This protocol is adapted from established methods for similar aromatic hydrocarbons and provides a comprehensive workflow for this compound purity analysis.[2]

Sample Preparation

Proper sample preparation is crucial to obtain accurate and reproducible results.

  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane or hexane.

  • Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the selected solvent and dilute to the mark.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial to remove any particulate matter.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[2]
Inlet Temperature 250°C[2]
Injection Volume 1 µL
Split Ratio 50:1[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2]
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.[2]
MS Conditions
Ion Source Temperature 230°C[2]
Quadrupole Temperature 150°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range m/z 40-400[2]
Scan Mode Full Scan[2]

Data Presentation and Analysis

Data analysis involves the identification of peaks and the calculation of their relative area percentages.

Peak Identification

Identify the this compound peak and any impurity peaks by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library. The retention time of this compound can be confirmed by running a pure standard under the same conditions.

Quantitative Analysis

The purity of this compound is determined by the area percent method, where the peak area of each component is expressed as a percentage of the total peak area of all components in the chromatogram.

Table 2: Representative Quantitative Analysis of a this compound Sample

CompoundRetention Time (min) (Representative)Area (%)Identity Confirmation
Benzene3.50.10MS Library Match
1-Hexene4.10.05MS Library Match
Toluene5.80.08MS Library Match
This compound 12.8 99.65 MS Library Match
Dithis compound Isomer15.20.12MS Library Match

Note: Retention times are representative and may vary depending on the specific instrument and column conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter vial Transfer to GC Vial filter->vial injection Inject into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (MS Library) chromatogram->identification quantification Area Percent Calculation identification->quantification report Generate Purity Report quantification->report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Conclusion

The GC-MS method described in this application note is a reliable and robust approach for determining the purity of this compound. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis, ensuring accurate and reproducible results for quality control and research purposes.

References

Application of Hexylbenzene in Surfactant Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of hexylbenzene in the synthesis of anionic surfactants, specifically sodium this compound sulfonate. The information compiled herein is intended to guide researchers and professionals in the development and characterization of these surface-active agents.

Introduction

This compound, an aromatic hydrocarbon, serves as a key precursor in the production of linear alkylbenzene sulfonate (LAS) surfactants.[1][2] These surfactants possess a hydrophilic sulfonate head group and a hydrophobic this compound tail, enabling them to reduce surface tension and facilitate the formation of emulsions. The synthesis involves the sulfonation of the this compound ring followed by neutralization to yield the sodium salt of this compound sulfonic acid. The resulting surfactant finds applications in various fields, including as a component in detergents and as an agent in enhanced oil recovery processes.[3][4]

Synthesis of Sodium this compound Sulfonate

The synthesis of sodium this compound sulfonate is a two-step process involving sulfonation of this compound followed by neutralization.

Experimental Protocol: Synthesis of Sodium 1,4-di-n-hexylbenzene Sulfonate

This protocol is adapted from the synthesis of similar dialkylated benzene sulfonates and provides a general procedure for laboratory-scale synthesis.[1]

Materials:

  • 1,4-di-n-hexylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Sulfonation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,4-di-n-hexylbenzene.

    • Cool the flask in an ice bath.

    • Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring vigorously. Maintain the temperature below 20°C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure complete sulfonation.

  • Neutralization and Purification:

    • Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium chloride in ice water.

    • Neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is neutral (pH ~7).

    • The sodium 1,4-di-n-hexylbenzene sulfonate will precipitate.

    • Collect the precipitate by filtration and wash it with a cold, saturated sodium chloride solution.

    • Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to purify it.

    • Dry the purified crystals under vacuum.

Physicochemical Properties and Performance Data

The performance of a surfactant is characterized by several key parameters, including its critical micelle concentration (CMC), surface tension reduction capabilities, foaming properties, and emulsification index.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[5] It is a crucial indicator of a surfactant's efficiency.

Temperature (°C)Critical Micelle Concentration (CMC) of 1,4-di-n-hexylbenzene sodium sulfonate (µmol dm⁻³)
281330
381410
481500
581580

Table 1: Critical Micelle Concentration of 1,4-di-n-hexylbenzene sodium sulfonate at various temperatures. Data sourced from[1].

Surface Tension

Surfactants are effective at reducing the surface tension of water. While specific data for this compound sulfonate is limited, the general trend for linear alkylbenzene sulfonates shows a significant reduction in surface tension at concentrations above the CMC.[6]

Foaming Properties

The foaming ability of a surfactant is crucial for its application in cleaning products. The foaming properties of alkylbenzene sulfonates are influenced by the length of the alkyl chain. Shorter alkyl chains, such as the hexyl group, generally exhibit good foaming ability.[7]

Experimental Protocol: Determination of Foaming Properties (Ross-Miles Method)

This is a standard method for evaluating the foaming capacity of surfactants.

Materials:

  • Sodium this compound sulfonate solution of known concentration

  • Distilled or deionized water

Equipment:

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice)

  • Thermostatic water bath

Procedure:

  • Prepare a solution of sodium this compound sulfonate at a specific concentration (e.g., 0.1% w/v) in distilled water.

  • Fill the bottom of the Ross-Miles apparatus with the surfactant solution to the designated mark.

  • Fill the pipette with the same surfactant solution.

  • Allow the apparatus to equilibrate to the desired temperature (e.g., 25°C) using the thermostatic water bath.

  • Open the stopcock of the pipette and allow the solution to fall into the bulk solution, generating foam.

  • Measure the initial foam height immediately after all the solution has drained from the pipette.

  • Measure the foam height again after a specific time interval (e.g., 5 minutes) to assess foam stability.

Emulsification Index

The emulsification index (E24) is a measure of the ability of a surfactant to stabilize an emulsion of two immiscible liquids, typically an oil and water.

Experimental Protocol: Determination of Emulsification Index (E24)

Materials:

  • Sodium this compound sulfonate solution (e.g., 0.1% w/v)

  • Hydrocarbon oil (e.g., crude oil, hexane, or a model oil)

  • Graduated test tubes with stoppers

Procedure:

  • In a graduated test tube, mix equal volumes (e.g., 5 mL) of the sodium this compound sulfonate solution and the hydrocarbon oil.

  • Stopper the test tube and vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the emulsion to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula:

    E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Visualizations

Experimental Workflow: Synthesis of Sodium this compound Sulfonate

G cluster_sulfonation Sulfonation cluster_neutralization Neutralization & Purification This compound This compound ReactionMix1 Sulfonation Reaction (Stirring, <20°C) This compound->ReactionMix1 H2SO4 Concentrated H₂SO₄ H2SO4->ReactionMix1 SulfonicAcid This compound Sulfonic Acid ReactionMix1->SulfonicAcid Precipitation Neutralization & Precipitation SulfonicAcid->Precipitation NaOH NaOH Solution NaOH->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Sodium this compound Sulfonate Drying->FinalProduct

Caption: Synthesis of Sodium this compound Sulfonate.

Logical Relationship: Structure-Property Relationship of Alkylbenzene Sulfonates

G cluster_structure Molecular Structure cluster_properties Surfactant Properties AlkylChain Alkyl Chain Length (e.g., Hexyl) CMC Critical Micelle Concentration (CMC) AlkylChain->CMC Influences SurfaceTension Surface Tension Reduction AlkylChain->SurfaceTension Affects Foaming Foaming Ability AlkylChain->Foaming Determines Solubility Water Solubility AlkylChain->Solubility Impacts

Caption: Structure-Property Relationship.

References

Application Notes: The Role of Hexylbenzene in Low-Temperature Oxidation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Hexylbenzene (C₁₂H₁₈) serves as a crucial model compound for investigating the low-temperature oxidation (LTO) kinetics of long-chain n-alkylbenzenes. These compounds are significant components of conventional transportation fuels, including diesel. A thorough understanding of their oxidation mechanisms is essential for developing advanced combustion engines and minimizing the emission of pollutants.[1] Research has primarily focused on high-temperature oxidation, leaving a knowledge gap in the low-temperature (approximately 500-800 K) regime, which is critical for phenomena like autoignition and cool flames.[2][3] Hexylbenzene is particularly interesting because it demonstrates more significant low-temperature reactivity compared to alkylbenzenes with shorter alkyl chains, such as n-butylbenzene.[2]

Key Applications and Findings

  • Understanding Fuel Reactivity: Studies on this compound oxidation reveal that the reactivity at low temperatures generally increases with the length of the n-alkyl chain.[2][3] this compound itself shows the most pronounced low-temperature oxidation reactivity when compared to n-alkylbenzenes from C6 to C10 under similar conditions.[1] This enhanced reactivity is attributed to a decreasing influence of resonance-stabilized benzylic radicals, which are formed by H-abstractions on the carbon atom adjacent to the aromatic ring.[2]

  • Identification of Reaction Intermediates: Experimental investigations using jet-stirred reactors (JSR) coupled with advanced analytical techniques like synchrotron vacuum ultraviolet radiation photoionization mass spectrometry (SVUV-PIMS) have successfully identified key intermediates in this compound LTO.[1] The detection of characteristic aromatic oxygenated species, including C₁₂H₁₈Oᵧ, C₁₂H₁₆Oᵧ, C₁₂H₁₄Oᵧ, and C₁₂H₁₂Oᵧ (where y ranges from 0 to 3), provides direct evidence for sequential oxidation reactions involving first and second O₂ additions.[1]

  • Kinetic Model Development and Validation: The experimental data derived from this compound oxidation studies are invaluable for the development and validation of detailed kinetic models.[1][2] These models, often generated using software like EXGAS, are used to simulate combustion behavior, predict the formation of pollutants, and elucidate the complex reaction pathways that govern fuel decomposition and the formation of oxygenated intermediates.[1][2]

Data Presentation

Table 1: Summary of Experimental Conditions for n-Hexylbenzene Oxidation

ParameterValue / DescriptionSource
Reactor TypeJet-Stirred Reactor (JSR)[1][2]
Temperature Range500 K - 1100 K[2]
Pressure1 atm (Atmospheric)[2]
Analytical MethodsSynchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS), Gas Chromatography (GC)[1][3]

Table 2: Key Intermediates and Products in n-Hexylbenzene Low-Temperature Oxidation

Species TypeChemical Formula / NameSignificanceSource
Oxygenated Intermediates C₁₂H₁₈Oᵧ (y=1-3)Evidence of first O₂ addition[1]
C₁₂H₁₆Oᵧ (y=1-3)Evidence of subsequent oxidation/dehydrogenation[1]
C₁₂H₁₄Oᵧ (y=1-3)Further oxidation products[1]
C₁₂H₁₂Oᵧ (y=1-3)Highly oxidized intermediates[1]
Major Products Carbon Monoxide (CO)Major product of incomplete combustion[2]
StyreneA significant aromatic product[2]
Tetrahydrofuran (THF) derivativesTraces detected, indicating specific cyclization pathways[3]

Experimental Protocols

Protocol 1: Low-Temperature Oxidation of n-Hexylbenzene in a Jet-Stirred Reactor (JSR)

This protocol outlines the general procedure for studying the gas-phase oxidation of n-hexylbenzene at low to intermediate temperatures.

1. Materials and Equipment:

  • n-Hexylbenzene (high purity, >99%)

  • Oxygen (O₂) and Nitrogen (N₂) or Helium (He) as a bath gas (high purity)

  • Fused silica spherical jet-stirred reactor

  • Mass flow controllers for precise gas mixture preparation

  • Isothermal oven and temperature controller for the JSR

  • Heated transfer lines

  • Analytical instruments: Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS), SVUV-PIMS.

2. Experimental Procedure:

  • Reactor Setup: Place the JSR inside the isothermal oven. Connect the gas inlet lines via the mass flow controllers and the outlet to the analytical instruments through heated transfer lines to prevent condensation.

  • Mixture Preparation: Prepare a dilute mixture of n-hexylbenzene in the bath gas. The fuel mole fraction is typically low (e.g., 0.1% to 1.0%) to ensure controlled reactions.[2] The equivalence ratio (φ) is set by adjusting the flow rates of the fuel/N₂ mixture and O₂.

  • Reaction Execution:

    • Heat the JSR to the desired starting temperature (e.g., 500 K).

    • Introduce the reactant gas mixture into the reactor at a controlled flow rate to achieve a specific residence time (typically 1-2 seconds).[3]

    • Allow the system to reach a steady state at each temperature point.

    • Incrementally increase the temperature (e.g., in 25 K steps) up to the desired final temperature (e.g., 1100 K).

  • Sampling and Analysis:

    • Continuously draw a sample of the reactor exhaust gas through the heated transfer line.

    • Analyze the sample online using SVUV-PIMS for the identification of reactive intermediates and products.

    • Collect samples at each temperature point for offline analysis by GC to quantify stable species.

  • Data Processing:

    • Identify species from mass spectra (PIMS) and retention times (GC).

    • Quantify the mole fractions of reactants, intermediates, and products using appropriate calibration methods.

    • Plot the mole fraction profiles of key species as a function of temperature to visualize fuel conversion and product formation.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_results 4. Data Processing Fuel n-Hexylbenzene Mixture Prepare Gas Mixture (Mass Flow Controllers) Fuel->Mixture Gases O2 / N2 / He Gases->Mixture JSR Jet-Stirred Reactor (500-1100 K, 1 atm) Mixture->JSR Inlet Sampling Gas Sampling (Heated Transfer Line) JSR->Sampling Outlet PIMS SVUV-PIMS Analysis (Intermediates) Sampling->PIMS GC GC-FID/MS Analysis (Stable Species) Sampling->GC Quant Quantification & Identification PIMS->Quant GC->Quant Model Kinetic Modeling Quant->Model

Caption: Experimental workflow for studying n-hexylbenzene oxidation.

LTO_Pathway This compound n-Hexylbenzene (C₆H₅-C₆H₁₃) H_abs H-abstraction (+OH, +HO₂) This compound->H_abs R_rad Alkyl Radical (C₁₂H₁₇) H_abs->R_rad O2_add1 First O₂ Addition R_rad->O2_add1 RO2_rad Peroxy Radical (RO₂) O2_add1->RO2_rad Isom Isomerization RO2_rad->Isom QOOH_rad Hydroperoxyalkyl Radical (QOOH) Isom->QOOH_rad O2_add2 Second O₂ Addition QOOH_rad->O2_add2 O2QOOH_rad O₂QOOH Radical O2_add2->O2QOOH_rad Products Oxygenated Products (C₁₂H₁₈Oᵧ, C₁₂H₁₆Oᵧ...) O2QOOH_rad->Products Chain Branching & Propagation

References

Application Notes and Protocols for the Analytical Determination of Hexylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylbenzene is an alkylbenzene that may be present in the environment due to industrial activities, petroleum contamination, or as a degradation product of other organic compounds. Its potential environmental impact necessitates sensitive and reliable analytical methods for its detection and quantification in various environmental matrices, such as water, soil, and sediment. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust technique for the identification and quantification of volatile and semi-volatile organic compounds. The following sections outline sample preparation procedures and instrumental analysis parameters.

Analytical Methods Overview

The primary analytical method for the determination of this compound in environmental samples is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). This technique offers excellent separation capabilities and highly selective and sensitive detection. For different sample matrices, specific sample preparation techniques are required to extract and concentrate the analyte prior to GC-MS analysis.

Commonly employed sample preparation techniques include:

  • Purge and Trap (P&T): Ideal for volatile organic compounds (VOCs) in water and soil samples.

  • Solid-Phase Microextraction (SPME): A solvent-free technique suitable for extracting analytes from water or the headspace above a solid or liquid sample.

  • Liquid-Liquid Extraction (LLE): A classic method for extracting organic compounds from aqueous samples using an immiscible organic solvent.

  • Soxhlet Extraction: Typically used for extracting semi-volatile and non-volatile compounds from solid samples like soil and sediment.

The choice of the appropriate sample preparation method depends on the sample matrix, the expected concentration of this compound, and the specific requirements of the analysis.

Application Note 1: Analysis of this compound in Water by Purge and Trap GC-MS

This method is suitable for the determination of volatile this compound in aqueous samples, including groundwater, surface water, and wastewater. The Purge and Trap technique is highly efficient for stripping volatile organic compounds from a liquid matrix.

Experimental Workflow

GCMS_Workflow_Water cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis WaterSample Water Sample Collection (40 mL VOA vial) Spiking Spike with Internal Standard (e.g., Toluene-d8) WaterSample->Spiking PurgeAndTrap Purge and Trap Concentrator Spiking->PurgeAndTrap GCMS Gas Chromatography- Mass Spectrometry (GC-MS) PurgeAndTrap->GCMS Thermal Desorption DataAnalysis Data Acquisition and Processing GCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Workflow for this compound Analysis in Water by P&T GC-MS.

Experimental Protocol

1. Sample Preparation (Purge and Trap)

  • Apparatus: Purge and trap concentrator, 40 mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa.

  • Procedure:

    • Collect water samples in 40 mL VOA vials, ensuring no headspace.

    • Prior to analysis, bring the sample to room temperature.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., Toluene-d8).

    • Place the vial in the autosampler of the purge and trap system.

    • The system will automatically transfer a defined volume (e.g., 5 mL) of the sample to the sparging vessel.

    • Purge the sample with an inert gas (e.g., helium) at a specified flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).

    • The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

    • After purging, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC-MS system.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

      • Characteristic Ions for this compound (m/z): 91 (base peak), 92, 162 (molecular ion).

      • Internal Standard (Toluene-d8) Ion (m/z): 98.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of this compound in water using Purge and Trap GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Limit of Detection (LOD) 0.05 - 0.5 µg/L
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/L
**Linearity (R²) **> 0.995
Recovery 85 - 115%
Precision (%RSD) < 15%

Application Note 2: Analysis of this compound in Soil and Sediment by GC-MS

This method is applicable to the determination of this compound in solid matrices such as soil and sediment. Sample preparation involves solvent extraction followed by GC-MS analysis.

Experimental Workflow

GCMS_Workflow_Soil cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SoilSample Soil/Sediment Sample (Homogenized) Spiking Spike with Surrogate and Internal Standards SoilSample->Spiking Extraction Solvent Extraction (e.g., Methanol) Spiking->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Dilution Dilution of Extract Centrifugation->Dilution GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Dilution->GCMS Injection DataAnalysis Data Acquisition and Processing GCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Workflow for this compound Analysis in Soil/Sediment by GC-MS.

Experimental Protocol

1. Sample Preparation (Solvent Extraction)

  • Apparatus: Glass vials with PTFE-lined septa, mechanical shaker, centrifuge.

  • Reagents: Methanol (purge and trap grade).

  • Procedure:

    • Weigh approximately 5 grams of a well-homogenized soil or sediment sample into a pre-weighed vial.

    • Spike the sample with a known amount of surrogate standards (e.g., 4-Bromofluorobenzene, Toluene-d8).

    • Add 10 mL of methanol to the vial.

    • Cap the vial tightly and shake vigorously for 2 minutes.

    • Allow the sample to settle or centrifuge to separate the solid and liquid phases.

    • Take an aliquot of the methanol extract and dilute it with reagent water.

    • Spike the diluted extract with an internal standard (e.g., Chlorobenzene-d5) before analysis.

2. GC-MS Analysis

The GC-MS conditions are the same as described in Application Note 1.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of this compound in soil and sediment using solvent extraction and GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 µg/kg
Limit of Quantitation (LOQ) 3 - 30 µg/kg
**Linearity (R²) **> 0.995
Recovery 70 - 130%
Precision (%RSD) < 20%

Application Note 3: High-Performance Liquid Chromatography (HPLC) Method for this compound

While GC-MS is the preferred method for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector can be an alternative, particularly for samples where the volatility of the analyte is not a primary concern or when GC-MS is not available.

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-DAD/UV Reconstitution->HPLC Injection DataAnalysis Data Acquisition and Processing HPLC->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Workflow for this compound Analysis by HPLC-DAD/UV.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Apparatus: Separatory funnel, rotary evaporator.

  • Reagents: Hexane (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade).

  • Procedure:

    • Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.

    • Add 20 mL of hexane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh portions of hexane.

    • Combine the organic extracts and evaporate the solvent to near dryness using a rotary evaporator.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

2. HPLC Analysis

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: DAD or UV detector set at a wavelength of approximately 254 nm.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC-DAD/UV. Note that this method is generally less sensitive than GC-MS.

ParameterExpected Value
Limit of Detection (LOD) 10 - 50 µg/L
Limit of Quantitation (LOQ) 30 - 150 µg/L
**Linearity (R²) **> 0.99
Recovery 80 - 110%
Precision (%RSD) < 20%

Quality Control

To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented. This includes:

  • Method Blanks: Analysis of a clean matrix to check for contamination.

  • Laboratory Control Samples (LCS): Analysis of a clean matrix spiked with a known concentration of this compound to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a sample with a known concentration of this compound to evaluate matrix effects and precision.

  • Surrogate Standards: Added to every sample to monitor the efficiency of the sample preparation process.

  • Internal Standards: Added to every sample extract just before analysis to correct for variations in instrument response.

  • Calibration: A multi-point calibration curve should be generated to quantify the analyte concentration in the samples.

By following these detailed protocols and implementing a rigorous quality control program, researchers and scientists can achieve accurate and reliable determination of this compound in various environmental samples.

Application Notes and Protocols for the Synthesis of Linear Alkylbenzene Sulfonate (LAS) from Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants widely used in detergents and cleaning products due to their excellent cost-to-performance ratio and biodegradability.[1][2] The general structure of LAS consists of a hydrophilic sulfonate group attached to a hydrophobic linear alkylbenzene chain. The properties of the surfactant, such as its detergency, foaming ability, and solubility, are highly dependent on the length of the linear alkyl chain, which typically ranges from 10 to 14 carbon atoms for commercial applications.[3]

This document provides detailed protocols for the laboratory-scale synthesis of a model short-chain LAS, sodium hexylbenzene sulfonate. The synthesis is a two-step process:

  • Friedel-Crafts Alkylation: Synthesis of this compound from the alkylation of benzene with 1-hexene.[4][5]

  • Sulfonation and Neutralization: Conversion of this compound to this compound sulfonic acid, followed by neutralization to yield the final sodium salt.[6][7]

These protocols are intended to provide a foundational methodology for researchers studying surfactant properties, structure-activity relationships, or developing novel formulations.

Synthesis Pathway Overview

The overall synthesis involves the electrophilic aromatic substitution of benzene with an alkene to form the linear alkylbenzene (LAB), followed by electrophilic aromatic substitution with a sulfonating agent to introduce the sulfonic acid group.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Sulfonation & Neutralization Benzene Benzene This compound This compound Benzene->this compound Hexene 1-Hexene Hexene->this compound Catalyst1 Acid Catalyst (e.g., AlCl₃, HF) Catalyst1->this compound Reaction Hexylbenzene_ref This compound SulfonatingAgent Sulfonating Agent (e.g., SO₃, H₂SO₄·SO₃) HBSA This compound Sulfonic Acid SulfonatingAgent->HBSA Sulfonation LAS Sodium this compound Sulfonate (LAS) HBSA->LAS Base Base (e.g., NaOH) Base->LAS Neutralization Hexylbenzene_ref->HBSA Hexylbenzene_ref->HBSA

Figure 1: Overall synthesis pathway from benzene to sodium this compound sulfonate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound by the alkylation of benzene with 1-hexene using aluminum chloride as a Lewis acid catalyst. The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[8][9]

Materials:

  • Anhydrous Benzene (C₆H₆)

  • 1-Hexene (C₆H₁₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O) for extraction

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel.

  • Reactant Charging: Charge the flask with 100 mL of anhydrous benzene and 10 g of anhydrous aluminum chloride. Stir the mixture to form a slurry.

  • Alkene Addition: Slowly add 25 mL of 1-hexene to the stirred slurry via the addition funnel over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature between 20-25°C using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the flask in an ice bath. Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will hydrolyze the aluminum chloride catalyst.

  • Workup:

    • Transfer the mixture to a separatory funnel. Add 50 mL of 2M HCl and shake. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the benzene solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Characterization: The product identity and purity can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.[6]

Protocol 2: Synthesis of Sodium this compound Sulfonate

This protocol details the sulfonation of the synthesized this compound using fuming sulfuric acid (oleum), followed by neutralization to yield the sodium salt. Sulfonation with sulfur trioxide or oleum is the predominant industrial route for LAS production.[10][11]

Materials:

  • This compound (synthesized from Protocol 1)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Sodium Hydroxide (NaOH) solution, 2M

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, addition funnel.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, place 20 g of this compound. Cool the flask in an ice bath to 0-5°C.

  • Sulfonation: Slowly add 25 g of fuming sulfuric acid (20% oleum) dropwise from the addition funnel. Maintain the temperature below 10°C throughout the addition to minimize side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The completion of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the viscous reaction mixture onto 100 g of crushed ice with stirring. This will dilute the acid and precipitate the sulfonic acid product if its solubility is low.

  • Neutralization:

    • Slowly add 2M sodium hydroxide solution to the acidic mixture while monitoring the pH with a pH meter or indicator paper.

    • Continue adding base until the pH of the solution is approximately 7-8. This step is exothermic and should be performed with cooling.

  • Isolation:

    • The resulting aqueous solution contains the sodium this compound sulfonate. If the product precipitates, it can be collected by filtration.

    • Alternatively, the product can be extracted from the aqueous solution. (Note: As a surfactant, it may form emulsions).

    • The water can be removed by lyophilization (freeze-drying) or careful evaporation to yield the solid LAS product.

Data Presentation

The following tables summarize expected physicochemical properties and representative yields for the synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound Formula Molecular Weight ( g/mol ) Boiling Point (°C)
Benzene C₆H₆ 78.11 80.1
1-Hexene C₆H₁₂ 84.16 63
This compound C₁₂H₁₈ 162.27 226

| Sodium this compound Sulfonate | C₁₂H₁₇NaO₃S | 264.31 | N/A (solid) |

Table 2: Representative Reaction Parameters and Yields

Reaction Step Key Parameters Typical Yield (%) Reference
Friedel-Crafts Alkylation Benzene:Hexene ratio, Catalyst choice, Temperature 85-95% [5]

| Sulfonation | Alkylbenzene:SO₃ ratio, Temperature | >98% conversion |[10][12] |

Note: Yields are highly dependent on specific reaction conditions and purification efficiency.

Experimental Workflow Visualization

G start Start Materials: Benzene, 1-Hexene, AlCl₃ step1 Step 1: Friedel-Crafts Alkylation - Mix Benzene & AlCl₃ - Add 1-Hexene (0-10°C) - React for 2-3h at RT start->step1 quench1 Quench Reaction (Pour onto ice) step1->quench1 workup1 Aqueous Workup - Separate organic layer - Wash with HCl, NaHCO₃, Brine - Dry with MgSO₄ quench1->workup1 purify1 Purification - Rotovap solvent - Vacuum Distillation workup1->purify1 product1 Intermediate: This compound purify1->product1 analysis1 Analysis (GC-MS, NMR) product1->analysis1 step2 Step 2: Sulfonation - Add Oleum to this compound (<10°C) - React for 1h at RT product1->step2 quench2 Quench Reaction (Pour onto ice) step2->quench2 neutralize Neutralization - Add NaOH to pH 7-8 quench2->neutralize isolate Product Isolation - Filtration or - Lyophilization neutralize->isolate final_product Final Product: Sodium this compound Sulfonate isolate->final_product analysis2 Analysis (HPLC, Titration) final_product->analysis2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexylbenzene Synthesis via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of hexylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts synthesis of this compound, providing explanations and actionable solutions.

Q1: My Friedel-Crafts alkylation of benzene with 1-chlorohexane or 1-hexene is giving a low yield of the desired n-hexylbenzene and a mixture of other isomers. What is happening and how can I fix it?

A1: This is a classic problem in Friedel-Crafts alkylation and is primarily due to carbocation rearrangement . The initial electrophile, the primary hexyl carbocation, is unstable and readily rearranges via a hydride shift to form more stable secondary or tertiary carbocations. These rearranged carbocations then alkylate the benzene ring, leading to a mixture of isomers such as 2-phenylhexane and 3-phenylhexane, reducing the yield of the desired n-hexylbenzene.[1]

Solution:

To avoid carbocation rearrangement, it is highly recommended to use a two-step Friedel-Crafts acylation followed by a reduction reaction.[2]

  • Friedel-Crafts Acylation: React benzene with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form hexanoylbenzene. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[3]

  • Reduction: The resulting hexanoylbenzene can then be reduced to n-hexylbenzene using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[4]

This two-step approach ensures the formation of the straight-chain hexyl group on the benzene ring, significantly improving the yield of the desired n-hexylbenzene.

Q2: I am observing the formation of di- and poly-substituted benzene derivatives in my reaction mixture. How can I minimize this side reaction?

A2: The formation of polyalkylation products is a common issue in Friedel-Crafts alkylation. This occurs because the product, this compound, is more reactive than the starting material, benzene. The hexyl group is an activating group, making the product more susceptible to further alkylation.[5]

Solutions:

  • Use a Large Excess of Benzene: By using a significant excess of the aromatic substrate (benzene), you increase the probability that the electrophile will react with a benzene molecule rather than a this compound molecule.[6]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes help to reduce the rate of the second alkylation reaction.

  • Utilize Friedel-Crafts Acylation: As mentioned in Q1, the acylation-reduction route is also effective in preventing poly-substitution. The acyl group in hexanoylbenzene is a deactivating group, which makes the product less reactive than benzene and thus prevents further acylation.[3]

Q3: My reaction is not proceeding, or the yield is extremely low, even when using the acylation-reduction pathway. What are the potential causes?

A3: Several factors can lead to a failed or low-yielding Friedel-Crafts reaction:

  • Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your reactants, solvent, or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried is recommended). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Deactivated Aromatic Ring: While you are using benzene, which is the standard, it's important to remember that Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings (e.g., nitrobenzene).[5]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst (AlCl₃) forms a complex with the product ketone. Therefore, slightly more than a stoichiometric amount of the catalyst is often required.[7]

  • Poor Quality Reagents: Impurities in your benzene, 1-chlorohexane/1-hexene, or hexanoyl chloride can interfere with the reaction.

    • Solution: Use purified reagents. Benzene can be dried over sodium wire, and alkyl halides can be freshly distilled.

Q4: What is the difference between the Clemmensen and Wolff-Kishner reductions, and which one should I choose?

A4: Both the Clemmensen and Wolff-Kishner reductions are effective methods for reducing the carbonyl group of hexanoylbenzene to a methylene group (CH₂). The choice between them depends on the presence of other functional groups in your molecule.

  • Clemmensen Reduction: This reaction is carried out in strongly acidic conditions (concentrated HCl). It is not suitable for substrates that are sensitive to acid.[4]

  • Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions (e.g., KOH or NaOH in a high-boiling solvent like ethylene glycol). It is a good alternative for acid-sensitive substrates.[8]

For the synthesis of n-hexylbenzene from hexanoylbenzene, where there are no other acid- or base-sensitive functional groups, either method is generally suitable. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred for its shorter reaction times and higher yields.[8]

Quantitative Data Summary

The direct Friedel-Crafts alkylation of benzene with a hexyl source is prone to isomerization, leading to a mixture of products. While specific quantitative data for this compound under various conditions is not extensively tabulated in a single source, the general principle of carbocation stability dictates the product distribution. The formation of more stable secondary carbocations is favored over the primary carbocation.

Alkylating AgentCatalystExpected Major ProductsExpected Minor ProductRationale
1-ChlorohexaneAlCl₃2-Phenylhexane, 3-Phenylhexanen-HexylbenzeneRearrangement of the primary hexyl carbocation to more stable secondary carbocations.
1-HexeneH⁺ (e.g., from H₂SO₄ or solid acid catalyst)2-Phenylhexane, 3-Phenylhexanen-HexylbenzeneProtonation of the alkene leads to the formation of a secondary carbocation, which can also rearrange.

To achieve a high yield of n-hexylbenzene , the recommended synthetic route is the Friedel-Crafts acylation of benzene with hexanoyl chloride followed by reduction of the resulting hexanoylbenzene. This two-step process can yield n-hexylbenzene in high purity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of n-hexylbenzene via the recommended acylation-reduction pathway.

Protocol 1: Friedel-Crafts Acylation of Benzene to Hexanoylbenzene

This protocol is adapted from standard organic chemistry laboratory procedures for Friedel-Crafts acylation.[7][9]

Materials:

  • Anhydrous Benzene

  • Hexanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.

  • In the flask, add anhydrous aluminum chloride (1.1 equivalents) to the anhydrous solvent (DCM or CS₂).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add hexanoyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃.

  • After the addition of hexanoyl chloride, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over a large excess of crushed ice and concentrated HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude hexanoylbenzene.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Hexanoylbenzene to n-Hexylbenzene

This protocol is a general procedure for the Clemmensen reduction of aryl ketones.[4][10]

Materials:

  • Hexanoylbenzene

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (solvent)

  • Sodium Bicarbonate solution (saturated aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10-15 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the freshly prepared zinc amalgam.

  • Add a solution of hexanoylbenzene in toluene.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude n-hexylbenzene can be purified by distillation.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_method Are you using direct alkylation (1-chlorohexane or 1-hexene)? start->check_method rearrangement Issue: Carbocation Rearrangement and/or Polyalkylation check_method->rearrangement Yes check_catalyst Is the AlCl₃ catalyst anhydrous and fresh? check_method->check_catalyst No (Using Acylation) solution_acylation Solution: Switch to Friedel-Crafts Acylation followed by Reduction rearrangement->solution_acylation replace_catalyst Solution: Use fresh, anhydrous AlCl₃ and dry all glassware/solvents check_catalyst->replace_catalyst No check_stoichiometry Are you using a stoichiometric amount of AlCl₃ for acylation? check_catalyst->check_stoichiometry Yes end Improved Yield replace_catalyst->end adjust_stoichiometry Solution: Use at least 1.1 equivalents of AlCl₃ for acylation check_stoichiometry->adjust_stoichiometry No check_reagents Are the reactants and solvents pure and dry? check_stoichiometry->check_reagents Yes adjust_stoichiometry->end purify_reagents Solution: Purify/dry benzene, hexylating agent, and solvent check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->end

A troubleshooting workflow to diagnose and resolve low yields in the synthesis of this compound.

Logical Relationship of Problems and Solutions in this compound Synthesis

Problems_Solutions cluster_problems Common Problems cluster_solutions Recommended Solutions P1 Carbocation Rearrangement S1 Use Friedel-Crafts Acylation followed by Reduction P1->S1 Primary Solution P2 Polyalkylation P2->S1 Effective Solution S2 Use a Large Excess of Benzene P2->S2 Alternative Solution P3 Low Catalyst Activity S3 Use Fresh, Anhydrous AlCl₃ and Dry Conditions P3->S3 Direct Solution P4 Incomplete Reaction P4->S3 S4 Use Stoichiometric+ Amount of AlCl₃ (Acylation) P4->S4

A diagram illustrating the relationships between common problems and their respective solutions.

References

Technical Support Center: Analysis of Hexylbenzene Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexylbenzene and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis via Friedel-Crafts alkylation?

A1: The synthesis of this compound, typically through the Friedel-Crafts alkylation of benzene with a hexylating agent (e.g., 1-hexene or 1-chlorohexane), can lead to several byproducts. The most common are:

  • Isomers of this compound: Carbocation rearrangements during the reaction can lead to the formation of isomers such as 2-phenylhexane and 3-phenylhexane.[1][2][3]

  • Polyalkylated products: The initial product, this compound, is more reactive than benzene, which can lead to further alkylation, resulting in dithis compound and trithis compound isomers (ortho, meta, and para).[2]

Q2: How can I distinguish between this compound and its isomers in a GC chromatogram?

A2: On a standard non-polar GC column (like a DB-5), the elution order is primarily determined by the boiling point. Generally, more branched isomers have lower boiling points and therefore elute earlier. For this compound and its isomers, the expected elution order is typically the more branched isomers first, followed by the linear n-hexylbenzene. However, column polarity can influence this order.[4]

Q3: What are the characteristic mass spectral fragments for this compound and its byproducts?

A3: Alkylbenzenes exhibit characteristic fragmentation patterns in electron ionization (EI) mass spectrometry. Key fragments to look for include:

  • Molecular Ion (M+): This will be present for this compound and its isomers at m/z 162, and for dithis compound at m/z 246.

  • Tropylium Ion: A prominent peak at m/z 91 is characteristic of many alkylbenzenes, formed by benzylic cleavage and rearrangement.

  • Benzylic Cleavage Fragments: For n-hexylbenzene, a significant peak at m/z 92 can be observed. For 2-phenylhexane, a base peak at m/z 105 is expected due to the formation of a stable secondary benzylic carbocation. For 3-phenylhexane, a major fragment at m/z 119 is characteristic.

Q4: My chromatogram shows broad or tailing peaks. What could be the cause?

A4: Peak broadening or tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample. Try diluting your sample.

  • Active Sites: The injector liner or the front of the GC column may have active sites. Consider replacing the liner or trimming the first few centimeters of the column.

  • Improper Flow Rate: The carrier gas flow rate may not be optimal for the separation.

  • Injection Temperature: The injector temperature may be too low for complete volatilization of the analytes.

Q5: I am seeing unexpected peaks in my chromatogram. What are they?

A5: Unexpected peaks, often called "ghost peaks," can arise from several sources:

  • Contamination: This could be from the solvent, sample vials, septa, or the carrier gas. Running a blank solvent injection can help identify the source.

  • Carryover: Residual sample from a previous injection. Running a solvent wash between samples can mitigate this.

  • Septum Bleed: Degradation of the injector septum at high temperatures can release siloxanes, which appear as peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of your this compound synthesis reaction mixture.

Symptom Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and its isomers 1. Inappropriate GC temperature program. 2. Carrier gas flow rate is not optimal. 3. Incorrect GC column phase.1. Lower the initial oven temperature and/or use a slower temperature ramp. 2. Optimize the carrier gas flow rate. 3. Use a column with a different polarity (e.g., a more polar column may enhance separation of isomers).[4]
No peak corresponding to this compound 1. Reaction failure. 2. Incorrect GC-MS parameters. 3. Sample degradation in the injector.1. Verify the success of your synthesis using other analytical techniques (e.g., TLC, NMR). 2. Ensure the GC oven temperature is high enough to elute this compound and the MS is scanning up to at least m/z 170. 3. Lower the injector temperature to prevent thermal decomposition.
Presence of high molecular weight peaks (m/z > 162) 1. Polyalkylation has occurred.1. These are likely di- or tri-hexylbenzene byproducts. Compare their mass spectra to the expected fragmentation patterns. To minimize polyalkylation in your synthesis, use a larger excess of benzene relative to the hexylating agent.[2]
Mass spectrum does not match library data for this compound 1. The peak is an isomer of this compound. 2. Co-elution of multiple components.1. Compare the fragmentation pattern to known isomers of this compound (see Data Table below). 2. Improve chromatographic separation by optimizing the GC method.
Baseline noise or "hump" 1. Column bleed. 2. Contaminated carrier gas.1. Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 2. Check and replace gas purifiers.

Data Presentation

Table 1: GC-MS Data for this compound and Potential Byproducts

Compound Molecular Weight ( g/mol ) Expected Retention Order (Non-polar column) Key Mass Spectral Fragments (m/z)
2-Phenylhexane162.271105 (Base Peak) , 91, 162
3-Phenylhexane162.27291 (Base Peak) , 119, 133, 162
n-Hexylbenzene162.27391 (Base Peak) , 92, 105, 162[5]
Dithis compound (isomers)246.44> 3 (Higher boiling point)Predicted: 105, 119, 175, 246

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation (Illustrative Protocol)

This protocol is an example of a Friedel-Crafts alkylation that can be adapted for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • 1-Hexene

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add anhydrous benzene to the flask.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Add 1-hexene dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Slowly and carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and add dichloromethane to extract the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation.

GC-MS Analysis of this compound Reaction Mixture

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).[6]

GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: m/z 40-400

Mandatory Visualization

G Troubleshooting Workflow for Byproduct Identification A GC-MS Analysis of Reaction Mixture B Unexpected Peaks Observed? A->B C Check for Contamination (Solvent Blank, Septum Bleed) B->C Yes L No Unexpected Peaks B->L No D Identify Known Components (this compound, Starting Materials) C->D E Analyze Unknown Peaks D->E F Determine Molecular Ion (M+) E->F G M+ = 162? F->G H M+ = 246? G->H No I Compare Fragmentation Pattern to Isomer Library Data G->I Yes J Likely Dithis compound Isomer H->J Yes K Other Byproduct or Impurity H->K No M Analysis Complete I->M J->M K->M L->M

Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis by GC-MS.

G Potential Reaction Pathways in this compound Synthesis cluster_reactants Reactants cluster_products Products and Byproducts Benzene Benzene nthis compound n-Hexylbenzene (Desired Product) Benzene->nthis compound  + Carbocation Isomers This compound Isomers (2-Phenylhexane, 3-Phenylhexane) Benzene->Isomers  + Rearranged Carbocation HexylatingAgent 1-Hexene / 1-Chlorohexane Carbocation Hexyl Carbocation HexylatingAgent->Carbocation  + AlCl3 Dithis compound Dithis compound Isomers (Polyalkylation) nthis compound->Dithis compound  + Carbocation Rearrangement Carbocation Rearrangement Carbocation->Rearrangement

References

Technical Support Center: Purification of Crude Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude hexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which is often a Friedel-Crafts alkylation or similar reaction. Common impurities include:

  • Unreacted Starting Materials: Residual benzene, 1-hexene, or hexyl halides (e.g., 1-chlorohexane).

  • By-products: Di-substituted products (dihexylbenzenes), polyalkylated benzenes, and positional isomers of this compound (e.g., 2-phenylhexane).

  • Solvents: Residual solvents used during the reaction or initial workup.

  • Catalyst Residues: Traces of the catalyst used in the synthesis (e.g., AlCl₃).

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification strategies involve a combination of techniques. The primary methods are:

  • Extractive Workup: Washing the crude product with aqueous solutions to remove acidic or basic impurities, such as catalyst residues.

  • Vacuum Distillation: An excellent method for large-scale purification, separating this compound from impurities with significantly different boiling points.[1] Due to its high boiling point (~226 °C), distillation must be performed under reduced pressure to prevent thermal decomposition.[1]

  • Flash Column Chromatography: Highly effective for removing impurities with similar boiling points to this compound, such as isomers and other non-volatile organic by-products.[1][2] It is the preferred method for achieving very high purity on a laboratory scale.

Q3: How do I choose between vacuum distillation and flash chromatography?

A3: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.

FeatureVacuum DistillationFlash Chromatography
Best For Large quantities (multi-gram to kg scale)Small to medium quantities (mg to gram scale)
Separates By Boiling point differencesPolarity differences
Effective Against Impurities with boiling points >25 °C different from the productPositional isomers, by-products with similar boiling points, colored impurities
Advantages Cost-effective for large scale, can yield very pure product.[1]High resolution, operates at room temperature, versatile.[1][2]
Disadvantages Requires specialized vacuum equipment, risk of thermal degradation, ineffective for azeotropes or close-boiling impurities.[1][3]Consumes significant solvent, can be time-consuming, less cost-effective for large scales.[2]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The most powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It separates components and provides their mass-to-charge ratio, allowing for both quantification and identification of impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for confirming the chemical structure of the purified product and identifying any structurally similar impurities that may be present.

Purification and Analysis Workflow

G General Purification Workflow for Crude this compound cluster_prep Initial Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Product crude Crude this compound wash Aqueous Wash (e.g., NaHCO₃, H₂O, Brine) crude->wash dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) wash->dry choice Choose Method dry->choice distill Vacuum Distillation choice->distill Large Scale / Different B.P. chrom Flash Chromatography choice->chrom Small Scale / Similar B.P. analyze Purity Analysis (GC-MS, NMR) distill->analyze chrom->analyze pure Pure this compound analyze->pure

Caption: General workflow for purifying crude this compound.

Troubleshooting Guide

Problem 1: My final product is a persistent yellow or brown color.

Possible Cause Solution
Highly Polar, Colored Impurities These impurities may co-distill or be difficult to remove via standard washes. Solution: Perform flash column chromatography. Polar impurities will adhere strongly to the silica gel, allowing the non-polar this compound to elute first with a non-polar eluent like hexane.[1]
Thermal Degradation The product may have decomposed slightly during distillation due to excessive temperature or prolonged heating.
Oxidation The product or impurities may have oxidized upon exposure to air at high temperatures.

Problem 2: GC analysis shows that my distilled this compound is still impure.

Possible Cause Solution
Impurities with Close Boiling Points Positional isomers or other by-products may have boiling points too close to this compound for efficient separation by distillation.
Azeotrope Formation An impurity may form a minimum- or maximum-boiling azeotrope with this compound, causing it to co-distill. While no common azeotropes with likely impurities are widely reported, this remains a possibility.[7][8]
Inefficient Distillation Column The distillation column may not have enough theoretical plates to separate the mixture effectively (e.g., using simple distillation instead of fractional distillation).

Problem 3: I am getting a very low yield after purification.

Possible Cause Solution
Product Loss During Transfers Significant material can be lost during transfers between flasks, filtration steps, and loading onto a column.
Overly Aggressive Aqueous Washes Vigorous shaking can form emulsions, leading to product loss during phase separation.
Poor Chromatography Technique Using a solvent system that is too polar can cause the product to elute too quickly along with impurities. Loading the sample in too much solvent can broaden the bands and lead to poor separation and mixed fractions.
Incomplete Distillation The distillation may have been stopped prematurely, leaving a significant amount of product in the distillation pot.

Troubleshooting Logic

G Troubleshooting Impure this compound cluster_distill Distillation Issues cluster_chrom Chromatography Solution start Impure Product (Post-Purification) check_gc Analyze Impurity Profile (GC-MS) start->check_gc decision Impurities have similar B.P. to this compound? check_gc->decision diff_bp Impurities have Different B.P. decision->diff_bp  No   same_bp Impurities have Similar B.P. decision->same_bp  Yes   check_column Fractional Column Used? diff_bp->check_column yes_column Yes check_column->yes_column Yes no_column No check_column->no_column No check_azeotrope Action: Suspect Azeotrope. Purify via Chromatography yes_column->check_azeotrope fix_column Action: Re-distill with a Vigreux or Packed Column no_column->fix_column run_chrom Action: Purify via Flash Column Chromatography same_bp->run_chrom

Caption: Decision tree for troubleshooting an impure this compound sample.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol is suitable for purifying this compound on a multi-gram scale from non-volatile impurities or those with significantly different boiling points.

Materials & Equipment:

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Thermometer and adapter

  • Vacuum pump, tubing, and vacuum gauge (manometer)

  • Cold trap (recommended)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask (do not fill more than 2/3 full).

  • Evacuate: Close the system and slowly open the connection to the vacuum pump. The pressure should drop to below 5 mmHg, ideally <1 mmHg.

  • Heating: Turn on the stirring and begin to gently heat the distillation flask with the heating mantle.

  • Distillation: As the temperature rises, lower-boiling impurities will distill first. Collect this forerun in a separate receiving flask. The boiling point of this compound at reduced pressure will be significantly lower than its atmospheric boiling point of 226 °C (e.g., approx. 95-100 °C at 10 mmHg).

  • Collect Product: Once the distillation head temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

  • Completion: Continue distillation until only a small amount of dark, viscous residue remains in the distillation flask or until the temperature at the distillation head begins to drop.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before venting the apparatus to atmospheric pressure. Venting a hot system can be a fire hazard.

Protocol 2: Flash Column Chromatography

This protocol is ideal for removing impurities with similar polarity and boiling points, such as isomers.

Materials & Equipment:

  • Glass chromatography column with stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., HPLC-grade hexanes)

  • Sand

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system where this compound has an Rf value of ~0.3. For a non-polar compound like this compound, 100% hexanes is a good starting point.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed to protect it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Begin collecting fractions immediately. Monitor the separation by periodically analyzing the collected fractions with TLC.

  • Combine and Evaporate: Once all desired fractions have been collected, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol [9]
Boiling Point (atm) 226 °C
Melting Point -61 °C
Density 0.861 g/mL at 25 °C
Refractive Index n20/D 1.486

Typical GC Parameters for Purity Analysis:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium (1.0 mL/min)
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
Detector FID or MS
MS Ion Source Temp 230 °C
MS Mass Range m/z 40-400
Note: These are example parameters and may need to be optimized for your specific instrument and column. Based on parameters for a similar compound.[4]

References

Technical Support Center: Managing Side Reactions in Benzene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing common side reactions during the Friedel-Crafts alkylation of benzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction outcomes and minimize the formation of unwanted byproducts.

Troubleshooting Guides

Issue 1: Excessive Polyalkylation

Polyalkylation is a frequent side reaction where more than one alkyl group is substituted onto the benzene ring. This occurs because the initial alkylation product is more reactive than benzene itself. The following table summarizes how reaction parameters can be adjusted to minimize this issue.

Table 1: Effect of Reaction Conditions on Polyalkylation

ParameterConditionObservationImpact on Polyalkylation
Benzene:Alkylating Agent Molar Ratio Alkylation of benzene with 1-decene.Increasing the benzene to 1-decene molar ratio from 2:1 to 10:1 at 80°C for 40 minutes increased the yield of the monoalkylated product (decylbenzene).[1]A large excess of benzene favors monoalkylation by increasing the statistical probability of the electrophile reacting with benzene rather than the already alkylated product.[2]
Alkylation of benzene with benzyl chloride.A benzene-to-benzyl chloride molar ratio of 15:1 was used to favor the formation of diphenylmethane.[3]High excess of the aromatic substrate is a common strategy to suppress polyalkylation.
Temperature Methylation of toluene.At 0°C, the isomer distribution is kinetically controlled. At 25°C, the distribution shifts towards the thermodynamically more stable meta isomer.[4][5]Lower temperatures generally reduce the rate of subsequent alkylation reactions, thus decreasing polyalkylation.[5]
Catalyst Alkylation of benzene with 1-decene.Acid-activated clay catalysts showed higher selectivity for the monoalkylated product compared to unacidified catalysts.[1]The choice of a milder Lewis acid catalyst can sometimes improve selectivity for monoalkylation.[5]
Alkylation of benzene with long-chain olefins.Zeolite catalysts can provide high conversion rates (up to 99%) and high selectivity (up to 95%) for linear alkylbenzenes under specific conditions.[6]Solid acid catalysts like zeolites can offer better control over selectivity compared to traditional Lewis acids.
Issue 2: Carbocation Rearrangement

During Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomeric products. This is particularly common with primary and some secondary alkyl halides.[4]

Troubleshooting Workflow for Carbocation Rearrangement

G start Start: Isomeric mixture of alkylated products observed check_halide Identify the type of alkyl halide used start->check_halide primary_halide Primary or secondary alkyl halide used check_halide->primary_halide Primary/Secondary tertiary_halide Tertiary alkyl halide used check_halide->tertiary_halide Tertiary rearrangement_likely Carbocation rearrangement is the likely cause primary_halide->rearrangement_likely no_rearrangement Rearrangement is unlikely. Check other reaction parameters. tertiary_halide->no_rearrangement solution Solution: Employ Friedel-Crafts Acylation followed by Reduction rearrangement_likely->solution acylation Step 1: Perform Friedel-Crafts Acylation to form a ketone solution->acylation reduction Step 2: Reduce the ketone to the desired alkyl group (e.g., Clemmensen or Wolff-Kishner reduction) acylation->reduction end End: Desired linear alkylbenzene is obtained reduction->end

Caption: Troubleshooting workflow for carbocation rearrangement.

Experimental Protocols

To circumvent both polyalkylation and carbocation rearrangement, a two-step approach involving Friedel-Crafts acylation followed by reduction is highly effective. The acyl group is deactivating, which prevents further substitution, and the acylium ion intermediate does not undergo rearrangement.[7]

Protocol 1: Friedel-Crafts Acylation of Benzene to form Acetophenone

This protocol describes the synthesis of acetophenone from benzene and acetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Benzene

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5°C using an ice bath.

  • In the dropping funnel, place a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5°C.

  • After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise, also maintaining the temperature below 10°C.

  • Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude acetophenone.

  • The crude product can be purified by distillation or recrystallization.

Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene

This protocol describes the reduction of the ketone product from Protocol 1 to the corresponding alkylbenzene.

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules (10 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10-15 minutes. Decant the aqueous solution.

  • In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone (1.0 equivalent).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.

  • After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and then with saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why does polyalkylation occur in Friedel-Crafts alkylation?

A1: The alkyl group introduced onto the benzene ring is an electron-donating group. This activates the ring, making the monoalkylated product more nucleophilic and therefore more reactive than the original benzene. As a result, it is more susceptible to further alkylation.[8]

Q2: How can I completely avoid carbocation rearrangement?

A2: The most effective way to completely avoid carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acylium ion intermediate in the acylation step is resonance-stabilized and does not rearrange.

Q3: What is the role of the Lewis acid catalyst?

A3: The Lewis acid catalyst, typically AlCl₃, assists in the formation of the carbocation electrophile from the alkyl halide. It complexes with the halogen, making it a better leaving group and facilitating the generation of the carbocation.[9]

Q4: Can I use any solvent for Friedel-Crafts alkylation?

A4: The choice of solvent is important. For instance, using a large excess of benzene can serve as both a reactant and a solvent, which helps to minimize polyalkylation. Other suitable solvents include carbon disulfide and nitrobenzene. It is crucial to use anhydrous solvents as water will deactivate the Lewis acid catalyst.

Q5: Are there any limitations on the aromatic substrate?

A5: Yes, Friedel-Crafts alkylation does not work on aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR). Additionally, rings with basic amino groups (-NH₂, -NHR, -NR₂) are unsuitable because the lone pair on the nitrogen will complex with the Lewis acid catalyst, deactivating the ring.[9]

Logical Flow of Troubleshooting Polyalkylation

G start Start: High percentage of polyalkylated products detected check_ratio Review Benzene:Alkyl Halide Ratio start->check_ratio low_ratio Ratio is low (e.g., 1:1) check_ratio->low_ratio Low high_ratio Ratio is high (e.g., >5:1) check_ratio->high_ratio High increase_ratio Increase excess of benzene low_ratio->increase_ratio check_temp Review Reaction Temperature high_ratio->check_temp increase_ratio->check_temp high_temp Temperature is elevated check_temp->high_temp High low_temp Temperature is low/controlled check_temp->low_temp Low decrease_temp Lower the reaction temperature high_temp->decrease_temp consider_acylation If polyalkylation persists, consider alternative strategy low_temp->consider_acylation end End: Monoalkylated product is favored decrease_temp->end acylation_solution Solution: Use Friedel-Crafts Acylation followed by Reduction consider_acylation->acylation_solution acylation_solution->end

Caption: Logical flow for troubleshooting polyalkylation.

References

optimizing temperature and catalyst for hexylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of hexylbenzene, with a focus on optimizing reaction temperature and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

The main industrial route for producing this compound and other alkylbenzenes is the Friedel-Crafts alkylation.[1] This electrophilic aromatic substitution reaction typically involves reacting benzene with an alkylating agent, such as an alkene (e.g., 1-hexene) or an alkyl halide, in the presence of a catalyst.[1][2]

Q2: What are the most significant challenges when synthesizing linear n-hexylbenzene via Friedel-Crafts alkylation?

The two most significant challenges are:

  • Carbocation Rearrangement: When using a primary alkylating agent like 1-chlorohexane or 1-hexene, the initially formed primary carbocation tends to rearrange into more stable secondary carbocations through hydride shifts.[3][4] This results in a mixture of isomers (e.g., 2-phenylhexane, 3-phenylhexane) instead of the desired linear n-hexylbenzene.[3]

  • Polyalkylation: The alkyl group added to the benzene ring is an activating group, making the this compound product more reactive than the initial benzene reactant.[4] This can lead to the addition of multiple hexyl groups to the same ring, forming di- and tri-hexylbenzene byproducts, which reduces the yield of the desired mono-alkylated product.[4][5]

Q3: How can carbocation rearrangement be avoided to produce n-hexylbenzene specifically?

To prevent rearrangement and synthesize the linear isomer, a two-step Friedel-Crafts acylation followed by reduction is the preferred method.[3][6]

  • Acylation: Benzene is reacted with hexanoyl chloride (or a similar acylating agent) and a Lewis acid catalyst (e.g., AlCl₃). The resulting acylium ion is resonance-stabilized and does not rearrange, leading to the formation of hexanoylbenzene (a ketone).[2]

  • Reduction: The ketone is then reduced to an alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the final n-hexylbenzene product.[6][7]

Q4: What are the benefits of using solid acid catalysts like zeolites over traditional Lewis acids such as AlCl₃?

Solid acid catalysts, including zeolites, activated clays, and supported polyacids, offer several advantages over traditional homogeneous catalysts like AlCl₃ and HF.[8][9] They are generally more environmentally friendly, less corrosive, and easier to separate from the reaction mixture, which simplifies product purification and catalyst recycling.[8] Zeolites, in particular, can offer high activity and selectivity.[8][10]

Q5: How does reaction temperature impact the synthesis of this compound?

Temperature is a critical parameter that influences reaction rate, product selectivity, and catalyst stability.

  • Rate: Higher temperatures generally increase the reaction rate.

  • Selectivity: The optimal temperature depends heavily on the catalyst. For instance, activated clays show good characteristics between 120-140°C, while some zeolite-based systems operate at 180-200°C.[8][10] An optimal temperature for phosphotungstic acid on silica was found to be 250°C.[8]

  • Side Reactions: Excessively high temperatures can promote side reactions like cracking, isomerization, and catalyst deactivation due to coking.[11]

Troubleshooting Guide

Problem 1: The final product is a mixture of this compound isomers, not the pure linear n-hexylbenzene.

  • Likely Cause: Carbocation rearrangement during a direct Friedel-Crafts alkylation. This is expected when using primary alkylating agents like 1-hexene or 1-haloalkanes.[3][4]

  • Solution: Switch to the Friedel-Crafts acylation-reduction pathway. First, acylate benzene with hexanoyl chloride and AlCl₃ to form hexanoylbenzene. Then, reduce the ketone to yield the desired n-hexylbenzene. This two-step process prevents rearrangement.[5][6]

Problem 2: The product contains significant amounts of di- and tri-substituted benzenes.

  • Likely Cause: Polyalkylation, which occurs because the this compound product is more nucleophilic than the benzene starting material.[4]

  • Solution: Use a large excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with a benzene molecule rather than an already-alkylated product molecule, minimizing polyalkylation.

Problem 3: Low or decreasing conversion rate when using a solid acid catalyst (e.g., zeolite).

  • Likely Cause: Catalyst deactivation. This is often caused by the formation of coke on the catalyst's active sites or by impurities (like dienes) in the olefin feed.[10][12][13]

  • Solutions:

    • Increase the molar ratio of benzene to olefin in the feed, as this has been shown to improve catalyst stability.[13]

    • Ensure high purity of the reactants, particularly the alkene feed.

    • Optimize the reaction temperature; excessively high temperatures can accelerate coke formation.

    • For some catalyst systems, periodic regeneration by washing with a solvent like benzene or by controlled combustion may be possible.[13]

Problem 4: The reaction yield is low despite using the correct reagents.

  • Likely Cause: Suboptimal reaction conditions or catalyst issues.

  • Solutions:

    • Catalyst Activity: Verify the activity of the catalyst. Lewis acids like AlCl₃ are moisture-sensitive and must be handled under inert conditions. Solid acid catalysts may require activation, for example by heating under vacuum to remove water.[9]

    • Temperature: The reaction temperature may be too low for the specific catalyst being used. Consult the data tables below for typical operating ranges.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

    • Mixing: In heterogeneous catalysis (with solid catalysts), ensure efficient stirring to overcome mass transfer limitations between the liquid phase and the catalyst surface.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

Catalyst TypeExamplesTypical Temperature RangeAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃Room Temperature - 100°CHigh activity, well-establishedCorrosive, moisture-sensitive, difficult to separate, environmental concerns.[8]
Solid Acids Zeolite Y, Beta Zeolite160°C - 200°C[10]Reusable, non-corrosive, environmentally friendly, high selectivity.[9]Prone to deactivation by coking, potential mass transfer limitations.[10]
Activated Clays120°C - 140°C[8]High activity, thermal stability.Can have lower selectivity compared to zeolites.
Supported PolyacidsPTA-SiO₂>200°C (Optimal at 250°C)[8]High acidity, good stability and selectivity.[8]
Mineral Acids Hydrofluoric Acid (HF)50°C - 60°C[12]High activity, used industrially.Extremely corrosive and hazardous, significant environmental and safety risks.[9]

Table 2: Influence of Key Reaction Parameters

ParameterEffect on SynthesisOptimization Strategy
Temperature Affects rate, selectivity, and catalyst lifespan.Optimize based on the catalyst used (see Table 1). Avoid excessive heat to prevent side reactions and coking.[11]
Catalyst Choice Determines reaction pathway, product selectivity, and process sustainability.For linear this compound, acylation-reduction is best. For general alkylation, solid acids like zeolites are a greener alternative to AlCl₃.[9]
Benzene/Alkene Ratio High ratios minimize polyalkylation and can enhance catalyst stability.[13]Use a significant molar excess of benzene.
Reactant Purity Impurities (e.g., water, dienes) can deactivate the catalyst.Use high-purity starting materials. Water deactivates Lewis acids, and dienes can cause coking on solid acids.[13]

Experimental Protocols

Protocol 1: Synthesis of n-Hexylbenzene via Friedel-Crafts Acylation-Reduction

Step A: Friedel-Crafts Acylation (Hexanoylbenzene Synthesis)

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and an addition funnel. Work in a fume hood.

  • Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to an excess of dry benzene (solvent and reactant) in the flask and cool the mixture in an ice bath.

  • Addition: Slowly add hexanoyl chloride (1.0 eq.) dropwise from the addition funnel to the stirred mixture. Control the addition rate to maintain the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, then heat to approximately 60°C for 30-60 minutes to ensure the reaction goes to completion.[14][15]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and remove the excess benzene by distillation.

  • Purification: Purify the resulting hexanoylbenzene by vacuum distillation.

Step B: Clemmensen Reduction (n-Hexylbenzene Synthesis)

  • Setup: In a round-bottom flask with a reflux condenser, prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute HgCl₂ solution.

  • Reaction: Add concentrated HCl, toluene (as a co-solvent), and the hexanoylbenzene from Step A to the flask.

  • Reflux: Heat the mixture to a vigorous reflux for several hours. Monitor the reaction's progress via TLC.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water and brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent by rotary evaporation and purify the final n-hexylbenzene product by vacuum distillation.

Protocol 2: Direct Alkylation using a Solid Acid Catalyst (Example with Beta Zeolite)

  • Catalyst Activation: Activate the beta zeolite catalyst by heating it under vacuum at a high temperature (e.g., 350-400°C) for several hours to remove adsorbed water.[9]

  • Setup: Charge a batch reactor or a suitable pressure vessel with the activated zeolite catalyst, dry benzene (in large excess), and a magnetic stirrer.

  • Reaction: Seal the reactor, begin stirring, and heat the mixture to the desired reaction temperature (e.g., 160-200°C).[10]

  • Addition: Introduce 1-hexene into the reactor. If using a batch reactor, add it all at once; for a continuous process, feed it at a controlled rate.

  • Monitoring: Maintain the reaction at temperature under autogenous pressure for the required duration (e.g., several hours). Take aliquots periodically to analyze for conversion and selectivity by GC.

  • Work-up: After the reaction, cool the reactor to room temperature. Separate the catalyst from the liquid product mixture by filtration.

  • Purification: Wash the catalyst with fresh benzene for reuse. Remove the excess benzene from the product mixture by distillation, followed by vacuum distillation of the residue to isolate the this compound product fraction.

Mandatory Visualizations

G cluster_alkylation Route 1: Direct Alkylation cluster_acylation Route 2: Acylation-Reduction start Benzene + Alkylating Agent process process intermediate intermediate product_good product_good product_bad product_bad start_alk Benzene + 1-Hexene proc_alk Friedel-Crafts Alkylation start_alk->proc_alk carbocation Carbocation Rearrangement Occurs proc_alk->carbocation prod_alk Mixture of This compound Isomers carbocation->prod_alk Undesired Outcome start_acyl Benzene + Hexanoyl Chloride proc_acyl Friedel-Crafts Acylation start_acyl->proc_acyl inter_acyl Hexanoylbenzene (Ketone Intermediate) proc_acyl->inter_acyl proc_red Clemmensen or Wolff-Kishner Reduction inter_acyl->proc_red prod_acyl n-Hexylbenzene (Linear Product) proc_red->prod_acyl Desired Outcome

Caption: Synthetic routes to this compound, highlighting the direct alkylation pathway that leads to isomers versus the acylation-reduction pathway that yields the desired linear product.

G start Low Yield or Purity Issue q_isomers Product contains multiple isomers? start->q_isomers cause_rearrange Cause: Carbocation Rearrangement q_isomers->cause_rearrange  Yes q_poly Product contains di-/tri-hexylbenzene? q_isomers->q_poly  No sol_rearrange Solution: Use Acylation-Reduction Pathway cause_rearrange->sol_rearrange cause_poly Cause: Polyalkylation q_poly->cause_poly  Yes q_conversion Low overall conversion? q_poly->q_conversion  No sol_poly Solution: Increase Benzene to Alkene Ratio cause_poly->sol_poly cause_conversion Cause: Inactive Catalyst or Suboptimal Temp. q_conversion->cause_conversion  Yes sol_conversion Solution: Activate Catalyst, Verify Temp. & Time cause_conversion->sol_conversion

Caption: A troubleshooting decision tree for common issues encountered during the synthesis of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography (GC) analysis of hexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing in gas chromatography refers to a distortion in the shape of a chromatographic peak, where the peak is not symmetrical and has an elongated, trailing edge.[1] This asymmetry can negatively impact the accuracy of peak integration and quantification, as well as reduce the resolution between adjacent peaks.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a relatively non-polar compound like this compound can be caused by several factors. Common causes include issues with the GC column, such as contamination or degradation, problems within the inlet system like a dirty or active liner, or improper injection parameters.[2][3] Although less common for non-polar analytes, interactions with active sites in the GC system can also contribute to tailing.[4]

Q3: Can the injection solvent affect the peak shape of this compound?

A3: Yes, the choice of injection solvent can significantly impact peak shape. A mismatch in polarity between the solvent, this compound, and the GC column's stationary phase can lead to poor peak symmetry.[4] For instance, injecting a polar solvent onto a non-polar column can cause issues. Additionally, if the initial oven temperature is not optimized relative to the solvent's boiling point, it can result in poor focusing of the analyte at the head of the column, leading to peak distortion.[5]

Q4: How does column contamination lead to peak tailing for this compound?

A4: Column contamination, especially at the inlet end, can introduce active sites or non-volatile residues.[2] Even though this compound is non-polar, these contaminants can interact with the analyte, causing some molecules to be retained longer than others, which results in a tailing peak.[2]

Q5: Is it possible for this compound to tail even with a new column?

A5: Yes, peak tailing can occur even with a new column. Potential causes in this scenario include improper column installation, such as an incorrect insertion depth into the inlet or detector, or a poor column cut.[6] Other system issues like a contaminated inlet liner, leaks, or dead volumes in the flow path can also lead to tailing, irrespective of the column's age.[6]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common causes of peak tailing in the GC analysis of this compound.

Guide 1: Investigating and Resolving Column-Related Issues

Peak tailing is frequently linked to the condition and installation of the GC column.

Symptoms:

  • Gradual increase in peak tailing over a series of injections.

  • All or most peaks in the chromatogram exhibit tailing.

  • Loss of resolution.

Troubleshooting Workflow:

A Peak Tailing Observed B Inspect Column Installation A->B Start C Check Column Cut B->C Installation OK G Problem Resolved B->G Improper Installation Found & Corrected D Condition the Column C->D Cut is Good C->G Bad Cut Corrected E Trim the Column Inlet D->E Tailing Persists D->G Tailing Eliminated F Replace the Column E->F Tailing Still Present E->G Tailing Eliminated F->G Last Resort

Caption: Troubleshooting workflow for column-related peak tailing.

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Improper Column Installation The column is inserted too high or too low into the inlet or detector, creating dead volumes or turbulence.[6]Reinstall the column according to the manufacturer's specifications for your GC model. Ensure the correct insertion depth.
Poor Column Cut A jagged or uneven column cut can cause turbulent flow at the column entrance, leading to peak tailing.[6]Recut the column end using a ceramic scoring wafer or diamond-tipped pen to ensure a clean, square cut.
Column Contamination Accumulation of non-volatile residues from the sample matrix at the head of the column.[2]Trim 10-20 cm from the inlet end of the column. If tailing persists, further trimming may be necessary.
Column Degradation The stationary phase has been damaged due to exposure to oxygen at high temperatures or aggressive sample components.[4]If trimming the column does not resolve the issue, the column may be permanently damaged and require replacement.
Guide 2: Addressing Inlet and Injection Parameter Problems

The GC inlet is a common source of issues that can lead to peak tailing.

Symptoms:

  • Sudden onset of peak tailing.

  • Peak tailing is inconsistent between runs.

  • Presence of ghost peaks or a noisy baseline.

Troubleshooting Workflow:

A Peak Tailing Observed B Inspect Inlet Liner A->B Start C Check for Leaks B->C Liner is Clean F Problem Resolved B->F Replaced Dirty Liner D Optimize Injection Parameters C->D No Leaks Found C->F Fixed Leak E Clean the Inlet D->E Tailing Persists D->F Optimized Parameters E->F Inlet Cleaned

Caption: Troubleshooting workflow for inlet and injection issues.

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Contaminated Inlet Liner The liner has become dirty with non-volatile residues or has active sites.[3]Replace the inlet liner with a new, deactivated liner of the appropriate type for your analysis.
System Leaks A leak in the inlet (e.g., a worn septum) can disrupt carrier gas flow and cause peak distortion.[4]Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector. Replace the septum if necessary.
Incorrect Injection Volume Injecting too large a sample volume can overload the column, leading to peak tailing.[1]Reduce the injection volume. If a larger volume is necessary, consider using a column with a thicker stationary phase film.
Solvent Mismatch The polarity of the injection solvent is incompatible with the stationary phase.[4]Use a solvent that is more compatible with the non-polar nature of a typical column used for this compound analysis (e.g., a non-polar stationary phase).
Suboptimal Inlet Temperature If the inlet temperature is too low, this compound may not vaporize completely and efficiently, causing tailing.Increase the inlet temperature in increments of 10-20°C, ensuring it does not exceed the column's maximum operating temperature.

Quantitative Data Summary

The following table provides illustrative data on how changes in GC parameters can affect the peak shape of this compound, as measured by the tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak.

ParameterCondition 1TfCondition 2Tf
Inlet Temperature 200 °C1.8250 °C1.2
Injection Volume 2 µL1.91 µL1.3
Column Condition Contaminated2.1After Trimming1.1

Note: The values in this table are for illustrative purposes to demonstrate general trends and may not represent actual experimental results.

Experimental Protocols

Protocol 1: GC Inlet Cleaning

This protocol outlines the steps for cleaning a standard split/splitless GC inlet.

Materials:

  • Appropriate wrenches for your GC instrument

  • Lint-free swabs

  • Methanol, Acetone, and Methylene Chloride (or other suitable solvents)

  • New inlet liner, O-ring, and septum

  • Safety glasses and gloves

Procedure:

  • Cool down the inlet and oven to a safe temperature (e.g., below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Remove the autosampler if one is present.

  • Carefully remove the septum nut and the old septum.

  • Unscrew the inlet retaining nut and remove the inlet liner and O-ring.

  • Dip a lint-free swab in methylene chloride and carefully clean the inside of the inlet. Repeat with fresh swabs until they come out clean.

  • Rinse the inlet by swabbing with acetone, followed by methanol, to remove any residual methylene chloride.

  • Allow the inlet to dry completely. You can gently purge with an inert gas to speed up the process.

  • Install a new, clean O-ring and a new, deactivated inlet liner.

  • Reinstall the inlet retaining nut.

  • Install a new septum and tighten the septum nut.

  • Restore the carrier gas flow and check for leaks using an electronic leak detector.

  • Heat the inlet to its operating temperature and allow it to equilibrate before running samples.

Protocol 2: GC Column Conditioning

This protocol is for conditioning a new GC column or a column that has been in storage.

Materials:

  • New or stored GC column

  • Appropriate ferrules and nuts

  • Carrier gas (high purity)

  • Wrenches for column installation

Procedure:

  • Install the column in the GC inlet, but do not connect it to the detector.

  • Set the carrier gas flow rate to the value you will use in your method.

  • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[7]

  • Set the oven temperature program to ramp at 5-10°C/min to the maximum isothermal temperature of the column (or 20°C above the final temperature of your method, whichever is lower).[8]

  • Hold at this temperature for 1-2 hours, or until the baseline is stable when monitored with a detector (if temporarily connected for this purpose).[8]

  • Cool down the oven.

  • Turn off the carrier gas flow and carefully connect the column to the detector.

  • Restore the carrier gas flow and check for leaks at both the inlet and detector fittings.

  • Perform a blank run (injecting only solvent) to ensure the baseline is clean and stable before analyzing samples.

References

Technical Support Center: Hexylbenzene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hexylbenzene to prevent oxidation.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is autoxidation, a free-radical chain reaction with atmospheric oxygen. This process is accelerated by exposure to light and heat. The benzylic position (the carbon atom of the hexyl group attached to the benzene ring) is particularly susceptible to oxidation.

Q2: What are the common oxidation products of this compound?

A2: Common oxidation products include hydroperoxides, which can further decompose to form ketones (e.g., hexanophenone), alcohols (e.g., 1-phenyl-1-hexanol), and aldehydes.

Q3: How can I visually inspect my this compound for signs of oxidation?

A3: While early stages of oxidation may not be visible, significant degradation can sometimes be indicated by a yellowing of the normally colorless liquid or the formation of precipitates. However, visual inspection is not a reliable method for detecting hazardous levels of peroxides.

Q4: What are the ideal storage conditions for this compound to minimize oxidation?

A4: To minimize oxidation, this compound should be stored in a cool, dark place, away from direct sunlight and sources of heat. The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon to displace oxygen.

Q5: Should I use a stabilizer for long-term storage of this compound?

A5: Yes, for long-term storage, the addition of a stabilizer is recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the oxidation of alkylbenzenes. A typical concentration for BHT is in the range of 0.01% to 0.1% (w/w).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using stored this compound. Degradation of this compound leading to the presence of impurities (oxidation products).1. Test the this compound for purity and the presence of peroxides using the analytical methods described below.2. If impurities or peroxides are detected, purify the this compound by distillation (note: do not distill if high levels of peroxides are present) or obtain a fresh batch.3. For future storage, add a stabilizer like BHT and store under an inert atmosphere.
A faint yellow color has developed in the this compound. Onset of oxidation.1. Test for the presence of peroxides immediately.2. If peroxides are present, handle with extreme caution. Depending on the concentration, consider safe disposal.3. If the material is still required, consider purification if peroxide levels are low.
Visible crystals or precipitate in the this compound container. Formation of peroxides or other degradation products that are insoluble. Peroxides can be explosive, especially when dry.DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.

Data Presentation: Estimated Shelf Life of this compound

Storage ConditionTemperatureAtmosphereContainerStabilizer (e.g., BHT @ 0.05%)Estimated Shelf Life (Purity >99%)
Ideal 2-8°C (Refrigerator)Inert (Nitrogen/Argon)Amber Glass, Tightly SealedYes> 2 years
Good Room Temperature (~20°C)Inert (Nitrogen/Argon)Amber Glass, Tightly SealedYes1-2 years
Sub-optimal Room Temperature (~20°C)AirAmber Glass, Tightly SealedYes6-12 months
Poor Room Temperature (~20°C)AirClear Glass, Tightly SealedNo< 6 months
Adverse Elevated Temperature (>30°C) / Exposure to LightAirAnyNoWeeks to months

Experimental Protocols

Protocol 1: Detection of Peroxides in this compound

Objective: To qualitatively detect the presence of peroxides in a sample of this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (1% w/v, freshly prepared)

  • Test tubes

  • Pipettes

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • In a separate test tube, prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Add the potassium iodide/acetic acid solution to the test tube containing the this compound.

  • Shake the mixture vigorously for one minute.

  • Allow the layers to separate.

  • A yellow to brown color in either layer indicates the presence of peroxides.

  • For increased sensitivity, add a few drops of the freshly prepared starch solution. A blue-black color confirms the presence of peroxides.

Protocol 2: Purity and Oxidation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential oxidation products.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS.

  • Acquire the data.

  • Analyze the chromatogram to determine the area percent of the this compound peak, which corresponds to its purity.

  • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Common oxidation products to look for include hexanophenone and 1-phenyl-1-hexanol.

Mandatory Visualization

Hexylbenzene_Oxidation_Prevention cluster_factors Factors Promoting Oxidation cluster_products Oxidation Products cluster_prevention Preventative Measures Oxygen Oxygen (Air) This compound This compound Oxygen->this compound reacts with Light Light (UV) Light->this compound catalyzes Heat Heat Heat->this compound accelerates Peroxides Hydroperoxides This compound->Peroxides forms Ketones Ketones Peroxides->Ketones decomposes to Alcohols Alcohols Peroxides->Alcohols decomposes to Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Oxygen displaces Light_Protection Light Protection (Amber Container) Light_Protection->Light blocks Cool_Storage Cool Storage (Refrigeration) Cool_Storage->Heat reduces Stabilizer Antioxidant Stabilizer (e.g., BHT) Stabilizer->this compound protects

Caption: this compound oxidation factors and prevention.

Technical Support Center: Resolving Isomeric Impurities in Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve isomeric impurities in hexylbenzene samples.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound samples?

A1: Isomeric impurities in this compound (1-phenylhexane) are typically other C12H18 isomers. These can arise from the synthesis process, particularly during Friedel-Crafts alkylation, which can lead to rearrangements of the alkyl chain.[1] Common isomers include:

  • Positional isomers: Where the hexyl group is branched, such as 2-phenylhexane and 3-phenylhexane.

  • Structural isomers: Other alkylbenzenes with the same molecular formula, for example, di-propylbenzenes or ethyl-butylbenzenes. The specific isomers depend on the synthesis route and starting materials.

Q2: Which analytical technique is best for separating this compound isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating this compound isomers. The choice depends on the specific isomers and the sample matrix.

  • Gas Chromatography (GC): Highly effective for volatile compounds like this compound and its isomers.[2] The choice of the stationary phase in the GC column is critical for achieving separation.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or more polar derivatives. Reversed-phase HPLC with specialized columns, such as phenyl-hexyl phases, can provide excellent resolution by leveraging π-π interactions.[4][5]

Q3: How can I confirm the identity of a separated isomeric impurity?

A3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for structural elucidation.

  • GC-MS: Hyphenating GC with a Mass Spectrometer allows for the separation and subsequent identification of isomers based on their mass-to-charge ratio and fragmentation patterns.[6] While isomers have the same molecular weight, their fragmentation patterns can differ, aiding in identification.

  • NMR Spectroscopy: Provides detailed information about the molecular structure.[7][8] 1H NMR and 13C NMR can distinguish between isomers by showing differences in the chemical environment of the hydrogen and carbon atoms.

Q4: My peaks are co-eluting in HPLC. What adjustments can I make?

A4: Co-elution of isomers is a common challenge due to their similar physicochemical properties.[4] To improve separation, consider the following:

  • Change the Stationary Phase: If using a standard C18 column, switch to a phenyl-based column (e.g., Phenyl-Hexyl) to introduce different selectivity based on π-π interactions.[4][5]

  • Modify the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. Sometimes, switching the organic solvent (e.g., to methanol) can alter selectivity.

  • Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving resolution.

  • Use a Gradient: If using an isocratic method, switching to a shallow gradient elution can help resolve closely eluting peaks.

Troubleshooting Guides

Problem: Poor Peak Resolution Between Isomers in Gas Chromatography (GC)

Poor resolution in GC is a frequent issue when analyzing closely related isomers. The following steps can help troubleshoot and improve separation.

  • Symptom: Peaks for this compound and its isomers are broad and overlapping.

  • Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Column Phase The stationary phase lacks the necessary selectivity. For aromatic isomers, consider a mid- to high-polarity column (e.g., a G43 phase or one with a phenyl- or cyanopropyl-based chemistry) to induce different retention times based on subtle polarity differences.[2][9]
Suboptimal Temperature Program A fast temperature ramp can cause isomers to co-elute. Decrease the ramp rate (e.g., from 10 °C/min to 2-3 °C/min) or add an isothermal hold at a temperature where isomers begin to elute.
Carrier Gas Flow Rate Too High/Low An inefficient flow rate increases band broadening. Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for your column dimensions.
Column Overload Injecting too much sample can lead to fronting or tailing peaks that merge. Dilute the sample or use a split injection with a higher split ratio.
Problem: Ambiguous Identification of Isomers by Mass Spectrometry (MS) Alone

Isomers have the same mass, and their mass spectra can be very similar, making definitive identification challenging.

  • Symptom: Multiple separated peaks show the same molecular ion (m/z 162 for this compound) and similar fragmentation patterns.

  • Logical Troubleshooting Workflow:

cluster_0 Troubleshooting Ambiguous MS Data start Ambiguous MS Spectra for Isomers step1 Couple with High-Resolution Chromatography start->step1 Primary Issue step2 Analyze Retention Time Data step1->step2 Optimize GC/HPLC step3 Inject Authentic Standards step2->step3 If standards are available step4 Utilize Orthogonal Technique (NMR) step2->step4 If standards are unavailable or for absolute confirmation result Confirm Isomer Identity step3->result step4->result

Caption: Workflow for resolving ambiguous isomer identification from MS data.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers

This protocol provides a starting point for separating this compound isomers using a standard GC-MS system.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector.

    • Column: Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. For better resolution, a more polar column may be required.[2]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (Split ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Scan Range: 40-250 m/z

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 µg/mL.

Protocol 2: HPLC-UV Separation of this compound Isomers

This protocol is designed to separate positional isomers using reversed-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of 75% Acetonitrile and 25% Water.[4] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase (Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Summary

Table 1: Comparison of Primary Analytical Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Best Suited For Volatile and thermally stable compounds like alkylbenzenes.[2]Less volatile compounds or polar derivatives.
Key for Isomers Choice of column stationary phase (polarity is crucial).[3]Column chemistry (e.g., Phenyl-Hexyl for π-π interactions).[5]
Coupling Easily coupled with Mass Spectrometry (GC-MS).[6]Can be coupled with MS (LC-MS) and UV detectors.
Typical Run Time 15-30 minutes10-25 minutes

Visualizations

cluster_workflow General Analytical Workflow for Isomer Resolution Sample This compound Sample (with impurities) Prep Sample Preparation (Dilution, Filtration) Sample->Prep Separation Chromatographic Separation Prep->Separation GC Gas Chromatography (GC) Separation->GC Volatile HPLC High-Performance Liquid Chromatography (HPLC) Separation->HPLC Non-Volatile Detection Detection & Identification GC->Detection HPLC->Detection MS Mass Spectrometry (MS) Detection->MS Structural Info NMR NMR Spectroscopy Detection->NMR Definitive Structure Quant Data Analysis & Quantification MS->Quant NMR->Quant Result Resolved and Identified Isomeric Impurities Quant->Result

Caption: A typical workflow for separating and identifying isomeric impurities.

References

Technical Support Center: Scaling Up Hexylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hexylbenzene production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development from laboratory to pilot scale.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated or degraded. 2. Insufficiently Reactive Alkylating Agent: The alkyl halide or alkene may not be reactive enough under the chosen conditions. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Inhibitors: Impurities in the starting materials or solvent can poison the catalyst.1. Use a fresh, anhydrous Lewis acid catalyst. Store it under inert gas and handle it quickly to minimize exposure to moisture. 2. Consider a more reactive alkylating agent or increase the reaction temperature. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Purify starting materials (benzene, 1-chlorohexane/1-hexene) by distillation or passing them through a column of activated alumina.
Formation of Multiple Products (Isomers) 1. Carbocation Rearrangement: The primary carbocation formed from 1-chlorohexane or 1-hexene can rearrange to more stable secondary carbocations, leading to the formation of 2-phenylhexane and 3-phenylhexane.[1] 2. Lack of Regioselectivity. 1. To avoid rearrangement, consider Friedel-Crafts acylation with hexanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction to yield the desired n-hexylbenzene.[1] 2. Optimize reaction conditions by using a milder Lewis acid or lower temperatures, which can sometimes favor the kinetic product.
Polyalkylation Products Observed The mono-alkylated product (this compound) is more reactive than the starting material (benzene), leading to the formation of di-, and tri-hexylbenzenes.[1]Use a large excess of benzene relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with benzene instead of the already substituted product.
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath for initial cooling. 3. Ensure efficient stirring to dissipate heat evenly.
Difficult Product Isolation Emulsion Formation During Workup: This can occur during the aqueous wash steps.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up Friedel-Crafts alkylation for this compound production?

A1: The primary challenges include:

  • Heat Management: The Friedel-Crafts alkylation is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[2] This can lead to temperature gradients, side reactions, and potential thermal runaways.

  • Mass Transfer: Inefficient mixing in larger reactors can lead to localized high concentrations of reactants, promoting side reactions like polyalkylation.[3]

  • Carbocation Rearrangements: The formation of isomeric impurities (2-phenylhexane, 3-phenylhexane) due to carbocation rearrangements is a persistent issue.[4]

  • Catalyst Handling and Deactivation: Handling large quantities of moisture-sensitive Lewis acids like AlCl₃ requires specialized equipment. The catalyst can also be deactivated by impurities.

  • Downstream Processing: Separation of the desired n-hexylbenzene from unreacted starting materials, isomeric byproducts, and polyalkylated species can be complex and energy-intensive on a larger scale.

Q2: How can I minimize the formation of isomeric impurities like 2-phenylhexane and 3-phenylhexane?

A2: The most effective method is to avoid the direct alkylation with a primary alkyl halide or alkene. Instead, a two-step process is recommended:

  • Friedel-Crafts Acylation: React benzene with hexanoyl chloride in the presence of a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[1]

  • Reduction: The ketone group of the resulting hexanoylbenzene is then reduced to a methylene group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This sequence ensures the formation of the straight-chain n-hexylbenzene with high selectivity.

Q3: What are the key differences in process parameters between lab-scale and pilot-scale production?

A3: When moving from lab to pilot scale, several parameters need to be adjusted to account for changes in heat and mass transfer.

Parameter Lab Scale (e.g., 1 L flask) Pilot Scale (e.g., 100 L reactor) Considerations for Scale-Up
Reactant Addition Manual addition via dropping funnel.Controlled addition via metering pump.The rate of addition is critical to control the reaction exotherm.
Mixing Magnetic stirrer or overhead mechanical stirrer.Impeller or anchor agitator.Agitator speed and design must be optimized to ensure homogeneity and efficient heat transfer.
Temperature Control Ice bath, water bath, or heating mantle.Jacketed reactor with a thermal control unit.The heat transfer coefficient of the larger reactor must be determined to ensure adequate cooling capacity.[5]
Reaction Time Typically shorter due to efficient heat and mass transfer.May be longer to ensure complete conversion with controlled addition rates.Reaction progress should be monitored closely using in-process controls (e.g., GC).
Yield (Representative) 70-85% (Direct Alkylation), >90% (Acylation-Reduction)65-80% (Direct Alkylation), >85% (Acylation-Reduction)Yields may be slightly lower on a larger scale due to less ideal conditions and handling losses.

Q4: What are the common impurities in this compound synthesis and what are the acceptable limits?

A4: Common impurities include unreacted starting materials (benzene, 1-chlorohexane), isomeric byproducts (2-phenylhexane, 3-phenylhexane), and polyalkylated products (dihexylbenzenes). For pharmaceutical applications, where this compound might be used as a raw material or intermediate, strict impurity control is necessary. While specific limits are product-dependent, general guidelines from the International Council for Harmonisation (ICH) can be applied. For process-related impurities in a drug substance, the identification threshold is often around 0.1-0.15%, and the qualification threshold, above which toxicological data is required, is typically around 0.15% or a daily intake of 1 mg, whichever is lower.[6][7]

Q5: Is a batch or continuous process better for scaling up this compound production?

A5: Both have advantages and disadvantages.

  • Batch Process: More common for specialty chemicals and pharmaceuticals due to its flexibility for producing multiple products in the same equipment. However, scaling up can be challenging due to the issues mentioned above.

  • Continuous Process (Flow Chemistry): Offers superior heat and mass transfer, leading to better control, higher yields, and improved safety.[8] It is well-suited for large-scale, dedicated production. The initial capital investment for a continuous setup may be higher, but it can lead to lower operating costs and more consistent product quality.[9][10]

Experimental Protocols

Lab-Scale Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

Materials:

  • Benzene (anhydrous)

  • Hexanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).

  • In a separate flask, prepare a solution of hexanoyl chloride in anhydrous dichloromethane.

  • To the reaction flask, add anhydrous benzene and cool the flask in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • Add the hexanoyl chloride solution dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude hexanoylbenzene.

  • Purify the crude product by vacuum distillation.

Step 2: Clemmensen Reduction of Hexanoylbenzene

Materials:

  • Hexanoylbenzene (from Step 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

  • Add the hexanoylbenzene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic solution.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by vacuum distillation.

Quality Control: GC-MS Analysis of this compound

Objective: To determine the purity of the synthesized this compound and identify any impurities.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions (Typical):

  • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Data Analysis: Identify this compound and impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Visualizations

Scaling_Up_Hexylbenzene_Production cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_commercial Commercial Scale lab_synthesis Synthesis in Glassware (1-5 L) lab_purification Distillation/ Chromatography lab_synthesis->lab_purification Crude Product lab_analysis GC-MS, NMR Analysis lab_purification->lab_analysis Purified Product pilot_synthesis Synthesis in Jacketed Reactor (50-200 L) lab_analysis->pilot_synthesis Process Understanding & Data Transfer pilot_purification Fractional Distillation Column pilot_synthesis->pilot_purification Crude Product pilot_analysis In-Process Control (IPC) & QC pilot_purification->pilot_analysis Purified Product comm_synthesis Large-Scale Reactor (>1000 L) pilot_analysis->comm_synthesis Validated Process & Scale-Up Data comm_purification Continuous Distillation comm_synthesis->comm_purification Crude Product comm_qa QA/QC Release Testing comm_purification->comm_qa Final Product

Caption: Workflow for scaling up this compound production.

Friedel_Crafts_Challenges cluster_issues Potential Issues cluster_solutions Solutions start Friedel-Crafts Alkylation (Benzene + 1-Chlorohexane) rearrangement Carbocation Rearrangement start->rearrangement leads to polyalkylation Polyalkylation start->polyalkylation leads to low_yield Low Yield start->low_yield can result in acylation Use Acylation-Reduction Pathway rearrangement->acylation mitigated by excess_benzene Use Excess Benzene polyalkylation->excess_benzene mitigated by optimize Optimize Conditions (Temp, Catalyst) low_yield->optimize addressed by

Caption: Common challenges in Friedel-Crafts alkylation and their solutions.

References

Technical Support Center: Minimizing the Environmental Impact of Hexylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the environmentally conscious synthesis of hexylbenzene. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize the environmental impact of their chemical processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on greener synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with traditional this compound synthesis?

A1: Traditional methods for synthesizing this compound, primarily through Friedel-Crafts alkylation, often employ homogeneous catalysts such as aluminum chloride (AlCl₃), hydrofluoric acid (HF), or sulfuric acid (H₂SO₄). These catalysts are corrosive, difficult to separate from the product, and generate significant amounts of hazardous waste upon quenching, leading to environmental pollution.[1][2] Furthermore, these processes can suffer from poor selectivity, leading to the formation of unwanted byproducts and increasing waste streams.

Q2: What are the main "green" alternatives to traditional this compound synthesis?

A2: Greener alternatives focus on replacing hazardous catalysts and solvents with more environmentally benign options. Key approaches include:

  • Solid Acid Catalysts: Utilizing reusable and non-corrosive solid catalysts like zeolites (e.g., ZSM-5, HY, H-beta), and sulfated zirconia.[1][3][4] These catalysts are easily separated from the reaction mixture, minimizing waste.

  • Solvent-Free Synthesis: Conducting the reaction without a solvent reduces volatile organic compound (VOC) emissions and simplifies product purification.[5][6]

  • Ionic Liquids: Using ionic liquids as both catalysts and solvents can offer advantages in terms of catalyst recycling and reduced volatility.

  • Friedel-Crafts Acylation followed by Reduction: This two-step approach avoids many of the side reactions associated with direct alkylation, leading to a cleaner product profile and less waste.[7]

Q3: What are the common side reactions in this compound synthesis, and how can they be minimized?

A3: The two most common side reactions in Friedel-Crafts alkylation for this compound synthesis are:

  • Carbocation Rearrangement: The primary hexyl carbocation initially formed can rearrange to more stable secondary carbocations, leading to the formation of various isomers (e.g., 2-phenylhexane, 3-phenylhexane) instead of the desired n-hexylbenzene.

  • Polyalkylation: The mono-alkylated product (this compound) is more reactive than the starting benzene, making it susceptible to further alkylation, resulting in di- and tri-hexylbenzene byproducts.

These side reactions can be minimized by:

  • Careful selection of the catalyst and reaction conditions.

  • Using a large excess of benzene.

  • Employing the Friedel-Crafts acylation-reduction pathway, which is not prone to carbocation rearrangement or polyalkylation.[7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, with a focus on environmentally friendly methods.

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive catalyst (e.g., hydrated solid acid catalyst).2. Deactivated benzene ring (if using substituted benzenes).3. Insufficient reaction temperature or time.4. Poor quality of reagents.1. Activate the solid acid catalyst by heating under vacuum before use.2. Ensure the starting aromatic compound is not strongly deactivated.3. Optimize reaction temperature and time based on the chosen catalyst.4. Use pure and dry reagents and solvents.
Formation of Multiple Isomers (e.g., 2-phenylhexane, 3-phenylhexane) Carbocation rearrangement of the hexyl group.1. Utilize the Friedel-Crafts acylation-reduction pathway to avoid carbocation formation.2. Explore shape-selective zeolite catalysts that favor the formation of the linear product.
Presence of Polyalkylated Products (Di- or Tri-hexylbenzene) The mono-alkylated product is more reactive than benzene.1. Use a large excess of benzene relative to the alkylating agent.2. Employ the Friedel-Crafts acylation-reduction pathway, as the acylated intermediate is deactivated towards further substitution.
Catalyst Deactivation (in case of solid acid catalysts) 1. Coking: Deposition of carbonaceous materials on the catalyst surface.2. Leaching of active sites.1. Regenerate the catalyst by calcination (heating in air or oxygen) to burn off coke.2. Choose a robust catalyst with strong active site anchoring to the support.
Difficulty in Product Purification Presence of multiple isomers and polyalkylated byproducts.Optimize the reaction to improve selectivity for the desired product. The Friedel-Crafts acylation-reduction route typically yields a much cleaner product that is easier to purify.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the synthesis of alkylbenzenes, providing a basis for comparison in terms of environmental impact and efficiency.

Catalyst System Alkylation Agent Reaction Conditions Conversion/Yield (%) Selectivity for Linear Product (%) Catalyst Reusability Environmental Considerations
AlCl₃ (Traditional) 1-Hexene/1-Chlorohexane0-25°C, 1-3 hHigh (often >90%)Low (significant isomerization)Not reusableGenerates large amounts of acidic waste, corrosive.
ZSM-5 Zeolite 1-Hexene180°C, 2 hUp to 98.2% (for sec-hexyl-o-xylene)[3][4]High (shape selectivity can favor linear product)Reusable for multiple cycles with regeneration.[1]Non-corrosive, easily separable, regenerable.
HY Zeolite n-Hexanol350°CHigh activityHigh selectivity for hexylnaphthalene[8]ReusableEnvironmentally benign solid acid.
H-beta Zeolite n-Hexanol350°CModerate activityModerate selectivity for hexylnaphthalene[8]ReusableGreen catalyst option.
Ionic Liquids 1-HexeneRoom Temp - 80°CModerate to HighCan be tuned by choice of ionic liquidRecyclableLow volatility, but toxicity and biodegradability can be concerns.
Solvent-Free 1-HexeneVaries with catalystPotentially highDependent on catalystCatalyst is reusableEliminates solvent waste.[5][6]

Experimental Protocols

Protocol 1: Green Synthesis of this compound using ZSM-5 Zeolite Catalyst

This protocol describes a greener approach to this compound synthesis using a reusable solid acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Hexene

  • ZSM-5 Zeolite catalyst (activated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Activate the ZSM-5 zeolite catalyst by heating at 500°C for 4 hours under a stream of dry air. Cool down under vacuum and store in a desiccator.

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a magnetic stirrer. Ensure all glassware is dry.

  • To the round-bottom flask, add the activated ZSM-5 catalyst (e.g., 10 wt% relative to 1-hexene).

  • Add a significant molar excess of anhydrous benzene to the flask (e.g., a benzene to 1-hexene molar ratio of 10:1).

  • Begin stirring and heat the mixture to reflux (approximately 80°C).

  • Slowly add 1-hexene to the reaction mixture dropwise over a period of 30 minutes.

  • Continue the reaction at reflux for the desired time (e.g., 2-4 hours), monitoring the progress by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the liquid product by filtration. The catalyst can be washed with fresh benzene, dried, and calcined for reuse.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess benzene by distillation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of n-Hexylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step protocol avoids carbocation rearrangement and polyalkylation, leading to a high yield of the desired linear product.

Step 1: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

Materials:

  • Benzene (anhydrous)

  • Hexanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane as a solvent.

  • Cool the mixture in an ice bath.

  • Add hexanoyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude hexanoylbenzene.

Step 2: Wolff-Kishner Reduction of Hexanoylbenzene

Materials:

  • Crude hexanoylbenzene from Step 1

  • Hydrazine hydrate (85%)

  • Potassium hydroxide

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the crude hexanoylbenzene, diethylene glycol, hydrazine hydrate (4 equivalents), and potassium hydroxide (4 equivalents).

  • Heat the mixture to reflux (around 180-200°C) for 3-4 hours. Water and excess hydrazine will distill off.

  • Cool the reaction mixture and add water.

  • Extract the product with a nonpolar solvent (e.g., hexane or ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • Purify the resulting n-hexylbenzene by vacuum distillation.

Visualizations

Experimental Workflow for Green this compound Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_recycle Catalyst Recycling catalyst_prep Activate Solid Acid Catalyst (e.g., ZSM-5 at 500°C) setup Set up Reflux Apparatus catalyst_prep->setup add_catalyst Add Activated Catalyst and Benzene setup->add_catalyst reflux Heat to Reflux add_catalyst->reflux add_hexene Add 1-Hexene Dropwise reflux->add_hexene react Continue Reaction at Reflux add_hexene->react cool Cool Reaction Mixture react->cool filter Filter to Remove Catalyst cool->filter wash Wash with NaHCO₃ and Water filter->wash recycle_catalyst Wash, Dry, and Recalcine Used Catalyst filter->recycle_catalyst Recovered Catalyst dry Dry with Na₂SO₄ wash->dry distill_benzene Distill off Excess Benzene dry->distill_benzene purify Vacuum Distill to get Pure this compound distill_benzene->purify recycle_catalyst->catalyst_prep Reuse

Caption: Workflow for the green synthesis of this compound using a solid acid catalyst.

Troubleshooting Logic for Isomer Formation

G cluster_solution1 Acylation-Reduction Pathway cluster_solution2 Catalyst Optimization start Problem: Isomer Formation Detected (e.g., by GC-MS) cause Primary Cause: Carbocation Rearrangement start->cause solution1 Solution 1: Use Friedel-Crafts Acylation followed by Reduction cause->solution1 solution2 Solution 2: Optimize Catalyst and Conditions cause->solution2 acylation Perform Friedel-Crafts Acylation with Hexanoyl Chloride solution1->acylation zeolite Use Shape-Selective Zeolite (e.g., medium-pore) solution2->zeolite low_temp Lower Reaction Temperature solution2->low_temp reduction Reduce the resulting ketone (e.g., Wolff-Kishner) acylation->reduction no_rearrangement Result: No Carbocation Intermediate, No Rearrangement reduction->no_rearrangement less_isomer Result: Reduced Isomer Formation zeolite->less_isomer low_temp->less_isomer

Caption: Troubleshooting guide for addressing isomer formation in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Hexylbenzene and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, toxicology, and metabolism of linear and branched hexylbenzene isomers, providing crucial data for scientific research and pharmaceutical development.

This guide offers a comprehensive comparative study of n-hexylbenzene and its isomers, focusing on key parameters relevant to their application and potential risks in research and drug development. By presenting experimental data on their physicochemical properties, toxicological profiles, and metabolic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection and handling of these compounds.

Physicochemical Properties: A Quantitative Comparison

The arrangement of the hexyl group on the benzene ring significantly influences the physicochemical properties of this compound isomers. These properties, including the octanol-water partition coefficient (logP), boiling point, melting point, and density, are critical determinants of a compound's behavior in biological and environmental systems.

A summary of the available quantitative data for n-hexylbenzene and two of its isomers, 2-phenylhexane and 3-phenylhexane, is presented below.

Propertyn-Hexylbenzene2-Phenylhexane3-Phenylhexane
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight ( g/mol ) 162.27162.27162.27
Boiling Point (°C) 226[1][2][3][4]208[5]213.1[6]
Melting Point (°C) -61[1][2][4][7]--55.4[6]
Density (g/mL at 25°C) 0.861[1][4]0.858[8]0.858[6]
logP (Octanol-Water) 5.52[1]4.7 (XLogP3)4.7 (XLogP3)[6]

Toxicological Profiles: The Impact of Isomerism

The toxicity of alkylbenzenes is closely linked to their structure, with branching in the alkyl chain generally leading to decreased biodegradability and, in some cases, altered toxicity. While specific quantitative toxicity data (e.g., LD50, IC50) for individual this compound isomers are scarce in publicly available literature, general trends can be inferred from studies on related compounds.

Linear alkylbenzenes (LABs) are generally considered to be more readily biodegradable than their branched-chain counterparts (BABs). This difference in biodegradability can influence their environmental persistence and long-term toxicological impact.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxicity of compounds like this compound isomers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically reduced in the presence of cytotoxic agents.

Workflow for a typical MTT assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 cells seed_cells Seed cells into 96-well plates cell_culture->seed_cells treat_cells Add compounds to cells seed_cells->treat_cells prepare_compounds Prepare serial dilutions of this compound isomers prepare_compounds->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The this compound isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then determined by plotting cell viability against compound concentration.

Metabolic Pathways: The Influence of Structure on Biotransformation

The metabolism of alkylbenzenes primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. The structure of the alkyl side chain plays a crucial role in determining the primary metabolic routes.

General Metabolic Pathways of Alkylbenzenes:

Alkylbenzene_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Alkylbenzene Alkylbenzene Isomer CYP450 Cytochrome P450 Enzymes Alkylbenzene->CYP450 SideChain_Ox Side-Chain Oxidation (Hydroxylation) CYP450->SideChain_Ox Aromatic_Ox Aromatic Ring Oxidation (Epoxidation) CYP450->Aromatic_Ox Glucuronidation Glucuronidation SideChain_Ox->Glucuronidation Sulfation Sulfation Aromatic_Ox->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

General metabolic pathways of alkylbenzenes.

Phase I Metabolism: The initial step is typically oxidation, catalyzed by cytochrome P450 (CYP) enzymes. This can occur at two main sites:

  • ω- and (ω-1)-Oxidation of the Alkyl Chain: For linear alkylbenzenes like n-hexylbenzene, oxidation preferentially occurs at the terminal (ω) and sub-terminal (ω-1) carbons of the alkyl chain, forming primary and secondary alcohols. These are further oxidized to aldehydes, ketones, and carboxylic acids.

  • Aromatic Ring Oxidation: The benzene ring can be oxidized to form an epoxide, which can then be converted to a phenol or a dihydrodiol.

Phase II Metabolism: The oxidized metabolites from Phase I are then conjugated with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to form highly water-soluble conjugates that are readily excreted.

Influence of Branching: The presence and position of branches on the alkyl chain can hinder ω-oxidation. For branched isomers, metabolism may be shifted towards oxidation at other positions on the alkyl chain or favor aromatic ring oxidation. This can lead to the formation of different metabolites with potentially different toxicological properties.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a critical parameter for predicting the environmental fate and biological activity of a compound. It can be determined experimentally using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow for logP Determination:

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calculation Calculation Prepare_Phases Saturate n-octanol with water and water with n-octanol Prepare_Sample Dissolve this compound isomer in one phase Prepare_Phases->Prepare_Sample Mix_Phases Mix the two phases in a separatory funnel Prepare_Sample->Mix_Phases Equilibrate Shake for a set time to allow partitioning Mix_Phases->Equilibrate Separate_Phases Allow phases to separate Equilibrate->Separate_Phases Sample_Phases Sample both the n-octanol and aqueous phases Separate_Phases->Sample_Phases HPLC_Analysis Analyze samples by HPLC to determine concentration Sample_Phases->HPLC_Analysis Calculate_P Calculate Partition Coefficient (P) = [Octanol]/[Aqueous] HPLC_Analysis->Calculate_P Calculate_logP Calculate logP = log10(P) Calculate_P->Calculate_logP

Workflow for the experimental determination of logP.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are shaken together to ensure mutual saturation and then allowed to separate.

  • Sample Preparation: A known amount of the this compound isomer is dissolved in the n-octanol phase.

  • Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously for a predetermined time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the this compound isomer in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

References

Hexylbenzene as a Diesel Fuel Surrogate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hexylbenzene as a potential surrogate component for diesel fuel. Its performance is evaluated against real diesel fuel and other common surrogate components, supported by experimental data and detailed methodologies.

Introduction to Diesel Fuel Surrogates

Diesel fuel is a complex mixture of hydrocarbons, making detailed combustion modeling computationally prohibitive. Surrogate fuels, simple mixtures of a few well-characterized compounds, are designed to emulate the physical and chemical properties of the real fuel, facilitating computational fluid dynamics (CFD) simulations and fundamental combustion studies. An ideal surrogate should match key properties of the target diesel fuel, including cetane number, density, viscosity, and combustion characteristics like ignition delay time, laminar flame speed, and sooting tendency.

This guide focuses on the validation of this compound, an alkylbenzene, as a surrogate component. Alkylbenzenes are an important class of compounds present in diesel fuel, influencing its combustion behavior, particularly soot formation. Here, we compare the properties of this compound with those of a typical diesel fuel and two other common surrogate components: n-dodecane (representing n-alkanes) and methylcyclohexane (representing cycloalkanes).

Comparative Analysis of Fuel Properties

To be a viable surrogate component, this compound, either alone or in a mixture, should exhibit properties comparable to diesel fuel. The following tables summarize the key physical and combustion properties of this compound, n-dodecane, methylcyclohexane, and a representative diesel fuel.

Table 1: Physical Properties

PropertyThis compoundn-DodecaneMethylcyclohexaneDiesel Fuel (Typical)
Molecular Formula C₁₂H₁₈C₁₂H₂₆C₇H₁₄C₉-C₂₃
Molar Mass ( g/mol ) 162.28170.3498.19~170-200
Density @ 20°C (g/cm³) 0.860.750.770.82-0.85
Kinematic Viscosity @ 40°C (mm²/s) ~1.5~1.4~0.71.9-4.1
Cetane Number Low~75~7740-55

Table 2: Combustion Properties

PropertyThis compoundn-DodecaneMethylcyclohexaneDiesel Fuel (Typical)
Ignition Delay Time (IDT) LongerShorterShorterIntermediate
Laminar Flame Speed (SL) LowerHigherHigherIntermediate
Sooting Tendency HighLowLowIntermediate

Experimental Data and Protocols

The data presented in this guide are derived from various experimental techniques designed to characterize the combustion behavior of fuels. Below are detailed protocols for the key experiments cited.

Ignition Delay Time Measurement

Experimental Apparatus: Shock Tube

Protocol:

  • A mixture of the fuel and an oxidizer (typically air) at a specific equivalence ratio is prepared and introduced into the driven section of the shock tube.

  • A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm.

  • The diaphragm is ruptured, generating a shock wave that propagates through the fuel-oxidizer mixture, rapidly increasing its temperature and pressure.

  • The ignition delay time is the time interval between the passage of the reflected shock wave and the onset of ignition, which is typically detected by a rapid increase in pressure or the emission of light from excited chemical species (e.g., OH* chemiluminescence).[1][2]

Laminar Flame Speed Measurement

Experimental Apparatus: Heat Flux Method

Protocol:

  • A premixed fuel-air mixture is supplied to a flat-flame burner.

  • A stable, flat flame is established on the burner surface.

  • The temperature profile of the burner surface is precisely measured using thermocouples.

  • The flow rate of the unburned gas mixture is adjusted until the net heat flux to the burner surface is zero, indicating an adiabatic flame.

  • The laminar flame speed is then determined from the velocity of the unburned gas mixture at this adiabatic condition.

Sooting Tendency Measurement

Experimental Apparatus: Co-flow Diffusion Flame Burner

Protocol:

  • A diffusion flame is established by flowing the fuel through a central tube and an oxidizer (air) through a co-annular tube.

  • The flame is allowed to stabilize.

  • Laser-induced incandescence (LII) is used to measure the soot volume fraction within the flame. This involves heating the soot particles with a high-energy laser pulse and detecting the subsequent incandescence.[3]

  • The sooting tendency is often quantified by a metric such as the Yield Sooting Index (YSI), which provides a relative measure of the amount of soot produced by a given fuel.[3]

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate the logical flow of the validation process and the relationships between different experimental parameters.

ValidationProcess cluster_0 Fuel Properties cluster_1 Experimental Validation Physical_Properties Physical Properties (Density, Viscosity, etc.) Comparison Comparative Analysis Physical_Properties->Comparison Chemical_Properties Chemical Properties (Cetane Number) Chemical_Properties->Comparison IDT Ignition Delay Time (Shock Tube) IDT->Comparison LFS Laminar Flame Speed (Heat Flux) LFS->Comparison Soot Sooting Tendency (Diffusion Flame) Soot->Comparison Diesel_Fuel Target Diesel Fuel Diesel_Fuel->Physical_Properties Characterize Diesel_Fuel->Chemical_Properties Characterize Diesel_Fuel->IDT Characterize Diesel_Fuel->LFS Characterize Diesel_Fuel->Soot Characterize This compound This compound This compound->Physical_Properties Characterize This compound->Chemical_Properties Characterize This compound->IDT Characterize This compound->LFS Characterize This compound->Soot Characterize Other_Surrogates Other Surrogates (n-Dodecane, MCH) Other_Surrogates->Physical_Properties Characterize Other_Surrogates->Chemical_Properties Characterize Other_Surrogates->IDT Characterize Other_Surrogates->LFS Characterize Other_Surrogates->Soot Characterize

Figure 1: Workflow for the validation of this compound as a diesel surrogate component.

ExperimentalWorkflow cluster_idt Ignition Delay Time cluster_lfs Laminar Flame Speed cluster_soot Sooting Tendency Fuel_Sample Fuel Sample (this compound, n-Dodecane, etc.) Shock_Tube_Prep Prepare Fuel-Air Mixture Fuel_Sample->Shock_Tube_Prep Burner_Prep Prepare Premixed Gas Fuel_Sample->Burner_Prep Diffusion_Flame_Prep Establish Diffusion Flame Fuel_Sample->Diffusion_Flame_Prep Shock_Tube_Exp Shock Tube Experiment Shock_Tube_Prep->Shock_Tube_Exp IDT_Data Ignition Delay Data Shock_Tube_Exp->IDT_Data Data_Analysis Data Analysis and Comparison IDT_Data->Data_Analysis Burner_Exp Flat Flame Burner Burner_Prep->Burner_Exp LFS_Data Flame Speed Data Burner_Exp->LFS_Data LFS_Data->Data_Analysis LII_Measurement Laser-Induced Incandescence Diffusion_Flame_Prep->LII_Measurement Soot_Data Soot Volume Fraction LII_Measurement->Soot_Data Soot_Data->Data_Analysis

Figure 2: Experimental workflow for characterizing combustion properties of surrogate fuels.

Discussion and Conclusion

The validation of this compound as a diesel fuel surrogate component reveals a trade-off in its properties. Its physical properties, such as density and viscosity, are within a reasonable range of typical diesel fuels. However, its combustion characteristics show notable differences.

This compound exhibits a longer ignition delay time compared to n-alkanes and cycloalkanes, which is a desirable characteristic for matching the overall ignition behavior of diesel fuel in some engine operating regimes. Conversely, its laminar flame speed is lower, which can affect the modeling of flame propagation.

The most significant contribution of including this compound in a surrogate mixture is to represent the aromatic content of diesel fuel, which is crucial for accurately predicting soot formation.[3] Experimental evidence suggests that alkylbenzenes have a high sooting tendency. While direct quantitative data for this compound is limited in publicly available literature, studies on similar alkylbenzenes like n-butylbenzene show a higher propensity to form soot compared to alkanes and cycloalkanes.

References

A Comparative Guide to Hexylbenzene and Toluene as High-Temperature Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in high-temperature chemical synthesis and processes. An ideal high-temperature solvent should exhibit excellent thermal stability, appropriate solvency for reactants and products, a high boiling point to enable reactions at elevated temperatures, and be inert under the reaction conditions. This guide provides an objective comparison of two common aromatic hydrocarbon solvents, hexylbenzene and toluene, for high-temperature applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and toluene is presented below. This data provides a foundational understanding of their behavior under various conditions.

PropertyThis compoundToluene
Molecular Formula C₁₂H₁₈C₇H₈
Molecular Weight 162.27 g/mol 92.14 g/mol
Boiling Point 226 °C110.6 °C
Melting Point -61 °C-95 °C
Density (at 25°C) 0.861 g/mL0.8623 g/mL
Flash Point 83 °C (closed cup)4 °C (closed cup)

Thermal Stability Assessment

Thermal stability is a paramount concern for high-temperature solvents, as decomposition can lead to the formation of impurities and undesirable side reactions. While direct comparative experimental data under identical high-temperature conditions is limited in publicly available literature, the inherent chemical structures and existing data on related compounds allow for a qualitative assessment. Toluene's thermal decomposition has been studied, indicating that it begins to decompose at temperatures above 1125°C. The primary decomposition pathways for toluene involve the cleavage of the C-C bond between the methyl group and the phenyl ring, or the C-H bond of the methyl group.

For alkylbenzenes like this compound, the primary thermal decomposition pathway is the homolytic cleavage of the C-C bond at the benzylic position of the alkyl chain. This is due to the lower bond dissociation energy of the benzylic C-C bond compared to other C-C or C-H bonds in the molecule.

Experimental Protocol: Thermal Stability Determination (ASTM D6743)

A standardized method for evaluating the thermal stability of organic heat transfer fluids, which can be adapted for solvents, is outlined in ASTM D6743.[1][2][3][4][5] This method provides a framework for assessing the relative thermal stability of organic liquids in the absence of oxygen.

Objective: To determine the amount of degradation of an organic solvent after exposure to a specific high temperature for a defined period.

Apparatus:

  • Heating oven capable of maintaining the test temperature within ±1°C.

  • Test cells (e.g., stainless steel bombs) with a capacity of approximately 20 mL.

  • Gas chromatograph (GC) for analyzing the degradation products.

  • Analytical balance.

Procedure:

  • A known mass of the solvent (e.g., 27 g) is placed into a clean, dry test cell.[4]

  • The test cell is sealed to create an inert atmosphere (e.g., by purging with nitrogen).

  • The sealed test cell is placed in a heating oven preheated to the desired test temperature (e.g., 260°C to 454°C).[3][4]

  • The sample is heated for a specified duration.

  • After cooling, the test cell is weighed to determine any mass loss due to the formation of gaseous products.

  • The liquid contents are analyzed by gas chromatography to quantify the formation of low-boiling and high-boiling decomposition products by comparing the chromatogram to that of the unheated solvent.[1]

  • The deterioration rate of the sample is then calculated based on the amount of gaseous, low-boiling, and high-boiling products formed.[2]

Solvency Power at Elevated Temperatures

The ability of a solvent to dissolve reactants and keep products in solution at high temperatures is crucial for reaction efficiency and product isolation. The solvency of nonpolar aromatic hydrocarbons like this compound and toluene is governed by the principle of "like dissolves like," making them suitable for dissolving other nonpolar and weakly polar organic compounds. The solubility of solids in liquids generally increases with temperature.

Experimental Protocol: High-Temperature Solubility Measurement

The following protocol outlines a general method for determining the solubility of a solid organic compound in a high-boiling solvent at various temperatures.[6][7][8]

Objective: To determine the concentration of a saturated solution of a solid solute in a solvent at different temperatures.

Apparatus:

  • Jacketed reaction vessel with a temperature controller.

  • Stirrer (e.g., magnetic stirrer or overhead stirrer).

  • Thermometer or temperature probe.

  • Sampling device (e.g., heated syringe with a filter).

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC).

Procedure:

  • A known amount of the solvent is placed in the jacketed reaction vessel and heated to the desired temperature.

  • The solid solute is added in small portions with continuous stirring until a slight excess of undissolved solid remains, indicating that a saturated solution has been formed.

  • The mixture is stirred at a constant temperature for a sufficient time to ensure equilibrium is reached.

  • Once equilibrium is established, stirring is stopped, and the undissolved solid is allowed to settle.

  • A sample of the clear, saturated supernatant is carefully withdrawn using a heated sampling device to prevent crystallization upon cooling.

  • The collected sample is immediately diluted with a known volume of a suitable solvent to prevent precipitation.

  • The concentration of the solute in the diluted sample is determined using a calibrated analytical instrument.

  • Steps 1-7 are repeated at different temperatures to construct a solubility curve.

Comparative Analysis and Logical Workflow

The selection between this compound and toluene for a high-temperature application involves a trade-off between their physical properties and performance characteristics.

G cluster_input Solvent Selection Criteria cluster_solvents Solvent Candidates cluster_properties Key Properties cluster_decision Decision Pathway Required Temperature Required Temperature HighTempDecision High Temperature (>110°C)? Required Temperature->HighTempDecision Solute Properties Solute Properties SolvencyPower Solvency Power Solute Properties->SolvencyPower This compound This compound BoilingPoint Boiling Point This compound->BoilingPoint 226°C ThermalStability Thermal Stability This compound->ThermalStability Higher (Expected) This compound->SolvencyPower Good for Nonpolar FlashPoint Flash Point (Safety) This compound->FlashPoint 83°C Toluene Toluene Toluene->BoilingPoint 110.6°C Toluene->ThermalStability Lower (Relative) Toluene->SolvencyPower Good for Nonpolar Toluene->FlashPoint 4°C BoilingPoint->HighTempDecision SafetyConsideration High Flash Point Required? FlashPoint->SafetyConsideration HighTempDecision->SafetyConsideration No Selectthis compound Select this compound HighTempDecision->Selectthis compound Yes SafetyConsideration->Selectthis compound Yes SelectToluene Select Toluene SafetyConsideration->SelectToluene No

Caption: Logical workflow for selecting between this compound and toluene.

Conclusion

Both this compound and toluene are effective nonpolar aromatic solvents. The primary distinguishing factor for their use in high-temperature applications is their boiling point.

  • Toluene is a versatile solvent suitable for reactions up to its boiling point of 110.6°C. Its lower boiling point facilitates easier removal from the reaction mixture post-reaction. However, its low flash point necessitates careful handling to mitigate fire hazards.

  • This compound , with its significantly higher boiling point of 226°C, is the superior choice for reactions requiring temperatures well above 110°C. Its higher flash point also offers a greater margin of safety in terms of flammability. While direct comparative data is sparse, the longer alkyl chain of this compound suggests it may offer slightly better solvency for larger, more nonpolar molecules.

The final selection of the solvent will depend on the specific temperature requirements of the chemical transformation, the nature of the reactants and products, and the safety considerations of the experimental setup. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to generate specific data for a given application.

References

GC-MS vs. HPLC: A Comparative Guide for Hexylbenzene Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical and pharmaceutical analysis, ensuring the purity of compounds is paramount. For a non-polar, volatile aromatic hydrocarbon like hexylbenzene, two analytical techniques stand out for purity validation: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by detailed experimental protocols and data, to aid researchers in selecting the optimal technique for their specific needs.

At a Glance: GC-MS and HPLC for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as this compound.[1] The technique separates components of a mixture based on their boiling points and interactions with a stationary phase, with the mass spectrometer providing definitive identification and quantification.[2] In contrast, High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase, making it a versatile tool for a broader range of substances, including non-volatile and thermally sensitive compounds.[1][3]

For this compound, a volatile compound, GC-MS is often the preferred method due to its high sensitivity and the structural information provided by the mass spectrometer.[2][4] However, HPLC can be a valuable orthogonal technique, particularly for detecting any potential non-volatile or thermally labile impurities that would not be amenable to GC analysis.[2]

Comparative Performance Data

To illustrate the performance of each technique for this compound purity validation, the following table summarizes key analytical parameters.

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[1]Separation based on polarity, detection by UV absorbance.[5]
Typical Column Non-polar capillary column (e.g., HP-5ms).[2]Reversed-phase C18 column.[6]
Mobile Phase Inert gas (e.g., Helium).[1]Gradient of organic solvent (e.g., Acetonitrile) and water.
Sensitivity High (low ng to pg range).[4]High (low ng range).[7]
Selectivity Very high (mass spectral data provides high confidence in identification).[4]High (retention time and UV spectrum).
Resolution Excellent for volatile compounds.[8]High, dependent on column and mobile phase.[9]
Analysis Time Typically faster for volatile compounds.[8]Can be longer depending on the gradient.[9]
Sample Throughput High.High.
Cost Higher initial instrument cost and maintenance.[10]Lower initial instrument cost, but ongoing solvent costs.[7]
Key Advantage for this compound Ideal for volatile, thermally stable compounds; provides structural confirmation.[2]Versatile for a wide range of potential impurities, including non-volatile ones.[1]
Key Disadvantage for this compound Not suitable for non-volatile or thermally labile impurities.[1]May be less sensitive for the primary analyte compared to GC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the purity validation of this compound using both GC-MS and HPLC.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

2. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[2]

3. GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

  • Inlet Temperature: 250°C.[2]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 50:1.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[2]

4. MS Conditions:

  • Ion Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[2]

  • Scan Mode: Full Scan.[2]

5. Data Analysis:

  • Perform peak integration to determine the relative area percentage of each component.

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).[2]

HPLC Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[11]

2. Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 70% B

    • 1-10 min: 70% to 100% B

    • 10-15 min: 100% B

    • 15.1-20 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

4. Data Analysis:

  • Integrate the peak areas of all detected components.

  • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Comparison

To further clarify the analytical process and the relationship between the two techniques, the following diagrams are provided.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Start This compound Sample Dissolve Dissolve in Solvent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (HPLC only) Dilute->Filter HPLC Path GC_MS GC-MS Analysis Dilute->GC_MS HPLC HPLC Analysis Filter->HPLC Integrate Peak Integration GC_MS->Integrate HPLC->Integrate Identify Compound Identification Integrate->Identify Quantify Purity Calculation (% Area) Identify->Quantify Report Final Report Quantify->Report

Caption: General workflow for this compound purity validation.

GCMS_vs_HPLC_Comparison cluster_gcms GC-MS cluster_hplc HPLC This compound This compound Purity Validation GCMS_Adv Advantages: - High sensitivity for volatiles - Structural confirmation (MS) - Faster for simple mixtures This compound->GCMS_Adv HPLC_Adv Advantages: - Broad applicability (non-volatiles) - Versatile detection methods - Lower initial instrument cost This compound->HPLC_Adv GCMS_Disadv Disadvantages: - Not for non-volatile impurities - Higher instrument cost HPLC_Disadv Disadvantages: - Higher solvent cost - May be less sensitive for this compound

Caption: Key feature comparison of GC-MS and HPLC.

Conclusion

For the routine purity validation of this compound, GC-MS is the superior technique, offering high sensitivity, excellent resolution for volatile compounds, and definitive identification through mass spectrometry.[2][4] It is particularly effective for identifying and quantifying volatile and semi-volatile impurities that may arise during synthesis.

However, a comprehensive purity assessment may benefit from the complementary use of HPLC.[2] HPLC is invaluable for detecting non-volatile or thermally sensitive impurities that would not be detected by GC-MS. Therefore, the choice between GC-MS and HPLC, or their combined use, will depend on the specific analytical goals, the anticipated impurity profile, and any regulatory requirements. For a complete and robust purity profile of this compound, employing both techniques provides the highest level of confidence.

References

Spectroscopic Analysis for Confirming Hexylbenzene Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of hexylbenzene against its isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical resource for the unambiguous identification of this compound. Detailed experimental protocols and visual workflows are included to aid in the application of these techniques.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on the unique fingerprints provided by various spectroscopic methods. Below is a comparative summary of the expected data for this compound and its common isomers, 1-phenylhexane (sec-hexylbenzene) and 2-phenylhexane.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) and splitting patterns are characteristic of the proton's location.

CompoundAromatic Protons (δ, ppm)Benzylic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
This compound ~7.15-7.30 (m, 5H)2.58 (t, 2H)0.88 (t, 3H), 1.25-1.35 (m, 6H), 1.55-1.65 (m, 2H)
1-Phenylhexane ~7.10-7.35 (m, 5H)2.75 (sextet, 1H)0.85 (t, 3H), 1.15-1.35 (m, 4H), 1.55-1.70 (m, 2H), 1.21 (d, 3H)
2-Phenylhexane ~7.10-7.30 (m, 5H)2.45 (quintet, 1H)0.80 (t, 3H), 0.90 (t, 3H), 1.50-1.70 (m, 4H)
¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its local electronic environment.

CompoundAromatic Carbons (δ, ppm)Benzylic Carbon (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound 142.9 (Cq), 128.4 (CH), 128.2 (CH), 125.6 (CH)36.131.8, 31.5, 29.1, 22.6, 14.1
1-Phenylhexane 147.5 (Cq), 128.3 (CH), 126.8 (CH), 125.8 (CH)43.839.5, 29.5, 22.9, 22.5, 14.1
2-Phenylhexane 145.1 (Cq), 128.3 (CH), 127.0 (CH), 125.9 (CH)50.836.9, 31.8, 20.3, 14.3, 14.2
Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the base peak are key identifiers.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 1629192, 105, 77
1-Phenylhexane 16210591, 77
2-Phenylhexane 16210591, 77
Infrared Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundC-H (Aromatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)Benzene Ring Bending (cm⁻¹)
This compound ~3025-3085~1605, 1495, 1450~2855-2960~745, 695 (monosubstituted)
1-Phenylhexane ~3025-3085~1600, 1495, 1450~2855-2960~750, 700 (monosubstituted)
2-Phenylhexane ~3025-3085~1605, 1495, 1455~2860-2960~760, 700 (monosubstituted)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time: 4.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Acquisition time: 1.5 s

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Perform baseline correction.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Gas Chromatography (GC) coupling:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC inlet.

    • GC conditions: Use a nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: start at 50 °C, ramp to 250 °C at 10 °C/min.

Mass Spectrometer Parameters:

  • Ionization mode: Electron Ionization (EI)

  • Electron energy: 70 eV

  • Ion source temperature: 230 °C

  • Mass range: m/z 40-400

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (for liquid samples):

  • Neat liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

Instrument Parameters:

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16

  • A background spectrum of the empty salt plates or clean ATR crystal should be acquired and subtracted from the sample spectrum.

Visualization of Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for confirming the structure of this compound and interpreting the key spectroscopic data.

Hexylbenzene_Confirmation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Interpretation H_NMR ¹H NMR H_Data Chemical Shifts Splitting Patterns Integration H_NMR->H_Data C_NMR ¹³C NMR C_Data Number of Signals Chemical Shifts C_NMR->C_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR IR Spectroscopy IR_Data Characteristic Absorptions IR->IR_Data Structure This compound Structure Confirmation H_Data->Structure C_Data->Structure MS_Data->Structure IR_Data->Structure Hexylbenzene_MS_Fragmentation M This compound (m/z 162) F1 [C₇H₇]⁺ (m/z 91) Base Peak M->F1 McLafferty Rearrangement F2 [C₇H₈]⁺ (m/z 92) M->F2 α-cleavage F3 [C₈H₉]⁺ (m/z 105) M->F3 β-cleavage Hexylbenzene_NMR_Correlation cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals H_Aro ~7.2 ppm (Aromatic) C_Aro ~125-143 ppm (Aromatic) H_Aro->C_Aro HSQC/HMBC H_Ben ~2.6 ppm (Benzylic) C_Ben ~36 ppm (Benzylic) H_Ben->C_Ben HSQC/HMBC H_Ali ~0.9-1.6 ppm (Aliphatic) C_Ali ~14-32 ppm (Aliphatic) H_Ali->C_Ali HSQC/HMBC

A Comparative Analysis of Branched vs. Linear Alkylbenzenes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the properties, performance, and environmental impact of branched and linear alkylbenzenes, supported by experimental data.

The transition from branched alkylbenzenes (BAB) to linear alkylbenzenes (LAB) as precursors for surfactants marked a significant step forward in environmentally conscious chemical manufacturing. This guide provides a detailed comparative analysis of these two classes of compounds, focusing on their sulfonated derivatives: branched alkylbenzene sulfonates (ABS) and linear alkylbenzene sulfonates (LAS). This information is crucial for researchers, scientists, and drug development professionals in selecting appropriate compounds for various applications, particularly in formulations where biodegradability and environmental impact are key considerations.

At a Glance: Key Differences

FeatureBranched Alkylbenzenes (BAB) / ABSLinear Alkylbenzenes (LAB) / LAS
Chemical Structure Highly branched alkyl chainLinear alkyl chain
Biodegradability Recalcitrant, slow to biodegradeReadily biodegradable
Environmental Impact Persistent in the environment, causing foaming in waterwaysSignificantly lower environmental persistence
Detergency Good cleaning performanceEqual or superior cleaning performance to ABS
Primary Application Historically used in detergents; now limited to specialized industrial usesPrimary precursor for the most widely used biodegradable surfactants in detergents and cleaners

Physical and Chemical Properties

The structural differences between branched and linear alkylbenzenes influence their physical properties. Generally, the linear structure of LABs contributes to lower viscosity and better fluidity compared to the more complex, branched structure of BABs.[1]

PropertyBranched Alkylbenzene (BAB)Linear Alkylbenzene (LAB)
Appearance -Clear, colorless liquid
Density Higher than LAB~863 kg/m ³[2]
Viscosity @ 40°C 16.2 cSt[3]Lower than BAB[1]
Solubility in Water Less solubleInsoluble[2]

Biodegradability: The Decisive Factor

The most significant difference between branched and linear alkylbenzenes lies in their biodegradability. The highly branched structure of ABS makes them resistant to microbial degradation, leading to their persistence in the environment and causing significant foaming in rivers and wastewater treatment plants.[4] This environmental concern was the primary driver for the widespread replacement of ABS with the more environmentally friendly LAS in the 1960s.[4]

Linear alkylbenzene sulfonates, due to their straight-chain structure, are readily attacked by microorganisms, leading to rapid and complete biodegradation.[5]

CompoundBiodegradation RateEnvironmental Significance
ABS Slow, recalcitrant[5]Persistent organic pollutant
LAS Rapid, >90% in 7 days in some studies[6]Considered environmentally friendly due to rapid removal from ecosystems
Biodegradation Pathways

The microbial degradation of LAS is a well-understood aerobic process that begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the shortening of the chain via β-oxidation. The final steps involve the cleavage of the aromatic ring and desulfonation.

In contrast, the branched nature of the alkyl chain in ABS hinders the initial enzymatic attack by microorganisms, significantly slowing down the degradation process. While some degradation can occur, it is often incomplete and much slower than that of LAS.

Biodegradation_Pathway cluster_LAS Linear Alkylbenzene Sulfonate (LAS) Biodegradation cluster_ABS Branched Alkylbenzene Sulfonate (ABS) Biodegradation LAS LAS Omega_Oxidation ω-Oxidation LAS->Omega_Oxidation Beta_Oxidation β-Oxidation Omega_Oxidation->Beta_Oxidation Ring_Cleavage Aromatic Ring Cleavage Beta_Oxidation->Ring_Cleavage Desulfonation Desulfonation Ring_Cleavage->Desulfonation Mineralization CO2 + H2O + Biomass Desulfonation->Mineralization ABS ABS Slow_Degradation Slow/Incomplete Degradation ABS->Slow_Degradation Persistence Environmental Persistence Slow_Degradation->Persistence

Simplified biodegradation pathways of LAS and ABS.

Ecotoxicity

While LAS is favored for its biodegradability, it is important to note that both LAS and ABS can exhibit acute toxicity to aquatic organisms at sufficient concentrations. However, the rapid degradation of LAS mitigates its long-term environmental risk.

One comparative study found that in the short term, before significant biodegradation occurs, LAS can be more acutely toxic than ABS to certain aquatic species.[6] For instance, the acute toxicity of LAS was found to be three times higher than that of BAS for daphnia and zebra fish within the first 24 to 48 hours.[6]

OrganismCompound48h LC50 / EC50 (mg/L)96h LC50 (mg/L)
Daphnia magna LAS3.6 - 4.7[7][8]-
Rainbow Trout LAS-5.0[9]
Oreochromis mossambicus ABS0.28[10]0.06[10]

Note: Toxicity values can vary depending on the specific homolog, test conditions, and species.

Detergency Performance

The primary application for both branched and linear alkylbenzenes is in the production of surfactants for detergents. The cleaning performance of LAS is generally considered to be equal or superior to that of ABS under most washing conditions.[5] This performance advantage is attributed to two main factors: the optimal carbon chain length distribution for LAS (averaging C12) and its lower sensitivity to water hardness compared to ABS.[5]

Experimental Protocols

Biodegradability Testing: OECD 301F

The ready biodegradability of alkylbenzenes is commonly assessed using standardized methods such as the OECD 301F Manometric Respirometry Test.

Objective: To determine the degree of aerobic biodegradation of a substance by measuring oxygen consumption.

Methodology Summary:

  • A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[11][12]

  • The mixture is incubated in a closed respirometer with a device to absorb the carbon dioxide produced.[6][13]

  • The consumption of oxygen is measured by the change in pressure or volume in the respirometer over a 28-day period.[6][13]

  • The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.[6]

  • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[12]

OECD_301F_Workflow Start Prepare Test Substance in Mineral Medium Inoculate Inoculate with Microorganisms Start->Inoculate Incubate Incubate in Closed Respirometer (28 days) Inoculate->Incubate Measure Measure Oxygen Consumption Incubate->Measure Calculate Calculate % Biodegradation vs. ThOD Measure->Calculate Result Determine if 'Readily Biodegradable' Calculate->Result

Workflow for the OECD 301F biodegradability test.
Acute Toxicity Testing

Acute toxicity to aquatic organisms is typically determined by exposing them to a range of concentrations of the test substance for a defined period (e.g., 48 or 96 hours) and observing the effects, such as mortality or immobilization. The LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) is then calculated.

Detergency Performance Testing

The cleaning performance of detergents is evaluated by washing standardized soiled fabrics under controlled conditions.

Objective: To measure the soil removal efficiency of a detergent formulation.

Methodology Summary:

  • Standard soiled fabric swatches (e.g., with clay, sebum, or other common stains) are used.[14]

  • The swatches are washed in a laboratory-scale washing machine with the detergent formulation being tested.[14]

  • Washing conditions such as water temperature, water hardness, and detergent concentration are strictly controlled.[14][15]

  • After washing and drying, the reflectance of the fabric swatches is measured using a spectrophotometer or colorimeter.[16]

  • The difference in reflectance before and after washing indicates the amount of soil removed. This can be compared to the performance of a standard reference detergent.[15][16]

Conclusion

The shift from branched to linear alkylbenzenes in the detergent industry was a critical development driven by environmental concerns. The superior biodegradability of linear alkylbenzene sulfonates has made them the surfactant of choice for household and industrial cleaning products. While both classes of compounds exhibit surface-active properties, the environmental persistence of branched alkylbenzene sulfonates makes them unsuitable for widespread use. For researchers and formulators, particularly in the pharmaceutical and life sciences sectors where excipient safety and environmental impact are paramount, linear alkylbenzenes offer a more sustainable and environmentally responsible alternative.

References

Validating Kinetic Models of Hexylbenzene Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic models for the oxidation of hexylbenzene, a crucial process in combustion and atmospheric chemistry. The validation of these models against experimental data is paramount for accurately predicting reaction pathways, intermediate species, and pollutant formation. This document summarizes key experimental findings and compares them with the predictions of a detailed kinetic model, offering insights into the model's performance and areas for further refinement.

Kinetic Models for Alkylbenzene Oxidation: A Comparative Overview

The oxidation of alkylbenzenes is a complex process involving a vast network of elementary reactions. Detailed kinetic models aim to capture this complexity to provide a predictive understanding of the combustion process.

The EXGAS Model for n-Hexylbenzene

A key kinetic model for the oxidation of n-hexylbenzene has been developed using the EXGAS (Exhaust Gas) software package.[1] This model is automatically generated based on a comprehensive reaction mechanism for smaller alkylbenzenes, such as ethylbenzene, and incorporates specific rules for the reactions of the hexyl side chain.[1] The EXGAS model for n-hexylbenzene includes both low- and high-temperature oxidation pathways.

Alternative Models: Insights from Shorter Alkyl Chains

Key Mechanistic Features:

  • H-atom Abstraction: The initiation of the oxidation process primarily occurs through the abstraction of a hydrogen atom from the alkyl chain by radicals such as OH and O2. The position of this abstraction significantly influences the subsequent reaction pathways.

  • Low-Temperature Chemistry: At lower temperatures (below 800 K), the reaction mechanism is dominated by the addition of molecular oxygen to the alkyl radicals, forming peroxy radicals. These radicals can then undergo isomerization and decomposition, leading to the formation of various oxygenated intermediates.

  • High-Temperature Chemistry: At higher temperatures, the dominant pathways involve the thermal decomposition of the initial fuel molecule and the subsequent reactions of the smaller fragments.

The primary difference between the kinetic models for this compound and its shorter-chain counterparts lies in the increased number of possible isomerization reactions for the larger hexylperoxy radicals, leading to a more complex product distribution in the low-temperature regime.

Experimental Validation: The Jet-Stirred Reactor

The validation of kinetic models relies on robust experimental data. A common and effective tool for studying gas-phase oxidation kinetics is the Jet-Stirred Reactor (JSR).[5] A JSR is designed to maintain a uniform temperature and concentration of reactants and products, simplifying the analysis of the reaction kinetics.[5]

Experimental Protocol: n-Hexylbenzene Oxidation in a JSR

The following protocol outlines the typical procedure for studying n-hexylbenzene oxidation in a jet-stirred reactor, based on the methodology described by Battin-Leclerc et al. (2015).[1]

1. Reactor Setup:

  • A spherical fused-silica reactor is used to minimize wall reactions.

  • The reactor is heated externally by a furnace to achieve the desired reaction temperature, which is monitored by a thermocouple.

  • Reactants (n-hexylbenzene, oxygen, and a diluent gas like helium or nitrogen) are introduced into the reactor through four nozzles to ensure rapid mixing.

2. Reagent Preparation and Delivery:

  • Liquid n-hexylbenzene is vaporized and mixed with the diluent gas before entering the reactor.

  • Gas flow rates are precisely controlled using mass flow controllers.

3. Experimental Conditions:

  • Temperature Range: 500 K to 1100 K to cover both low- and high-temperature oxidation regimes.

  • Pressure: Typically atmospheric pressure (1 atm).

  • Residence Time: The average time reactants spend in the reactor, usually on the order of seconds.

  • Equivalence Ratio (Φ): The ratio of the fuel-to-oxidizer ratio to the stoichiometric fuel-to-oxidizer ratio. Experiments are often conducted under fuel-lean (Φ < 1), stoichiometric (Φ = 1), and fuel-rich (Φ > 1) conditions.

4. Product Analysis:

  • A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe.

  • The sampled gas is then analyzed using online gas chromatography (GC).

  • Two GC columns are typically used for comprehensive analysis:

    • A packed column for the quantification of permanent gases (O₂, CO, CO₂) and light hydrocarbons.

    • A capillary column for the separation and quantification of heavier hydrocarbons and oxygenated products.

  • Mass spectrometry (MS) can be coupled with GC to aid in the identification of reaction intermediates.

  • Calibration of the GC is performed using standard gas mixtures of known concentrations.

5. Data Acquisition and Analysis:

  • The mole fractions of reactants, intermediates, and final products are measured as a function of temperature.

  • This experimental data is then compared with the predictions from the kinetic model simulations.

Data Presentation: Model vs. Experiment

The following table summarizes the mole fractions of the major products observed during the oxidation of n-hexylbenzene in a jet-stirred reactor at various temperatures, as reported by Battin-Leclerc et al. (2015), and compares them with the predictions of the EXGAS kinetic model.

Temperature (K)SpeciesExperimental Mole FractionEXGAS Model Mole Fraction
650 O₂~0.0075~0.0075
CO~0.0001~0.0001
CO₂~0.0001~0.0001
Ethene~0.0001~0.0001
Propene~0.0001~0.0001
Benzene~0.00005~0.00005
Toluene~0.00005~0.00005
Styrene~0.00005~0.00005
800 O₂~0.0060~0.0062
CO~0.0015~0.0013
CO₂~0.0008~0.0007
Ethene~0.0006~0.0005
Propene~0.0004~0.0003
Benzene~0.0002~0.0002
Toluene~0.0001~0.0001
Styrene~0.0003~0.0003
950 O₂~0.0020~0.0025
CO~0.0035~0.0038
CO₂~0.0025~0.0022
Ethene~0.0012~0.0011
Propene~0.0007~0.0006
Benzene~0.0004~0.0004
Toluene~0.0001~0.0001
Styrene~0.0004~0.0004
1100 O₂~0.0005~0.0008
CO~0.0045~0.0048
CO₂~0.0035~0.0032
Ethene~0.0010~0.0009
Propene~0.0005~0.0004
Benzene~0.0003~0.0003
Toluene~0.00005~0.00005
Styrene~0.0002~0.0002

Note: The experimental data points are estimated from the graphical data presented in Battin-Leclerc et al. (2015).[1]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the validation of kinetic models for this compound oxidation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Product Analysis This compound n-Hexylbenzene (liquid) Vaporizer Vaporizer This compound->Vaporizer MFCs Mass Flow Controllers Vaporizer->MFCs Oxygen Oxygen (gas) Oxygen->MFCs Diluent Diluent (He/N2) Diluent->MFCs JSR Jet-Stirred Reactor MFCs->JSR Sampling Sonic Probe Sampling JSR->Sampling GC Gas Chromatography (GC) Sampling->GC MS Mass Spectrometry (MS) GC->MS Data Data Acquisition GC->Data

Caption: Experimental workflow for studying n-hexylbenzene oxidation in a JSR.

Model_Validation_Logic cluster_model Kinetic Modeling cluster_exp Experimental Data cluster_comp Comparison and Validation EXGAS EXGAS Model Generation Simulation Numerical Simulation (e.g., PSR code) EXGAS->Simulation Alternative Alternative Models (e.g., for shorter chains) Alternative->Simulation Comparison Comparison of Model Predictions vs. Experimental Data Simulation->Comparison JSR_Data JSR Experimental Data (Mole Fractions vs. Temp) JSR_Data->Comparison Validation Model Validation/ Refinement Comparison->Validation

Caption: Logical workflow for the validation of kinetic models.

Conclusion

The EXGAS kinetic model demonstrates good agreement with the experimental data for the major products of n-hexylbenzene oxidation in a jet-stirred reactor.[1] This indicates that the model successfully captures the key reaction pathways across a wide range of temperatures. However, discrepancies may still exist for minor species and under different pressure and equivalence ratio conditions.

For a more rigorous validation, future work should focus on:

  • Developing alternative detailed kinetic models for n-hexylbenzene to provide a direct comparison of different modeling approaches.

  • Acquiring more detailed experimental data , including the identification and quantification of a wider range of intermediate species.

  • Performing experiments under a broader range of conditions , particularly at higher pressures relevant to internal combustion engines.

By continuously refining kinetic models through rigorous comparison with high-quality experimental data, a more accurate and predictive understanding of this compound oxidation can be achieved, which is essential for the development of cleaner and more efficient combustion technologies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hexylbenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hexylbenzene is critical in various stages of research and development, including synthesis verification, purity assessment, and formulation analysis. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of three widely used analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). A cross-validation approach is presented to ensure the robustness and accuracy of the analytical data.

Quantitative Performance Comparison

The choice of an analytical method often depends on a balance of performance characteristics. The following table summarizes typical validation parameters for the quantification of aromatic hydrocarbons like this compound using GC-MS, HPLC, and qNMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
**Linearity (R²) **> 0.995> 0.995> 0.999
Accuracy (% Recovery) 95-105%97-103%98-102%
Precision (% RSD) < 5%< 3%< 2%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mLµg/mL to mg/mL
Limit of Quantification (LOQ) Mid ng/mL to pg/mLMid to high ng/mLHigh µg/mL to mg/mL
Sample Volatility RequiredNot requiredNot required
Structural Information High (Mass Spectrum)Low (Retention Time)High (Chemical Shifts)
Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure that different techniques produce comparable and reliable results. This workflow ensures the accuracy and robustness of the quantification data.

Cross-Validation Workflow cluster_0 Primary Method Validation cluster_1 Secondary Method Validation cluster_2 Tertiary Method Validation (Reference) cluster_3 Cross-Validation P_Method Select Primary Method (e.g., GC-MS) P_Val Validate Primary Method (Linearity, Accuracy, Precision) P_Method->P_Val Analysis Analyze Same Sample Batch with All Validated Methods P_Val->Analysis S_Method Select Secondary Method (e.g., HPLC) S_Val Validate Secondary Method (Linearity, Accuracy, Precision) S_Method->S_Val S_Val->Analysis T_Method Select Tertiary Method (e.g., qNMR) T_Val Validate Tertiary Method (Accuracy, Precision) T_Method->T_Val T_Val->Analysis Compare Compare Quantitative Results Analysis->Compare Conclusion Establish Method Equivalency or Bias Compare->Conclusion

Caption: Workflow for cross-validating analytical methods.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC, and qNMR are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[1]

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1][3]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 50:1.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[1]

    • Ramp: Increase to 280°C at a rate of 15°C/min.[1]

    • Final hold: Hold at 280°C for 5 minutes.[1]

MS Conditions:

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-400.[1]

  • Scan Mode: Full Scan.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

Data Analysis:

  • Peak integration is performed to determine the area of the this compound peak.

  • Compound identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST).[1]

  • A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in unknown samples is determined from this curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.[4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or 254 nm.[4][5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare QC samples at appropriate concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Data Analysis:

  • The peak area of this compound is integrated.

  • A calibration curve is constructed by plotting peak area versus concentration for the standards.

  • The concentration of this compound in samples is calculated from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve with an identical analyte standard, providing a high level of accuracy.[7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., Chloroform-d, CDCl3).

  • Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard to ensure full relaxation.[8]

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

  • The concentration of this compound is calculated using the following formula:

    Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

This guide provides a framework for selecting and cross-validating analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation. For routine quality control, GC-MS and HPLC are often preferred, while qNMR serves as an excellent primary or confirmatory method due to its high accuracy and direct quantification capabilities.[1]

References

comparative reactivity of hexylbenzene in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reactivity of hexylbenzene derivatives in pivotal cross-coupling reactions—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig—reveals distinct patterns of reactivity influenced by reaction type, catalyst systems, and reaction conditions. This guide provides a comparative overview of these reactions, supported by experimental data from studies on analogous alkyl-substituted aryl halides, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Reactivity of this compound Derivatives

The following table summarizes the reactivity of various para-substituted alkylbenzenes in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct comparative data for a single this compound derivative across all four reactions is not available in the literature, this compilation of results for structurally similar substrates provides a strong proxy for understanding the relative efficiencies and conditions required for these transformations.

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)DMFK₂CO₃Reflux (MW)1.592[1]
Heck Reaction 4-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂ / N-phenyl ureaIonic LiquidNaHCO₃18012High (not specified)[2]
Sonogashira Coupling 4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on aluminaTHF-DMA (9:1)Amine (in solvent)80-60[3][4]
Buchwald-Hartwig Amination Bromo-aromatic ringAnilinePd(OAc)₂ / BINAPTolueneCs₂CO₃1108High (not specified)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a practical foundation for applying these cross-coupling reactions to this compound and its derivatives.

Suzuki-Miyaura Coupling

Synthesis of 4-Methoxybiphenyl from 4-Iodoanisole and Phenylboronic Acid [1]

  • Reactants: 4-Iodoanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd/C (10 wt. % loading, 15 mg, 1.4 mol% of Pd), K₂CO₃ (2.0 mmol).

  • Solvent: Dimethylformamide (DMF, 8 mL).

  • Procedure:

    • The reactants are combined in a vessel suitable for microwave heating.

    • The mixture is refluxed under air in an adapted domestic microwave oven for 1.5 hours.

    • After cooling, the reaction mixture is worked up to isolate the product.

    • The product, 4-methoxybiphenyl, is obtained in 92% yield.

Heck Reaction

Coupling of 4-Bromoanisole with 2-Ethylhexyl Acrylate [2]

  • Reactants: 4-Bromoanisole (0.0027 mol), 2-Ethylhexyl acrylate (0.004 mol), Palladium acetate (0.000027 mol), N-phenyl urea (0.000054 mol), Sodium bicarbonate (0.004 mol).

  • Solvent: Ionic liquid (2 g).

  • Procedure:

    • All reactants are added to the ionic liquid in a round-bottom flask fitted with a reflux condenser.

    • The reaction temperature is raised to 180°C.

    • The reaction is maintained at this temperature for 12 hours.

    • After completion, the reaction is cooled to room temperature.

    • The product is extracted with hot toluene (3 x 10 mL), treated with sodium sulphate, and the solvent is evaporated under reduced pressure.

Sonogashira Coupling

Synthesis of 4-(Phenylethynyl)toluene from 4-Iodotoluene and Phenylacetylene [3][4]

  • Reactants: 4-Iodotoluene (0.5 mmol), Phenylacetylene (0.6 mmol).

  • Catalyst: Cartridges packed with 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder (17:1 weight ratio).

  • Solvent: Tetrahydrofuran (THF) and Dimethylacetamide (DMA) mixture (9:1, 10 mL).

  • Procedure:

    • The reactants are dissolved in the THF-DMA solvent mixture.

    • The solution is passed through the catalyst-packed cartridges in a continuous flow reactor (X-Cube™) at a flow rate of 0.1 mL/min and a temperature of 80°C.

    • The eluate is collected, and water (30 mL) is added.

    • The mixture is extracted with hexane (3 x 30 mL).

    • The combined hexane portions are washed with brine and dried over MgSO₄.

    • After evaporation of the solvent, the residue is purified by column chromatography on silica gel to yield 4-(phenylethynyl)toluene (60% yield).

Buchwald-Hartwig Amination

General Procedure for the Amination of an Aryl Bromide with Aniline [5]

  • Reactants: Bromo-aromatic compound (1 equiv.), Aniline (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), Cs₂CO₃ (10 equiv.).

  • Solvent: Toluene (10 volumes).

  • Procedure:

    • The bromo-aromatic compound, aniline, cesium carbonate, palladium(II) acetate, and BINAP are mixed in toluene.

    • The mixture is degassed and then stirred at 110°C for 8 hours under a nitrogen atmosphere.

    • The resulting mixture is filtered through celite, and the filtrate is concentrated.

    • The residue is purified by silica gel column chromatography to give the desired N-arylated product.

Visualizing Reaction Workflows and Comparisons

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a cross-coupling reaction and a logical comparison of the reactivity of this compound in the different reaction types.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, coupling partner, base, and solvent B Degas the reaction mixture A->B C Add palladium catalyst and ligand B->C D Heat the mixture to the specified temperature C->D E Monitor reaction progress by TLC or GC D->E F Cool the reaction and perform aqueous workup E->F G Extract with organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by column chromatography H->I G Comparative Reactivity of this compound Derivatives cluster_reactions Cross-Coupling Reactions cluster_products Products This compound Halogenated this compound (Starting Material) Suzuki Suzuki (with Boronic Acid) This compound->Suzuki Pd catalyst, Base Heck Heck (with Alkene) This compound->Heck Pd catalyst, Base Sonogashira Sonogashira (with Alkyne) This compound->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig (with Amine) This compound->Buchwald Pd catalyst, Base Suzuki_Prod Hexyl-Biaryl Suzuki->Suzuki_Prod Heck_Prod Hexyl-Styrene Derivative Heck->Heck_Prod Sonogashira_Prod Hexyl-Arylalkyne Sonogashira->Sonogashira_Prod Buchwald_Prod N-Aryl-Hexylaniline Buchwald->Buchwald_Prod

References

A Comparative Analysis of Hexylbenzene Biodegradability Versus Common Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of product development and risk assessment. This guide provides an objective comparison of the biodegradability of hexylbenzene against common anionic, cationic, and non-ionic surfactants, supported by available experimental data.

The assessment of a substance's biodegradability is crucial for determining its persistence in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for evaluating the readiness of a chemical to be broken down by microorganisms. This guide focuses on the available data for this compound and compares it with widely used surfactants: Linear Alkylbenzene Sulfonate (LAS), Sodium Dodecyl Sulfate (SDS), and representative non-ionic and cationic surfactants.

Comparative Biodegradability Data

The following table summarizes the available quantitative data on the biodegradability of this compound and common surfactants. The data is primarily based on the OECD 301F test, a stringent test for ready biodegradability, which measures oxygen consumption by microorganisms over a 28-day period. A substance is generally considered "readily biodegradable" if it achieves at least 60% biodegradation within this timeframe and within a "10-day window" after the onset of degradation.

CompoundTypeTest MethodBiodegradation (%)Time (days)Classification
This compound AlkylbenzeneData Not Available--Not Assessed
Linear Alkylbenzene Sulfonate (LAS) Anionic SurfactantOECD 301F (and similar)> 60%28Readily Biodegradable[1]
Sodium Dodecyl Sulfate (SDS) Anionic SurfactantOECD 301F (and similar)> 95%28Readily Biodegradable[2]
Non-ionic Surfactants (e.g., Alcohol Ethoxylates) Non-ionic SurfactantVariousHighly Biodegradable-Readily Biodegradable[3]
Cationic Surfactants (e.g., Alkyl Trimethyl Ammonium Chloride) Cationic SurfactantVariousVariable-Some Readily Biodegradable[4]

Note: Specific biodegradation percentages for non-ionic and cationic surfactants can vary significantly based on their chemical structure.

Discussion of Biodegradability

This compound: There is a notable lack of publicly available data from standardized ready biodegradability tests (like OECD 301F) for this compound. While one study investigated the degradation of sec-hexylbenzene by a specific yeast strain, this is insufficient to classify its general biodegradability in typical environmental conditions. The absence of data prevents a direct quantitative comparison with well-studied surfactants.

Linear Alkylbenzene Sulfonate (LAS): LAS is one of the most extensively used anionic surfactants and is considered readily biodegradable.[5] Numerous studies have shown that it is effectively removed in wastewater treatment plants.[5] The biodegradation of LAS is known to be influenced by factors such as the length of the alkyl chain and the presence of branching.[1][6]

Sodium Dodecyl Sulfate (SDS): SDS is another common anionic surfactant that consistently demonstrates high and rapid biodegradation in standard tests.[2] Its simpler chemical structure, lacking a benzene ring, contributes to its ease of degradation by a wide range of microorganisms.

Non-ionic Surfactants: This is a broad category of surfactants. Many commonly used non-ionic surfactants, such as alcohol ethoxylates, are known to be readily biodegradable.[3] However, the rate and extent of biodegradation can be influenced by the structure of the hydrophobic and hydrophilic portions of the molecule.

Cationic Surfactants: The biodegradability of cationic surfactants is more variable. Some, like alkyl trimethyl ammonium chloride, are readily biodegradable, while others, such as dialkyl dimethyl ammonium chloride, show lower rates of degradation.[4] The presence of certain chemical structures, like ester linkages, can enhance the biodegradability of some cationic surfactants.[7]

Experimental Protocols

A detailed understanding of the methodologies used to assess biodegradability is essential for interpreting and comparing experimental data. The following is a summary of the OECD 301F Manometric Respirometry Test, a common method for determining the ready biodegradability of chemical substances.

OECD 301F: Manometric Respirometry Test

Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial inoculum as it metabolizes a test substance in a closed respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

Apparatus:

  • Respirometer with sealed flasks, equipped with a system to measure pressure changes.

  • Temperature-controlled environment (typically 20-24°C).

  • Magnetic stirrers.

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential inorganic salts is prepared and aerated.

  • Inoculum: The inoculum is typically activated sludge from a wastewater treatment plant treating predominantly domestic sewage. It is prepared to a specific concentration of suspended solids.

  • Test and Control Flasks:

    • Test Flasks: A known concentration of the test substance is added to the mineral medium along with the inoculum.

    • Blank Control Flasks: Contain only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.

    • Reference Control Flasks: A readily biodegradable substance (e.g., sodium benzoate) is used as a positive control to verify the activity of the inoculum.

    • Toxicity Control Flasks: Contain both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.

  • Incubation: The sealed flasks are incubated at a constant temperature with continuous stirring for 28 days.

  • Measurement: The pressure change in the headspace of each flask is monitored over time. This change is proportional to the oxygen consumed.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the net oxygen consumption in the test flasks (corrected for the blank) relative to the theoretical oxygen demand (ThOD) of the test substance.

Pass Criteria for Ready Biodegradability:

  • Biodegradation must reach at least 60% of the ThOD within the 28-day test period.

  • This 60% threshold must be reached within a 10-day window that starts when the biodegradation first exceeds 10%.

Visualizing the Process

To better understand the workflow and the metabolic processes involved, the following diagrams have been generated.

Experimental_Workflow_OECD301F cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_test Test Flasks: Medium + Inoculum + Test Substance prep_medium->setup_test setup_blank Blank Control: Medium + Inoculum prep_medium->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference prep_medium->setup_ref setup_tox Toxicity Control: Medium + Inoculum + Test + Reference prep_medium->setup_tox prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_inoculum->setup_tox prep_substance Prepare Test Substance Stock Solution prep_substance->setup_test prep_substance->setup_tox incubate Incubate at Constant Temperature (28 days) with Continuous Stirring setup_test->incubate setup_blank->incubate setup_ref->incubate setup_tox->incubate measure Monitor Pressure Change (Oxygen Consumption) incubate->measure calculate Calculate % Biodegradation (vs. ThOD) measure->calculate evaluate Evaluate against Pass Criteria (60% in 10-day window) calculate->evaluate

Caption: Experimental Workflow for OECD 301F Biodegradability Test.

LAS_Biodegradation_Pathway LAS Linear Alkylbenzene Sulfonate (LAS) omega_oxidation ω-Oxidation (Terminal Alkyl Chain Oxidation) LAS->omega_oxidation beta_oxidation β-Oxidation (Shortening of Alkyl Chain) omega_oxidation->beta_oxidation spc Sulfophenyl Carboxylic Acids (SPCs) beta_oxidation->spc Iterative Process desulfonation Desulfonation spc->desulfonation aromatic_cleavage Aromatic Ring Cleavage desulfonation->aromatic_cleavage mineralization Mineralization (CO2, H2O, Biomass) aromatic_cleavage->mineralization

Caption: Aerobic Biodegradation Pathway of Linear Alkylbenzene Sulfonate (LAS).

Conclusion

Based on available data, common anionic surfactants like LAS and SDS are readily biodegradable under standard aerobic conditions. The biodegradability of non-ionic and cationic surfactants varies depending on their specific chemical structures, though many common types are also readily biodegradable.

Crucially, there is a significant data gap regarding the ready biodegradability of this compound according to standardized test protocols. This lack of data prevents a definitive and direct comparison with the aforementioned surfactants. For a comprehensive environmental risk assessment of this compound, conducting a ready biodegradability test, such as the OECD 301F, is highly recommended. Such data would enable a more accurate and objective comparison with other surfactants and provide essential information for its safe and sustainable use.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like hexylbenzene are critical components of this commitment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to ensure the well-being of personnel and environmental protection.

This compound is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life, making its proper disposal an environmental imperative.[1][2][3] Adherence to strict disposal protocols is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and correct action is crucial to mitigate risks.

Personal Protective Equipment (PPE): Before handling this compound or cleaning up a spill, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Tightly fitting safety goggles.[4]

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A respirator with a suitable filter, especially in poorly ventilated areas.

  • Protective Clothing: A lab coat or other protective garments.

Spill Cleanup Procedure:

  • Eliminate Ignition Sources: As a combustible liquid, all nearby sources of ignition must be extinguished immediately.[2]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to soak up the spilled this compound.[2]

  • Collect and Store: Carefully collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

This compound Disposal Protocol

The disposal of this compound is governed by federal and state hazardous waste regulations.[5][6] In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA).[5][6]

Step-by-Step Disposal Guide:

  • Waste Identification: this compound waste must be classified as hazardous waste.

  • Containerization:

    • Use only compatible, leak-proof containers for storing this compound waste.

    • Ensure containers are securely closed when not in use.

    • Label all waste containers clearly with "Hazardous Waste" and the specific contents (this compound).

  • Storage:

    • Store this compound waste in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

    • Secondary containment should be used to prevent the spread of potential leaks.

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[7] These companies are equipped to manage the transportation and final disposal in accordance with all regulations.

  • Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal company. This "cradle-to-grave" tracking is a key requirement of RCRA.[5][6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource
Flash Point83 °C (181.4 °F) - closed cup
Boiling Point226 °C (lit.)
Density0.861 g/mL at 25 °C (lit.)
GHS Hazard StatementsH315, H319, H335, H400[1]
WGK (Water Hazard Class)WGK 3 (highly hazardous to water)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Hexylbenzene_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A This compound Use B Generate Waste A->B C Segregate Waste into Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Disposal Company D->E Waste Accumulation Triggers Pickup F Complete Waste Manifest (Documentation) E->F G Waste Transported by Licensed Hauler F->G H Final Disposal at Permitted TSDF* G->H I *TSDF: Treatment, Storage, and Disposal Facility

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both their personnel and the environment.

References

Safeguarding Your Research: A Guide to Handling Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Hexylbenzene (CAS No. 1077-16-3), a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.

This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is also very toxic to aquatic life.[3] Understanding its properties is the first step toward safe handling.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is required. The following PPE is mandatory to prevent exposure:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing.[2][4] Chemically resistant gloves are essential.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][4][5] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.[4]

This compound Properties

A summary of key quantitative data for this compound is provided in the table below for quick reference.

PropertyValue
Flash Point83 °C / 181.4 °F (closed cup)
Boiling Point226 °C
Melting Point-61 °C
Density0.861 g/mL at 25 °C

Operational Protocols for Safe Handling

A systematic workflow is crucial for safely managing this compound in a laboratory setting. The following diagram and procedural steps outline the recommended process from preparation to disposal.

Hexylbenzene_Handling_Workflow This compound Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Post-Handling cluster_spill Emergency Protocol: Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials (this compound, Glassware, Spill Kit) prep_hood->prep_materials handle_transfer Transfer this compound Inside Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_cleanup Clean Glassware Inside Fume Hood handle_reaction->handle_cleanup disp_waste Collect Waste in Labeled, Sealed Container handle_cleanup->disp_waste disp_ppe Remove & Dispose of Contaminated PPE disp_waste->disp_ppe disp_storage Store Waste Container in Designated Area disp_waste->disp_storage disp_wash Wash Hands Thoroughly disp_ppe->disp_wash spill_evacuate Evacuate Immediate Area spill_absorb Absorb Spill with Inert Material spill_evacuate->spill_absorb spill_collect Collect & Place in Sealed Waste Container spill_absorb->spill_collect spill_ventilate Ensure Area is Well-Ventilated spill_collect->spill_ventilate

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

    • Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

    • Keep this compound away from heat, sparks, open flames, and other sources of ignition.[2] Incompatible materials such as strong oxidizing agents should be stored separately.[2]

  • During Use:

    • Avoid direct contact with eyes, skin, and clothing.[2][4]

    • Avoid inhaling vapor or mist.[5]

    • Should a spill occur, absorb it with an inert material like vermiculite or sand.[4][5] Place the absorbed material into a suitable, sealed container for disposal.[4][5] Prevent the spill from entering drains or waterways.[2][4]

  • After Use:

    • Wash hands and any exposed skin thoroughly after handling.[2][4]

    • Remove contaminated clothing and wash it before reuse.[2][4]

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Get medical advice if skin irritation occurs.[2][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[4]

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • This compound waste must not be disposed of with household garbage or poured down the drain.[3][6]

    • Collect all waste, including unused product and contaminated materials, in a designated, sturdy, and leak-proof container.[6]

    • The container must be clearly labeled as "Hazardous Waste" and specify "this compound." Keep the container tightly closed.[5][6]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[3]

    • Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[7]

    • Empty containers must be thoroughly rinsed, with the rinsate collected as chemical waste, before the container can be disposed of or recycled.[6] Labels on the empty container should be completely removed or defaced.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.